3-Methylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBWEJWVBHYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345425 | |
| Record name | 3-Methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-51-4 | |
| Record name | 3-Methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Methylquinoline-4-carboxylic acid synthesis mechanism
An In-depth Technical Guide to the Synthesis of 3-Methylquinoline-4-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives have demonstrated remarkable efficacy in treating diseases ranging from malaria to cancer.[2] Within this privileged class of heterocycles, quinoline-4-carboxylic acids are of particular interest due to their potent biological activities, which are often modulated by the substitution pattern on the quinoline ring.[1][3] The carboxylate group, for instance, often plays a crucial role in binding to biological targets, such as forming a salt bridge with arginine residues in enzymes like dihydroorotate dehydrogenase (DHODH).[4]
This guide provides an in-depth exploration of the primary synthetic mechanisms for a specific, valuable derivative: this compound. We will move beyond simple procedural outlines to dissect the causality behind the reaction pathways, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on robust and versatile methods that allow for the deliberate construction of this target molecule, primarily the Pfitzinger Reaction and the Doebner Reaction .
Logical Framework for Synthetic Route Selection
Choosing an appropriate synthetic pathway depends on several factors including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following diagram illustrates a decision-making workflow for synthesizing quinoline-4-carboxylic acids.
Caption: Workflow for selecting a synthetic route.
I. The Pfitzinger Reaction: A Direct Condensation Approach
First reported by Wilhelm Pfitzinger in 1886, this reaction remains one of the most direct and reliable methods for producing substituted quinoline-4-carboxylic acids.[5] The core strategy involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, all under basic conditions.[6] For our target, this compound, the ideal carbonyl partner is methyl ethyl ketone.
Mechanistic Dissection
The Pfitzinger reaction is a self-validating system where each step logically enables the next, driven by the basic environment. The causality is clear: the base is not merely a passive component but an active participant in ring opening and catalysis.
-
Ring Opening of Isatin: The reaction initiates with a hydroxide ion attacking the C2-carbonyl (amide) of the isatin ring. This leads to the cleavage of the amide bond and the formation of a water-soluble isatinate intermediate.[5] This step is critical as it unmasks the aniline moiety and the keto-acid necessary for the subsequent condensation.
-
Condensation and Imine Formation: The enolizable methyl ethyl ketone reacts with the isatinate. The amino group of the opened isatinate condenses with the ketone's carbonyl group to form an imine intermediate.
-
Tautomerization and Cyclization: The intermediate tautomerizes to a more stable enamine. This positions the enamine double bond for a nucleophilic attack on the keto-acid carbonyl, executing an intramolecular cyclization.[5]
-
Dehydration and Aromatization: The final step is the elimination of a water molecule from the cyclized intermediate, which results in the formation of the stable aromatic quinoline ring system.
Visualizing the Pfitzinger Mechanism
Caption: The Pfitzinger reaction pathway.
Field-Proven Experimental Protocol: Pfitzinger Synthesis
The following protocol is a representative methodology for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids, adapted for our specific target.[4][7]
Materials:
-
Isatin (1.0 eq)
-
Methyl ethyl ketone (1.5 eq)
-
Potassium hydroxide (4.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: Add isatin to the basic solution and stir until it dissolves completely, forming the potassium isatinate.
-
Condensation: Add methyl ethyl ketone to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.
-
Purification: Filter the solution to remove any unreacted starting material.
-
Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3. The target compound, this compound, will precipitate out as a solid.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
II. The Doebner Reaction: A Versatile Three-Component Synthesis
The Doebner reaction is a powerful three-component condensation involving an aromatic amine, an aldehyde, and pyruvic acid.[8] This method is highly versatile because a wide variety of substituted anilines and aldehydes can be employed, allowing for diverse quinoline products.[8] To synthesize this compound, the reactants are aniline, acetaldehyde, and pyruvic acid.
Mechanistic Dissection
The elegance of the Doebner reaction lies in its convergence of two pathways to form a key intermediate that subsequently cyclizes. Unlike the Pfitzinger reaction, it typically proceeds under neutral or mildly acidic conditions.
-
Imine Formation: Aniline reacts with acetaldehyde to form a Schiff base (imine). Simultaneously, a second molecule of aniline can react with the ketone of pyruvic acid.
-
Michael-type Addition: The enol or enamine form derived from the aniline-pyruvic acid adduct acts as a nucleophile and attacks the imine formed from aniline and acetaldehyde in a Michael-type addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the aniline ring onto the carbonyl group.
-
Oxidation: The resulting dihydroquinoline intermediate is not stable and readily oxidizes to the aromatic quinoline system. This oxidation can occur in the presence of air or an oxidizing agent that is sometimes generated in situ.[5]
Visualizing the Doebner Mechanism
Caption: The Doebner reaction pathway.
Field-Proven Experimental Protocol: Doebner Synthesis
This protocol is a generalized procedure for the Doebner three-component synthesis.[8]
Materials:
-
Aniline (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Reaction Setup: In a three-necked flask fitted with a dropping funnel and reflux condenser, dissolve the aniline in the chosen solvent (e.g., ethanol).
-
Initial Addition: Add pyruvic acid to the solution and stir.
-
Aldehyde Addition: Add acetaldehyde dropwise to the mixture while stirring. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction's progress via TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is performed to obtain the pure this compound.
Quantitative Data Summary
The efficiency of quinoline synthesis is highly dependent on the specific substrates and reaction conditions used. The following table provides representative data for related quinoline-4-carboxylic acid syntheses to offer a comparative perspective.
| Synthesis Method | Key Reactants | Conditions | Typical Yield | Reference |
| Pfitzinger | Isatin, 4'-Bromoacetophenone | KOH, EtOH/H₂O, Reflux, 12-48h | 81% | [4] |
| Pfitzinger | Isatin, Enaminones | KOH, H₂O | Good to Excellent | |
| Doebner | 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN, 65 °C, 20h | 95% | [8] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave, 300 °C, 5 min | 47% | [9] |
Conclusion: A Tale of Two Pathways
Both the Pfitzinger and Doebner reactions offer robust and effective entries to this compound. The Pfitzinger reaction provides a very direct route, transforming readily available isatins into the target structure in a single, base-catalyzed step. Its primary limitation lies in the availability of substituted isatins if derivatives are desired. The Doebner reaction , on the other hand, offers greater modularity through its three-component nature, allowing for wider variation from accessible anilines and aldehydes. The choice between these authoritative methods will ultimately be guided by starting material availability, desired scale, and the specific strategic goals of the research or development program.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
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Doebner, O., & Miller, W. v. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(1), 2812-2817. [Link]
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Organic Syntheses. (n.d.). Cinchoninic acid, 2-hydroxy-. Organic Syntheses Procedure. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Valle-Sánchez, M. A., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 26(22), 6899. [Link]
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Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]
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PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(17), 6444-51. [Link]
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ResearchGate. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
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Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]
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YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
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PMC. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2502-2512. [Link]
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ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6444-6451. [Link]
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ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]
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Canadian Science Publishing. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry, 47(16), 3091-3094. [Link]
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ResearchGate. (2016). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]
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Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
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3-Methylquinoline-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate for synthesizing a range of biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and spectroscopic profile, offering field-proven insights for its application in research and development.
Physicochemical Properties
This compound is a solid at room temperature, with properties influenced by its rigid aromatic core and the presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting quinoline nitrogen.
Core Properties
A summary of the fundamental physicochemical properties is presented in Table 1. The high melting point is characteristic of the planar, crystalline nature of the quinoline ring system, which facilitates strong intermolecular packing. While experimental pKa and solubility data are not extensively published, values can be estimated from the parent compound, quinoline-4-carboxylic acid, which has a predicted acidic pKa of approximately 3.61.[1] This indicates it is a moderately strong organic acid. Its solubility is limited in water but enhanced in organic solvents, particularly polar aprotic solvents like DMSO.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | |
| Melting Point | 250 °C | |
| Appearance | Yellow to green powder | [4] |
| CAS Number | 1873-51-4 | [5] |
| Predicted pKa (Acidic) | ~3.6 (estimated from parent compound) | [1] |
| Predicted XlogP | 2.1 | [6] |
Synthesis Methodology: The Pfitzinger Reaction
The most reliable and versatile method for synthesizing this compound is the Pfitzinger reaction . This classical condensation reaction involves the treatment of isatin with a carbonyl compound containing an α-methylene group under basic conditions.[7] To achieve the 3-methyl substitution, butan-2-one (methyl ethyl ketone) is the required carbonyl reactant.[8]
Reaction Mechanism
The reaction proceeds via a well-established mechanism:
-
Ring Opening: The base (e.g., KOH) hydrolyzes the amide bond of isatin to form the potassium salt of isatinic acid, an α-keto acid.[7]
-
Condensation: The primary amine of the opened isatin intermediate condenses with the ketone (butan-2-one) to form an imine.
-
Cyclization & Dehydration: The enolate of the imine intermediate undergoes an intramolecular cyclization onto the keto group, followed by dehydration to form the aromatic quinoline ring system.[7][8]
The overall workflow is depicted in the diagram below.
Caption: Workflow of the Pfitzinger synthesis of this compound.
Experimental Protocol
This protocol is adapted from established Pfitzinger reaction procedures.[9][10][11]
Materials:
-
Isatin (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0-4.0 eq)
-
Butan-2-one (methyl ethyl ketone) (2.0 eq)
-
Ethanol (Absolute)
-
Deionized Water
-
Glacial Acetic Acid (for workup)
Procedure:
-
Prepare Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of absolute ethanol and water (e.g., 20:1 ratio).
-
Isatin Ring Opening: Add isatin to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple/orange to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[10]
-
Add Carbonyl Compound: Gradually add butan-2-one to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 79-82 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[11]
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-water. Acidify the solution slowly with glacial acetic acid until the pH is acidic, which will precipitate the product.[10]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the carboxylic acid group, but is also influenced by the quinoline ring.
Reactions at the Carboxylic Acid Group
-
Esterification: Direct Fischer-Speier esterification can be low-yielding due to steric hindrance from the C3-methyl group.[12] More effective methods include generation of the cesium salt followed by reaction with an alkyl halide (e.g., iodomethane) or the use of activating agents like TMS-diazomethane.[12]
-
Amide Formation: Standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) can be employed to form amides, which are common modifications in drug discovery programs.
-
Decarboxylation: Like many quinoline-4-carboxylic acids, the compound can undergo decarboxylation upon heating, particularly under harsh reaction conditions.[12][13] This is a critical consideration during subsequent synthetic steps, such as ester hydrolysis.
-
Ester Hydrolysis: Hydrolysis of esters of this compound can be challenging. Mild conditions are often ineffective, while harsher basic conditions (e.g., NaOH at >60 °C) can promote decarboxylation as a side reaction.[12] Lewis acids such as boron tribromide (BBr₃) in dichloromethane have been successfully used to cleave methyl esters to unveil the carboxylic acid with minimal side product formation.[12]
Reactions on the Quinoline Ring
The quinoline ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution. However, the benzene portion of the ring can undergo substitution under forcing conditions. Nucleophilic aromatic substitution is more favorable, particularly if activating groups are present.
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy | Feature | Characteristic Region / Value | Source(s) |
| FTIR | O-H Stretch (Carboxylic Acid) | Very broad, 3300-2500 cm⁻¹ | [14][15] |
| C=O Stretch (Carbonyl) | Strong, sharp, ~1725-1700 cm⁻¹ | [11][14] | |
| C-O Stretch | Strong, 1320-1210 cm⁻¹ | [16] | |
| Aromatic C=C/C=N Stretches | 1600-1450 cm⁻¹ | ||
| ¹H NMR | -COOH Proton | Very broad singlet, 10-12 ppm | [17] |
| Aromatic Protons (H5-H8) | Multiplets, 7.5-8.5 ppm | [18] | |
| -CH₃ Proton | Singlet, ~2.7 ppm | [19] | |
| ¹³C NMR | C=O Carbon | 165-180 ppm | [17] |
| Aromatic/Quinoline Carbons | 120-150 ppm | [18] | |
| -CH₃ Carbon | 15-20 ppm | [19] | |
| Mass Spec | [M+H]⁺ | m/z 188.0706 | [6] |
| [M-H]⁻ | m/z 186.0560 | [6] |
-
Infrared (IR) Spectroscopy: The most prominent feature is the extremely broad O-H stretching band from the carboxylic acid dimer, which often overlaps with the C-H stretching signals. A strong, sharp carbonyl (C=O) absorption is also definitive.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton gives a characteristic downfield signal, often broad, between 10-12 ppm.[17] The protons on the quinoline ring appear in the aromatic region, and the C3-methyl group typically appears as a singlet around 2.7 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should readily confirm the molecular formula with high accuracy. Common adducts observed in electrospray ionization include [M+H]⁺ and [M-H]⁻.[6]
Applications in Research and Drug Discovery
This compound is primarily utilized as a chemical intermediate.
-
DHODH Inhibitors: The scaffold is a key component in the design of inhibitors for dihydroorotate dehydrogenase (DHODH), a validated target for anticancer and anti-inflammatory therapies. The carboxylic acid moiety is often crucial for binding, forming salt bridges or hydrogen bonds with key residues in the enzyme's active site.[12]
-
Pharmaceutical Formulations: The compound has been noted for its use as a stabilizer and preservative in pharmaceutical formulations due to its ability to inhibit bacterial and fungal growth.
-
Building Block Chemistry: It serves as a versatile starting material for further elaboration. The carboxylic acid handle allows for the introduction of diverse functionalities through amide coupling or esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[20]
Safety and Handling
This compound is classified as an irritant.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be used. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.
References
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]
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Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
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3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2. (n.d.). PubChem. [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub. [Link]
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Pfitzinger reaction. (n.d.). Wikipedia. [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. [Link]
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Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (n.d.). The Royal Society of Chemistry. [Link]
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
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Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]
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3-Methylquinoline-4-carboxylic acid derivatives and analogues
An In-Depth Technical Guide to 3-Methylquinoline-4-carboxylic Acid Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and versatile substitution points have made it the foundation for numerous therapeutic agents across a wide range of diseases.[1][2] Within this class, quinoline-4-carboxylic acids have attracted significant attention for their potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3]
This technical guide focuses specifically on the This compound core, a subclass that has proven to be particularly effective as a pharmacophore for potent and selective enzyme inhibition. The primary mechanism of action for many of these derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] Because cancer cells exhibit a high proliferation rate, they are heavily dependent on this pathway for the synthesis of DNA and RNA, making DHODH an important target for anticancer drug development.[2]
This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives. It delves into the causality behind experimental choices, provides detailed protocols for key assays, and outlines the pathway from initial hit discovery to lead optimization.
The Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The therapeutic efficacy of many this compound analogues is rooted in their ability to inhibit human DHODH (hDHODH). This enzyme is the fourth and only redox-active enzyme in the de novo synthesis pathway for pyrimidines, where it catalyzes the oxidation of dihydroorotate to orotate, a key precursor for DNA and RNA.[2] By blocking this step, these inhibitors effectively starve rapidly dividing cells of the essential building blocks for nucleic acid synthesis, leading to cell cycle arrest and a potent antiproliferative effect.[2]
The binding of these inhibitors is well-characterized. Structural studies of similar quinoline-based compounds, such as the notable anticancer agent Brequinar, reveal that the quinoline-4-carboxylate moiety is crucial for activity.[4] The carboxylate group forms a key salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine (Q47) in the enzyme's active site, anchoring the molecule for effective inhibition.[4] The rest of the scaffold, particularly the substituent at the C2-position, occupies a largely hydrophobic pocket. The 3-methyl group plays a significant role in orienting the C2-substituent and influencing the overall conformation and synthetic accessibility.
Caption: Inhibition of hDHODH by this compound derivatives blocks orotate production.
Key Synthetic Strategies
The construction of the this compound scaffold is most reliably achieved via the Pfitzinger reaction . This classical condensation method provides a direct and versatile route to the desired core structure.
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[1] For the synthesis of the target 3-methyl derivatives, the carbonyl component is typically a propiophenone (1-arylpropan-1-one). The reaction proceeds through the opening of the isatin ring to form an isatic acid intermediate, followed by condensation with the enolate of the propiophenone and subsequent intramolecular cyclization to yield the final quinoline ring system.
The primary advantages of this method are its operational simplicity and the ability to introduce diversity at the C2-position and on the benzo portion of the quinoline ring by simply varying the propiophenone and isatin starting materials, respectively. However, a notable challenge arises from the presence of the C3-methyl group, which can sterically hinder subsequent reactions, such as Fischer-Speier esterification or mild ester hydrolysis.[4] Researchers have developed alternative methods, like using cesium carbonate and iodomethane for methylation, to circumvent these issues.[4]
Caption: General workflow for the Pfitzinger synthesis of 3-methylquinoline-4-carboxylic acids.
Experimental Protocol: Synthesis of 2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic Acid
This protocol is adapted from established literature procedures for the synthesis of a representative DHODH inhibitor.[4]
Reagents and Materials:
-
Isatin
-
1-([1,1′-biphenyl]-4-yl)propan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve KOH (4.0 eq) in a solution of EtOH and H₂O (e.g., 5 mL EtOH, 2 mL H₂O).
-
Add Isatin (1.2 eq) to the basic solution and stir at room temperature until dissolved.
-
Add 1-([1,1′-biphenyl]-4-yl)propan-1-one (1.0 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the solution to reflux for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the ethanol.
-
Redissolve the residue in 1 M NaOH and transfer to a separatory funnel.
-
Wash the aqueous layer three times with EtOAc to remove any unreacted propiophenone and other non-polar impurities.
-
Carefully acidify the aqueous layer with 1 M HCl with stirring. A precipitate will form as the pH drops to approximately 2-3.
-
Collect the solid precipitate by vacuum filtration, washing with cold deionized water.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., EtOH/water).
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent DHODH inhibition. The SAR can be understood by analyzing three principal regions of the molecule.[5]
-
The C4-Position (The Anchor): There is a strict requirement for a carboxylic acid or a corresponding salt at this position.[5] This group is the primary binding motif, forming critical electrostatic interactions with the DHODH active site.[4] Esterification of the carboxylic acid (e.g., to a methyl ester) universally leads to a dramatic loss of enzymatic inhibitory activity but can be a viable prodrug strategy to improve cellular permeability.[6]
-
The C2-Position (The Hydrophobic Probe): Potent inhibition requires a bulky and hydrophobic substituent at the C2-position.[5] This group occupies a nonpolar binding pocket. A wide range of aryl and heteroaryl groups, such as biphenyl, substituted pyridyl, and pyrimidyl moieties, have been shown to be effective. The choice of this group significantly influences the compound's potency, selectivity, and physicochemical properties like cLogP.[4]
-
The Benzo Ring (The Modulator): Substitutions on the benzo portion of the quinoline ring can fine-tune the electronic properties and overall activity. For instance, the highly potent DHODH inhibitor Brequinar features a fluorine atom at the C6-position.[5]
Caption: Key structure-activity relationship points for DHODH inhibition.
Biological Evaluation Workflows
The characterization of novel this compound derivatives requires a standardized set of assays to determine enzymatic inhibition and cellular activity.
In Vitro DHODH Inhibition Assay
This assay quantifies a compound's ability to directly inhibit the hDHODH enzyme. A common method involves coupling the enzymatic reaction to the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically.[6]
Caption: Workflow for the spectrophotometric DHODH inhibition assay.
Protocol: DHODH Enzymatic Assay [6]
-
Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare assay buffer, recombinant hDHODH, dihydroorotate, and DCIP solutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, hDHODH enzyme, DCIP, and the test compound at various concentrations to each well. Include control wells with DMSO (no inhibition) and wells without enzyme (background).
-
Initiation: Start the reaction by adding a solution of dihydroorotate to all wells.
-
Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm over a set period (e.g., 10 minutes). The rate of decrease corresponds to the rate of DCIP reduction, which is proportional to DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Antiproliferative Assay (MTT Assay)
To confirm that enzyme inhibition translates to a functional effect in a cellular context, a cytotoxicity or antiproliferative assay is performed. The MTT assay is a standard colorimetric method for assessing cell viability.[6]
Protocol: MTT Cell Viability Assay [6]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, remove the media and add fresh media containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Lead Optimization and Preclinical Data
The ultimate goal of a drug discovery program is to develop a compound with not only high potency but also favorable drug-like properties, including oral bioavailability and a suitable pharmacokinetic profile. The this compound class has shown significant promise in this regard.
Optimization efforts focus on balancing potency (low IC₅₀) with physicochemical properties like lipophilicity (cLogP). While high lipophilicity can improve cell permeability, it may also lead to poor solubility and off-target effects. A key metric used in this balancing act is Lipophilic Efficiency (LipE), which relates potency to cLogP.
The table below summarizes data for selected derivatives from a structure-guided optimization campaign, illustrating the interplay between structure, enzymatic potency, and cellular activity.[4]
| Compound ID | R₁ Substituent (at C2) | R₂ Substituent (at C4) | DHODH IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | cLogP |
| 3 | [1,1'-Biphenyl]-4-yl | -COOH | 0.250 ± 0.11 | > 25 | 6.27 |
| 41 | 2'-(Trifluoromethyl)pyridin-4-yl | -COOH | 0.0097 ± 0.0014 | 0.038 ± 0.003 | 3.99 |
| 43 | 2'-Cyanopyridin-4-yl | -COOH | 0.0262 ± 0.0018 | 0.078 ± 0.009 | 2.59 |
| 46 | 2'-Cyanonaphthyridin-4-yl | -COOH | 0.0283 ± 0.0033 | 0.045 ± 0.005 | 2.05 |
Data adapted from a study on DHODH inhibitors.[4]
Notably, extensive optimization led to the discovery of compound 41 , which not only demonstrates potent single-digit nanomolar inhibition of DHODH but also possesses significant oral bioavailability (F = 56%) and a favorable elimination half-life in preclinical models.[4] This highlights the potential of the this compound scaffold to yield viable clinical candidates.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the development of potent inhibitors of dihydroorotate dehydrogenase. The well-defined structure-activity relationships, centered on the essential C4-carboxylic acid and a hydrophobic C2-substituent, provide a clear roadmap for rational drug design. Robust and reproducible synthetic routes, primarily through the Pfitzinger reaction, allow for extensive chemical exploration and optimization.
Future work in this area will likely focus on:
-
Exploring Novel C2-Substituents: Designing novel aryl and heteroaryl groups to further enhance potency and selectivity, potentially forming new interactions within the DHODH binding pocket.
-
Fine-Tuning Pharmacokinetics: Modulating the substitution pattern on the benzo ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Developing Advanced Prodrugs: Investigating more sophisticated prodrug strategies beyond simple esters to improve oral bioavailability and tumor-specific drug delivery.
-
Expanding Therapeutic Indications: While the primary focus has been on cancer, the immunosuppressive effects of DHODH inhibition suggest that these compounds could also be explored for autoimmune diseases.
References
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Molina, I., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
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Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. Available at: [Link]
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Goodman, M. C., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Google Patents. (1937). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
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Ohashi, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. Available at: [Link]
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Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
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Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]
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Mini-Reviews in Medicinal Chemistry. (2015). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]
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3-Methylquinoline-4-carboxylic acid discovery and history
An In-Depth Technical Guide to the Discovery and History of 3-Methylquinoline-4-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Science
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and medicinal science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Derivatives of quinoline have been central to the development of therapies for malaria, cancer, and various infections. Within this important class, quinoline-4-carboxylic acids have emerged as a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds.[3] This guide provides a detailed exploration of a specific, yet significant, member of this family: this compound, tracing its historical discovery through the lens of foundational synthetic chemistry.
PART 1: The Dawn of Quinoline Synthesis: Foundational Reactions
The ability to construct the quinoline core in the laboratory was a pivotal achievement of 19th-century organic chemistry. Before specific derivatives like this compound could be synthesized, general methods were required. These named reactions not only provided access to the quinoline nucleus but also established the mechanistic principles that would underpin future discoveries.
Key historical syntheses include:
-
Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.[1][4]
-
Doebner-von Miller Reaction (1881): A versatile method reacting anilines with α,β-unsaturated carbonyl compounds, allowing for the introduction of substituents onto the newly formed pyridine ring.[1][5][6]
-
Combes Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[1][7][8][9]
-
Friedländer Synthesis (1882): The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, which builds the pyridine ring onto a pre-functionalized benzene derivative.[1]
These early methods were crucial for exploring the fundamental chemistry of quinolines, but a more direct and reliable route to the medicinally important quinoline-4-carboxylic acid moiety was needed.
PART 2: The Pfitzinger Reaction: A Gateway to Quinoline-4-Carboxylic Acids
The discovery most directly responsible for the synthesis of this compound and its analogs is the Pfitzinger reaction , first reported by Wilhelm Pfitzinger in 1886.[10] This powerful transformation provides a direct route to substituted quinoline-4-carboxylic acids from simple, readily available starting materials.[3][11]
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[3][11] This method proved to be exceptionally valuable, as the resulting carboxylic acid group at the 4-position serves as a critical handle for further chemical modification and is a key pharmacophore for biological activity in many drug candidates.[12]
Causality in the Pfitzinger Mechanism
The elegance of the Pfitzinger reaction lies in its sequential, logical steps, where each intermediate is purposefully generated to facilitate the next transformation.
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin molecule by a strong base, such as potassium hydroxide (KOH). This is a critical first step as it opens the five-membered ring to form a keto-acid intermediate (an α-keto aniline derivative).[3][11][13] This unmasks the aniline amine and the ketone necessary for the subsequent steps.
-
Imine/Enamine Formation: The aniline portion of the ring-opened intermediate then condenses with the carbonyl group of the second reactant (the α-methylene carbonyl compound). This forms an imine, which rapidly tautomerizes to the more stable enamine isomer.[3][11] The choice of a carbonyl compound with an α-methylene group is deliberate, as this structure is required to form the enamine intermediate that enables cyclization.
-
Intramolecular Cyclization and Dehydration: The enamine, now possessing a nucleophilic carbon, undergoes an intramolecular cyclization, attacking the ketone on the original isatin fragment. This aldol-type condensation forms a new six-membered ring. The final step is the elimination of a water molecule (dehydration) to aromatize the newly formed pyridine ring, yielding the stable quinoline-4-carboxylic acid product.[3][11]
PART 3: The Specific Discovery of this compound
The synthesis of this compound is a direct and classic application of the Pfitzinger reaction. Its discovery is intrinsically linked to the exploration of the reaction's scope. To generate this specific molecule, the required reactants are isatin and methyl ethyl ketone (butan-2-one).
The choice of methyl ethyl ketone is precise and demonstrates the regiochemical control of the reaction. Methyl ethyl ketone has two different α-carbon atoms with protons that could potentially react. However, the reaction proceeds via the more nucleophilic enamine formed from the methylene (-CH2-) group, not the methyl (-CH3) group. This methylene group ultimately becomes the C3 carbon of the quinoline ring, and the methyl group attached to it remains as the substituent at that position.
Synthetic Workflow: Pfitzinger Synthesis of this compound
Caption: Workflow for the Pfitzinger synthesis.
Detailed Experimental Protocol (General Procedure)
The following protocol outlines a representative laboratory synthesis of this compound via the Pfitzinger reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (approx. 3-4 molar equivalents) in ethanol or a mixture of ethanol and water.
-
Addition of Reactants: To the basic solution, add isatin (1 molar equivalent) and methyl ethyl ketone (1.1-1.5 molar equivalents). The mixture will typically turn dark.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.[3]
-
Workup - Extraction: Add water to the residue to dissolve the potassium salt of the product (potassium 3-methylquinoline-4-carboxylate). Perform an extraction with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted methyl ethyl ketone and other neutral impurities.[3]
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution with a dilute acid, such as acetic acid or hydrochloric acid, while stirring. The target compound, this compound, is insoluble in acidic water and will precipitate out as a solid.[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the product in a vacuum oven to yield the final compound. Further purification can be achieved by recrystallization if necessary.
PART 4: Modern Relevance and Applications in Drug Discovery
While the Pfitzinger synthesis is a classic reaction dating back to the 19th century, its utility endures. This compound and its derivatives are not merely historical curiosities; they are vital building blocks in modern drug discovery.[10] The quinoline-4-carboxylic acid core is a key feature in compounds designed to inhibit a variety of biological targets.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism of action for many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[15] This enzyme is essential for the de novo synthesis of pyrimidines, which are required for DNA and RNA production.[15] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway. By inhibiting DHODH, these compounds starve cancer cells of the necessary building blocks for growth, leading to cell cycle arrest.[15] The methyl group at the C3 position, as in this compound, plays a crucial role in orienting the molecule within the enzyme's binding pocket, influencing potency and selectivity.[12]
Caption: DHODH inhibition pathway by quinoline derivatives.
Quantitative Biological Data
The significance of the quinoline-4-carboxylic acid scaffold is underscored by quantitative data from biological assays. The substitution pattern on the quinoline ring dramatically affects activity.
| Compound Class | Target | Representative IC₅₀ (µM) | Therapeutic Area |
| 2-Aryl-3-methylquinoline-4-carboxylic acids | Human DHODH | 0.0097 - 0.250 | Cancer |
| Fluoroquinolones (related core) | Bacterial DNA Gyrase | < 1 | Antibacterial |
| 3-Quinoline Carboxylic Acids | Protein Kinase CK2 | 0.65 - 18.2 | Cancer |
Data synthesized from multiple sources for illustrative purposes.[12][16][17]
Conclusion
The story of this compound is a journey through the history of organic synthesis and its profound impact on medicinal chemistry. From the foundational discoveries of the 19th century, particularly the elegant and enduring Pfitzinger reaction, this molecule emerged as a readily accessible and highly versatile chemical entity. Its history is not merely academic; it provides the scientific bedrock upon which modern drug discovery programs are built. For researchers today, understanding this history offers not just context, but also a deep appreciation for the chemical logic that allows for the rational design of new therapeutic agents targeting cancer, infectious diseases, and beyond. The legacy of Pfitzinger's work continues to enable scientific innovation, demonstrating that a well-designed chemical reaction can echo through centuries of research.
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3-Methylquinoline-4-carboxylic acid spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylquinoline-4-carboxylic Acid
Abstract
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of chemical synthesis and discovery. This compound, a derivative of the versatile quinoline scaffold, presents a unique spectroscopic fingerprint. This guide provides a comprehensive exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and offer a self-validating interpretation of the spectral data, grounded in authoritative principles of analytical chemistry.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of methyl and carboxylic acid functional groups, as in this compound, can significantly modulate a molecule's physicochemical properties, including its solubility, binding affinity, and metabolic stability. Accurate and thorough spectroscopic analysis is therefore not merely a procedural step but a critical component of the research and development process, ensuring the compound's identity and purity. This guide will walk through the expected spectroscopic data for this molecule and the logic of its interpretation.
Synthesis Methodology: The Pfitzinger Reaction
To understand the context of our analysis, we must first consider a primary synthetic route to our target compound. The Pfitzinger reaction is a classic and robust method for synthesizing quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
-
Isatin Ring Opening: Isatin (1.0 eq) is dissolved in an aqueous solution of potassium hydroxide (3.0 eq). The mixture is stirred at room temperature, leading to the hydrolysis of the amide bond to form the potassium salt of isatinic acid.[2]
-
Condensation: Methyl ethyl ketone (1.2 eq) is added to the reaction mixture. The choice of methyl ethyl ketone is critical as its α-methylene group and adjacent carbonyl are required to form the specific 3-methyl-substituted quinoline ring.
-
Cyclization and Dehydration: The mixture is heated to reflux for 12-24 hours. During this step, the isatinic acid intermediate condenses with the ketone to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring system.[3]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of ~4-5. This protonates the carboxylate, causing the this compound to precipitate out of the solution. The solid product is then collected by vacuum filtration, washed with cold water, and dried.[4]
The following workflow illustrates the key stages of the synthesis and purification process.
Caption: General workflow for the Pfitzinger synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity).[1]
Hypothetical Experimental Protocol: A sample of this compound (~10 mg) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the carboxylic acid proton allows this otherwise rapidly exchanging proton to be observed as a broad signal. The spectrum is recorded on a 400 MHz spectrometer.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 - 14.5 | br s | 1H | H-1' (COOH) |
| ~8.95 | s | 1H | H-2 |
| ~8.20 | d | 1H | H-5 |
| ~8.10 | d | 1H | H-8 |
| ~7.85 | t | 1H | H-7 |
| ~7.65 | t | 1H | H-6 |
| ~2.70 | s | 3H | H-3' (CH₃) |
Interpretation and Expertise:
-
Carboxylic Acid Proton (H-1'): The most downfield signal, appearing as a broad singlet, is characteristic of a carboxylic acid proton.[6] Its significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.
-
H-2 Proton: The singlet at ~8.95 ppm is assigned to the H-2 proton. It is significantly deshielded due to the inductive effect of the adjacent nitrogen atom and the anisotropic effect of the aromatic system. It appears as a singlet because it has no adjacent proton neighbors.
-
Aromatic Protons (H-5 to H-8): The protons on the benzo- part of the quinoline ring appear in the typical aromatic region (~7.6-8.2 ppm). The H-5 and H-8 protons are the most deshielded in this group due to the "bay region" effect and proximity to the heterocyclic ring. They appear as doublets due to coupling with their single ortho neighbors. The H-6 and H-7 protons appear as triplets (or more accurately, doublet of doublets) as they are coupled to two neighboring protons each.
-
Methyl Protons (H-3'): The singlet at ~2.70 ppm, integrating to three protons, is unequivocally assigned to the methyl group at the C-3 position. Its upfield shift relative to the aromatic protons is expected for an alkyl substituent.
Caption: Structure of this compound with atom numbering for NMR.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[7]
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.5 | C-1' (COOH) | Carbonyl carbon of a carboxylic acid, highly deshielded. |
| ~150.0 | C-2 | Deshielded by adjacent nitrogen and aromatic system. |
| ~148.2 | C-8a | Quaternary carbon at the ring junction. |
| ~145.5 | C-4 | Quaternary carbon attached to the carboxyl group. |
| ~131.0 | C-7 | Aromatic CH. |
| ~129.5 | C-5 | Aromatic CH. |
| ~128.0 | C-8 | Aromatic CH. |
| ~127.5 | C-4a | Quaternary carbon at the ring junction. |
| ~126.0 | C-6 | Aromatic CH. |
| ~125.0 | C-3 | Quaternary carbon attached to the methyl group. |
| ~16.5 | C-3' (CH₃) | Aliphatic methyl carbon, significantly shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
Hypothetical Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded against a background of a pure KBr pellet.
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| ~3050 | Medium, Sharp | C-H stretch (aromatic) | Quinoline Ring |
| ~2950 | Weak, Sharp | C-H stretch (aliphatic) | Methyl Group |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretches | Quinoline Ring |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |
| 960 - 900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid |
Interpretation and Expertise:
-
O-H Stretch: The most prominent feature is the extremely broad absorption band spanning from 3300 to 2500 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a definitive piece of evidence for this functional group.[9][10]
-
C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. Its position indicates it is part of a conjugated system.[9]
-
Quinoline Ring Vibrations: The series of peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic quinoline core.
-
C-O Stretch and O-H Bend: The strong C-O stretch and the broad O-H out-of-plane bend provide further confirmation of the carboxylic acid moiety.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[11]
Hypothetical Experimental Protocol: The sample is introduced into an electron ionization (EI) mass spectrometer. The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.
Expected Mass Spectrometry Data
| m/z | Possible Fragment Ion | Interpretation |
|---|---|---|
| 187 | [M]⁺ | Molecular Ion (C₁₁H₉NO₂) |
| 170 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 142 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. This is a common and significant fragmentation for carboxylic acids. |
| 115 | [142 - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring, a characteristic fragmentation for this heterocycle. |
Fragmentation Pathway Analysis: The fragmentation of this compound is initiated by the formation of the molecular ion [M]⁺. The most logical and energetically favorable fragmentations involve the carboxylic acid group.
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the key carboxylic acid and quinoline functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted spectroscopic approach ensures the highest degree of confidence in the identity and structure of the synthesized compound, a critical requirement for its advancement in research and drug development pipelines.
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Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]
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PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Name Reactions. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
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Sakinah, S., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. [Link]
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Doležal, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(5), 282-284. [Link]
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PubChemLite. (n.d.). This compound (C11H9NO2). Université du Luxembourg. Retrieved January 22, 2026, from [Link]
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SpectraBase. (n.d.). 1-METHYL-4-OXO-1,4-DIHYDROQUINOLOLINE-3-CARBOXYLIC-ACID-3-CARBOXYLATE. Wiley. [Link]
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Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 573-581. [Link]
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Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
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Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid... [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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IUCr Journals. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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A Technical Guide to the Therapeutic Targeting of 3-Methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the quinoline-4-carboxylic acid scaffold are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide focuses on a specific derivative, 3-Methylquinoline-4-carboxylic acid, and delineates a hypothesis-driven framework for identifying and validating its potential therapeutic targets. While direct research on this specific molecule is limited, compelling evidence from structurally similar compounds, particularly kynurenic acid and other quinoline-4-carboxylic acid analogs, points toward two high-priority target classes: modulators of the kynurenine pathway and inhibitors of pyrimidine biosynthesis. This document provides the scientific rationale for investigating these targets, detailed experimental workflows for target validation, and a forward-looking perspective on the therapeutic potential of this compound.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][4] The addition of a carboxylic acid at the 4-position creates a pharmacophore with the potential to engage in critical binding interactions, such as salt bridges and hydrogen bonds, with enzymatic targets.[5] this compound, the subject of this guide, adds a methyl group at the 3-position, which can influence the molecule's conformation, lipophilicity, and steric interactions within a target's active site.
While some sources describe this compound as a functional compound used to inhibit the growth of bacteria and fungi in pharmaceutical formulations[6], its potential as a direct therapeutic agent remains largely unexplored. This guide aims to bridge that gap by proposing a logical, evidence-based path for its investigation.
Prime Therapeutic Target: Kynurenine 3-Monooxygenase (KMO)
A compelling body of evidence suggests that compounds structurally related to this compound can modulate the kynurenine pathway, a critical metabolic route for tryptophan degradation.[7][8] This pathway is a key player in neurodegenerative disorders, psychiatric conditions, and inflammatory diseases.[9][10]
The Kynurenine Pathway: A Dichotomy of Neuroprotection and Neurotoxicity
Under normal physiological conditions, the kynurenine pathway is essential for tryptophan catabolism.[7] However, under inflammatory conditions, the pathway can become dysregulated. Tryptophan is converted to kynurenine, which sits at a crucial branch point.[10] One branch leads to the production of kynurenic acid (KYNA), a neuroprotective molecule that acts as an antagonist at excitatory amino acid receptors.[10][11] The other branch, mediated by the enzyme Kynurenine 3-Monooxygenase (KMO), leads to the production of 3-hydroxykynurenine (3-HK) and ultimately quinolinic acid (QUIN), a potent NMDA receptor agonist and excitotoxin.[7][9]
An imbalance favoring the KMO branch results in elevated levels of neurotoxic metabolites, which have been implicated in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases.[9][12] Therefore, inhibiting KMO is a highly attractive therapeutic strategy.[7][13] KMO inhibition is expected to decrease the production of 3-HK and QUIN while shunting the metabolic flux towards the synthesis of neuroprotective KYNA.[9][10]
Rationale for Targeting KMO
The structural similarity between this compound and kynurenic acid provides a strong rationale for investigating its potential as a KMO inhibitor. Many known KMO inhibitors are substrate analogs.[] The quinoline core can mimic the kynurenine structure, while the carboxylic acid group can engage with key residues in the enzyme's active site. The methyl group at the 3-position may enhance binding affinity or selectivity compared to the parent scaffold.
Visualizing the Kynurenine Pathway and KMO Inhibition
Caption: The Kynurenine Pathway highlighting the pivotal role of KMO and the proposed inhibitory action.
Experimental Workflow for Validating KMO Inhibition
A multi-step, self-validating protocol is essential to confirm and characterize the inhibition of KMO by this compound.
Caption: A stepwise workflow for the comprehensive validation of KMO as a therapeutic target.
Protocol 2.4.1: In Vitro KMO Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO.
-
Materials: Recombinant human KMO, L-kynurenine (substrate), NADPH (cofactor), reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4), this compound, known KMO inhibitor (e.g., Ro 61-8048) as a positive control, DMSO (vehicle), 96-well UV-transparent microplate, spectrophotometer.
-
Method:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
In each well of the microplate, add the reaction buffer, NADPH, and the test compound or control (vehicle or positive control).
-
Initiate the reaction by adding L-kynurenine to each well.
-
The reaction product, 3-hydroxykynurenine, can be monitored by measuring the increase in absorbance at 365 nm over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality & Validation: This assay directly measures the compound's effect on the enzyme's catalytic activity. The inclusion of a known inhibitor validates the assay's performance, while the vehicle control ensures that the observed effects are not due to the solvent.
Protocol 2.4.2: Cell-Based Kynurenine Pathway Modulation Assay
-
Objective: To confirm that KMO inhibition in a cellular context leads to the desired shift in kynurenine pathway metabolites.
-
Materials: Microglia or macrophage cell line (e.g., BV-2 or RAW 264.7, which express KMO), cell culture medium, interferon-gamma (IFN-γ) to stimulate the kynurenine pathway, L-kynurenine, this compound, LC-MS/MS system.
-
Method:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24 hours to upregulate kynurenine pathway enzymes.
-
Replace the medium with fresh medium containing L-kynurenine and various concentrations of this compound.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Analyze the concentrations of kynurenic acid and quinolinic acid in the supernatant using a validated LC-MS/MS method.
-
-
Causality & Validation: A successful KMO inhibitor should cause a dose-dependent increase in the kynurenic acid to quinolinic acid ratio. This functional assay confirms that the enzymatic inhibition observed in vitro translates to the intended biological outcome in a complex cellular system.
Secondary Target Class: Dihydroorotate Dehydrogenase (DHODH)
The quinoline-4-carboxylic acid scaffold is also a known inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is vital for DNA and RNA synthesis, making it a key target in cancer therapy.[4]
Rationale for Targeting DHODH
Rapidly proliferating cancer cells are highly dependent on the de novo synthesis of pyrimidines.[4] DHODH catalyzes a key redox step in this pathway. Potent DHODH inhibitors, such as brequinar, feature a quinoline-4-carboxylic acid core.[5] The carboxylate group is known to form crucial interactions with key residues in the DHODH active site.[5] Structure-activity relationship studies on similar compounds have shown that substitutions at the 3-position can influence potency.[5] Therefore, this compound is a rational candidate for investigation as a DHODH inhibitor.
Experimental Workflow for Validating DHODH Inhibition
Protocol 3.2.1: In Vitro DHODH Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against recombinant human DHODH.
-
Materials: Recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (electron acceptor), reaction buffer, this compound, a known DHODH inhibitor (e.g., brequinar) as a positive control.
-
Method:
-
The activity of DHODH can be measured by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.
-
Set up reactions containing the enzyme, buffer, test compound, and coenzyme Q10.
-
Initiate the reaction by adding dihydroorotate.
-
Monitor the decrease in absorbance of DCIP at 600 nm.
-
Calculate the IC50 as described in Protocol 2.4.1.
-
Protocol 3.2.2: Cancer Cell Proliferation Assay
-
Objective: To assess the antiproliferative effects of this compound on cancer cell lines.
-
Materials: Cancer cell lines known to be sensitive to DHODH inhibition (e.g., HCT-116, MIA PaCa-2)[5], cell culture medium, this compound, uridine, MTT or similar cell viability reagent.
-
Method:
-
Plate cells in 96-well plates and treat with a serial dilution of the test compound.
-
Prepare a parallel set of plates where cells are co-treated with the test compound and a high concentration of uridine (e.g., 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using an MTT assay.
-
-
Causality & Validation: If the compound's antiproliferative effect is due to DHODH inhibition, the effect should be rescued by the addition of exogenous uridine, which bypasses the need for de novo pyrimidine synthesis. This "uridine rescue" experiment is a critical self-validating control to confirm the mechanism of action.
Data Summary
While specific quantitative data for this compound is not available in the public domain, the table below summarizes the activity of representative quinoline-4-carboxylic acid derivatives against the proposed targets to provide a benchmark for future studies.
| Compound Class | Target | Representative Compound | Activity (IC50) | Reference |
| Quinoline-4-Carboxylic Acid | DHODH | Brequinar Analog (Compound 3) | 0.250 µM | [5] |
| Quinoline-4-Carboxylic Acid | DHODH | Compound 41 | 9.71 nM | [1] |
| Kynurenic Acid Analog | Kynurenine Pathway | SZR-109 | BBB Penetrant, Anti-convulsant | [11] |
| Quinoline Derivative | Anti-inflammatory (LPS-induced) | Quinoline-4-carboxylic acid | Appreciable vs. Indomethacin | [15] |
Future Directions and Conclusion
The evidence compiled in this guide strongly supports the investigation of this compound as a modulator of two high-value therapeutic targets: Kynurenine 3-Monooxygenase and Dihydroorotate Dehydrogenase. The immediate next steps should involve the execution of the in vitro enzymatic assays outlined above. Positive results would warrant progression to cell-based functional assays and subsequent lead optimization studies.
The dual potential for this scaffold to address both neurodegenerative diseases and cancer highlights its versatility and promise. By following the logical and rigorous experimental workflows described herein, researchers can effectively unlock the therapeutic potential of this compound and its derivatives.
References
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Santa Cruz Biotechnology. KMO Inhibitors.
-
Colón-Lorenzo, G., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.
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Patsnap Synapse. (2024). What are KMO inhibitors and how do they work?
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Stone, T. W. (2000). Inhibitors of the kynurenine pathway. European Journal of Medicinal Chemistry.
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Smith, J. R., et al. (2016). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC.
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Toohey, L. A., et al. (2019). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PMC.
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Stone, T. W. (2001). Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection. PubMed.
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BOC Sciences. Kynurenine 3-monooxygenase (KMO) Inhibitors, Agonists and Modulators.
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Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences.
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BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
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BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
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Vécsei, L., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.
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Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
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Al-Ostath, R., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
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Vécsei, L., et al. (2021). Kynurenic acid and its analogues. ResearchGate.
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Various Authors. (2025). Kynurenic acid and its analogues. Journal of Medical Pharmaceutical and Allied Sciences.
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications.
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Biosynth. This compound.
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Douglass, J. D., et al. (2021). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI.
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Hirao, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.
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Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications.
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Halgaš, D., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.
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Various Inventors. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.
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Halgaš, D., et al. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
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ChemicalBook. (2023). This compound.
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
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Lahna, D., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Pfitzinger Reaction in Heterocyclic Chemistry
The Pfitzinger reaction, a cornerstone in the synthesis of quinoline derivatives, provides a robust and versatile method for the construction of quinoline-4-carboxylic acids.[1][2] First described by Wilhelm Pfitzinger in 1886, this condensation reaction of isatin or its derivatives with a carbonyl compound possessing an α-methylene group under basic conditions has become a vital tool in medicinal and materials chemistry.[3][4] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.
This application note provides a detailed guide for the synthesis of a specific and valuable derivative, 3-Methylquinoline-4-carboxylic acid, utilizing the Pfitzinger reaction. This compound serves as a crucial building block for more complex molecules in drug development and other industrial applications. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for its synthesis, and offer insights into the critical parameters that govern the success of the reaction.
Mechanistic Insights: A Stepwise Look at the Pfitzinger Condensation
The Pfitzinger reaction proceeds through a well-elucidated, base-catalyzed mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions. The reaction is initiated by the hydrolysis of the amide bond in isatin.
-
Ring Opening of Isatin: In the presence of a strong base, such as potassium hydroxide (KOH), the lactam ring of isatin undergoes hydrolytic cleavage to form the potassium salt of isatic acid, which exists in equilibrium with its keto-acid form.[1] This initial step is often visually indicated by a color change in the reaction mixture.
-
Condensation and Imine/Enamine Formation: The generated α-keto acid then reacts with the carbonyl compound, in this case, methyl ethyl ketone, which possesses two potential α-methylene groups for reaction. The more reactive ketone carbonyl of the intermediate condenses with the amino group to form a Schiff base (imine). This imine can then tautomerize to the more stable enamine.
-
Intramolecular Cyclization and Dehydration: The crucial ring-forming step involves an intramolecular aldol-type condensation. The enamine attacks the ketone carbonyl, leading to the formation of a six-membered ring intermediate. Subsequent dehydration of this intermediate under the reaction conditions results in the aromatization of the newly formed ring, yielding the final quinoline-4-carboxylic acid product.
Caption: The reaction mechanism of the Pfitzinger synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from isatin and methyl ethyl ketone.
Materials and Reagents:
-
Isatin (98%)
-
Methyl Ethyl Ketone (MEK, 99%)
-
Potassium Hydroxide (KOH, 85%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Diatomaceous earth (optional, for filtration)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beakers, Büchner funnel)
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and has noxious fumes. Handle with extreme caution.
-
Ethanol is flammable; avoid open flames.
Step-by-Step Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.1 mol, approx. 6.6 g of 85% KOH) in ethanol (100 mL). Stir until the KOH is completely dissolved. A gentle warming may be applied to facilitate dissolution.
-
Formation of the Isatic Acid Salt: To the ethanolic KOH solution, add isatin (0.05 mol, 7.35 g) in one portion. Stir the mixture at room temperature. The color of the solution will typically change from orange/red to a deep brown or reddish-brown, indicating the formation of the potassium salt of isatic acid. Continue stirring for approximately 30-60 minutes.
-
Addition of the Carbonyl Compound: Add methyl ethyl ketone (0.1 mol, 7.21 g, approx. 8.9 mL) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate:hexane with a few drops of acetic acid).
-
Work-up and Isolation: a. After 24 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. b. Reduce the volume of the solvent by about half using a rotary evaporator. c. Pour the concentrated reaction mixture into a beaker containing 200 mL of cold deionized water. Stir to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted methyl ethyl ketone and other non-polar impurities. Discard the organic layers.
-
Precipitation of the Product: a. Cool the aqueous layer in an ice bath. b. Slowly and with vigorous stirring, acidify the solution by adding concentrated hydrochloric acid dropwise. The this compound will precipitate out as a solid. c. Continue adding acid until the solution is acidic to litmus or pH paper (target pH ~4-5).
-
Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with several portions of cold deionized water to remove any inorganic salts. c. Dry the crude product in a vacuum oven or air-dry to a constant weight. d. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Key Reaction Parameters
| Parameter | Value |
| Reactants | |
| Isatin | 0.05 mol (7.35 g) |
| Methyl Ethyl Ketone | 0.1 mol (7.21 g) |
| Potassium Hydroxide | 0.1 mol (approx. 6.6 g of 85%) |
| Solvent | Ethanol (~100 mL) |
| Reaction Temperature | Reflux (~80-85°C) |
| Reaction Time | 24 hours |
| Work-up | Acidification with HCl |
| Expected Yield | 60-75% (literature yields for similar reactions vary) |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow Visualization
Sources
Application Notes and Protocols for the Synthesis of 3-Methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methylquinoline-4-carboxylic Acid and a Note on Synthetic Strategy
Quinoline-4-carboxylic acids are a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. Their rigid scaffold serves as a versatile template for the design of therapeutic agents with a wide array of biological activities, including antitumor, antibacterial, antimalarial, and antiviral properties.[1] Notably, derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of the STAT3 signaling pathway, a key target in oncology.[1][2]
The synthesis of these vital compounds can be approached through several named reactions. The Doebner reaction , a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a well-known method for generating quinoline-4-carboxylic acids.[3][4] However, the classical Doebner reaction typically yields products substituted at the 2-position, with the substituent originating from the aldehyde component. A variation, the Doebner-von Miller reaction , utilizes α,β-unsaturated carbonyl compounds and generally leads to 2,4-disubstituted quinolines.[4][5]
For the specific synthesis of This compound , a different regiochemical outcome is required. While modifications to the Doebner-type reactions could potentially yield the desired product, a more direct and reliable approach is offered by the Pfitzinger reaction . This powerful method involves the condensation of isatin with a carbonyl compound possessing an α-methylene group, under basic conditions, to predictably form quinoline-4-carboxylic acids with substitution at the 2- and 3-positions.[2][6]
Therefore, these application notes will provide a detailed protocol for the synthesis of this compound via the Pfitzinger reaction, a scientifically robust and field-proven method for obtaining this specific substitution pattern.
The Pfitzinger Reaction: A Mechanistic Overview
The Pfitzinger reaction is a cornerstone of quinoline synthesis, valued for its reliability and versatility. The reaction proceeds through a well-elucidated mechanism:
-
Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin (1) under strong basic conditions (e.g., potassium hydroxide), yielding the potassium salt of 2-aminophenylglyoxylic acid (2).[7]
-
Condensation and Imine Formation: The resulting keto-acid intermediate (2) then condenses with a carbonyl compound containing an α-methylene group, in this case, propionaldehyde (3), to form a Schiff base (imine).
-
Cyclization and Dehydration: Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the aromatic quinoline ring system, yielding the final product, this compound (4).[6]
The overall transformation is a powerful demonstration of tandem reaction sequences, efficiently constructing the bicyclic quinoline core.
Caption: Mechanism of the Pfitzinger reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from isatin and propionaldehyde via the Pfitzinger reaction.
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | Hazards |
| Isatin | C₈H₅NO₂ | 147.13 | 203-205 | - | Irritant |
| Potassium Hydroxide | KOH | 56.11 | 360 | 2.044 | Corrosive, Acute Toxic |
| Ethanol | C₂H₅OH | 46.07 | -114 | 0.789 | Flammable, Irritant |
| Propionaldehyde | C₃H₆O | 58.08 | -81 | 0.807 | Highly Flammable, Irritant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | -27.3 | 1.18 | Corrosive, Acute Toxic |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: This reaction should be performed in a well-ventilated chemical fume hood due to the use of volatile and corrosive reagents.
-
Handling of Reagents:
-
Potassium Hydroxide: Corrosive and can cause severe burns. Handle with care.
-
Propionaldehyde: Highly flammable and an irritant. Keep away from ignition sources.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Dispense carefully.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Step-by-Step Procedure
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 100 mL of absolute ethanol. Stir until the KOH is completely dissolved. A gentle warming may be required.
-
Addition of Isatin: To the ethanolic KOH solution, add 7.35 g (0.05 mol) of isatin. Stir the mixture at room temperature for 30 minutes. The color of the solution should change as the isatin ring opens.
-
Addition of Propionaldehyde: Slowly add 3.5 mL (0.05 mol) of propionaldehyde to the reaction mixture dropwise over a period of 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 3-4. This should be done in an ice bath to control the exothermic reaction. The product will precipitate out of the solution as a solid.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reflux time is sufficient. Monitor the reaction by TLC until the starting materials are consumed. The base may not be strong enough or fully dissolved; ensure anhydrous conditions if necessary. |
| Product loss during work-up. | Acidify slowly in an ice bath to ensure complete precipitation. Avoid using excessive amounts of solvent for washing the precipitate. | |
| Impure Product | Side reactions or unreacted starting materials. | Ensure the stoichiometry of the reactants is accurate. Purify the product by recrystallization, experimenting with different solvents if necessary. Column chromatography can be used for difficult separations. |
| Tar formation. | This can occur if the reaction is heated too strongly or for too long. Ensure proper temperature control. | |
| Difficulty in Precipitation | The product is partially soluble in the acidic aqueous solution. | After acidification, cool the solution in an ice bath for an extended period to maximize precipitation. If the product remains in solution, it may be necessary to extract with an organic solvent like ethyl acetate. |
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. The quinoline-4-carboxylic acid moiety is a known pharmacophore that can be further functionalized to create potent inhibitors of various biological targets. Its derivatives have been investigated for a range of activities, including:
-
Anticancer Agents: As precursors to compounds that inhibit cell proliferation and induce apoptosis in cancer cells.[1]
-
Antibacterial and Antifungal Agents: Serving as a scaffold for the development of new antimicrobial drugs.
-
Antiviral Compounds: Used in the synthesis of molecules with activity against various viruses.
The 3-methyl group provides a specific steric and electronic profile that can be crucial for binding to the active site of a target protein, making this particular derivative a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
References
-
M. A. A. B. Al-Ghorbani, et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. Available at: [Link]
-
V. K. Ahluwalia, R. Aggarwal. (n.d.). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Available at: [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Crotonaldehyde. Available at: [Link]
-
S. K. S. Al-Karawi. (2010). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. University of Khartoum. Available at: [Link]
-
Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Available at: [Link]
-
V. Yadav, et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Available at: [Link]
-
V. K. Ahluwalia, R. Aggarwal. (n.d.). Doebner-von Miller Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
-
V. K. Ahluwalia, R. Aggarwal. (n.d.). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Available at: [Link]
-
New Jersey Department of Health. (n.d.). CROTONALDEHYDE, (E)- HAZARD SUMMARY. Available at: [Link]
-
ResearchGate. (2023). Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
Protocol for Determining the Inhibitory Activity of 3-Methylquinoline-4-carboxylic acid against Dihydroorotate Dehydrogenase (DHODH)
An Application Guide for Researchers
Abstract
Dihydroorotate Dehydrogenase (DHODH) is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] Quinolone carboxylic acids have emerged as a potent class of DHODH inhibitors.[4][5] This document provides a comprehensive, field-tested protocol for assessing the inhibitory potential of 3-Methylquinoline-4-carboxylic acid against human DHODH. We detail a robust enzymatic assay based on the reduction of 2,6-dichloroindophenol (DCIP), outline a confirmatory cell-based rescue experiment, and provide a framework for rigorous data analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Scientific Foundation: Targeting Pyrimidine Synthesis
The de novo synthesis of pyrimidines is indispensable for the production of DNA and RNA, essential for cellular proliferation.[1] Highly proliferative cells, such as cancer cells, activated lymphocytes, or virus-infected host cells, have a heightened demand for pyrimidine precursors and are therefore more reliant on this pathway than quiescent cells.[5]
DHODH catalyzes the fourth and only redox step in this pathway: the mitochondrial inner membrane-associated oxidation of dihydroorotate to orotate.[2][6] By inhibiting DHODH, compounds like this compound effectively starve these rapidly dividing cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest, primarily at the S-phase, and subsequent apoptosis or suppression of viral replication.[2][5][7] This targeted metabolic vulnerability makes DHODH an attractive target for therapeutic intervention.
Figure 1: Mechanism of DHODH Inhibition.
Enzymatic Assay Principle
The activity of DHODH can be monitored in vitro by measuring the rate of reduction of an artificial electron acceptor. In this protocol, the physiological electron acceptor, Coenzyme Q10, transfers electrons from the flavin mononucleotide (FMN) cofactor of DHODH to the chromogenic indicator dye 2,6-dichloroindophenol (DCIP).[3][7] The oxidized form of DCIP is blue, with a maximum absorbance around 600-650 nm. Upon reduction, it becomes colorless. The rate of DHODH activity is therefore directly proportional to the rate of decrease in absorbance at this wavelength. An inhibitor will slow this reaction, resulting in a less pronounced decrease in absorbance over time.
Figure 2: Colorimetric DHODH Assay Principle.
Materials and Equipment
Reagents
| Reagent | Supplier (Example) | Purpose |
| Recombinant Human DHODH (ΔTM) | Sigma-Aldrich, R&D Systems | Enzyme Source |
| (S)-Dihydroorotic acid (DHO) | Sigma-Aldrich | Substrate |
| Coenzyme Q10 (Ubiquinone) | Sigma-Aldrich | Electron Acceptor |
| 2,6-dichloroindophenol (DCIP) | Sigma-Aldrich | Terminal e- Acceptor / Indicator |
| This compound | Custom Synthesis / Vendor | Test Inhibitor |
| Brequinar | MedChemExpress[8] | Positive Control Inhibitor |
| Tris-HCl | Thermo Fisher Scientific | Buffering Agent |
| Potassium Chloride (KCl) | Sigma-Aldrich | Salt for Ionic Strength |
| Triton X-100 | Sigma-Aldrich | Non-ionic Detergent |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Compound Solvent |
| 96-well Clear, Flat-Bottom Plates | Corning | Assay Vessel |
Equipment
-
Microplate Spectrophotometer (with kinetic reading capability)
-
Multichannel Pipettes (8- or 12-channel)
-
Standard Laboratory Pipettes (P1000, P200, P20)
-
Reagent Reservoirs
-
Incubator (25°C or Room Temperature)
-
Serological Pipettor and Pipettes
Detailed Experimental Protocol
Causality Behind Choices: This protocol utilizes a pre-incubation step to allow the inhibitor to bind to the enzyme before the reaction is initiated. The reaction is started by adding the substrate, DHO, ensuring that all components are present at the moment of initiation for accurate kinetic measurements.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100):
-
Prepare a 1 M Tris-HCl stock and adjust pH to 8.0.
-
For 100 mL of buffer, combine 5 mL of 1 M Tris-HCl, 15 mL of 1 M KCl, 500 µL of 10% Triton X-100, and 79.5 mL of ultrapure water.
-
Filter sterilize if storing for extended periods. The detergent (Triton X-100) is crucial for maintaining the solubility of Coenzyme Q10 and the enzyme itself.[3][7]
-
-
Stock Solutions:
-
100 mM Dihydroorotic Acid (DHO): Dissolve in 1 M NaOH, then adjust pH to ~8.0 with HCl. Aliquot and store at -20°C.
-
10 mM Coenzyme Q10: Dissolve in 100% Ethanol. Store protected from light at -20°C.
-
20 mM DCIP: Dissolve in ultrapure water. Prepare fresh or store in small aliquots at -20°C, protected from light.
-
10 mM Test Compound & Brequinar: Dissolve in 100% DMSO. Store at -20°C.
-
Assay Workflow
Figure 3: Step-by-step DHODH enzymatic assay workflow.
Step-by-Step Procedure (96-well format, 200 µL final volume)
-
Compound Plating (2 µL/well):
-
Prepare a 10-point, 3-fold serial dilution of this compound and Brequinar in 100% DMSO, starting from a 1 mM stock (this will be a 100x stock).
-
Using a multichannel pipette, add 2 µL of each inhibitor concentration to triplicate wells of a 96-well plate.
-
Add 2 µL of 100% DMSO to "Negative Control" (0% inhibition) and "Blank" wells.
-
-
Enzyme Master Mix Preparation & Addition (180 µL/well):
-
Prepare a master mix for the required number of wells. For each 200 µL reaction, you will need:
-
Final Concentration:
-
Recombinant DHODH: ~5 µg/mL
-
Coenzyme Q10: 100 µM
-
DCIP: 200 µM
-
-
Calculation for 100 wells (20 mL total volume):
-
Assay Buffer: ~19.5 mL
-
DHODH (e.g., from a 0.5 mg/mL stock): 200 µL
-
10 mM Coenzyme Q10: 200 µL
-
20 mM DCIP: 200 µL
-
-
Important: Prepare a separate, smaller mix for the "Blank" wells that contains everything except the DHODH enzyme. This is critical to correct for any non-enzymatic reduction of DCIP.
-
Add 180 µL of the appropriate master mix to each well.
-
Mix gently by tapping the plate.
-
Pre-incubate for 30 minutes at 25°C. [3][7] This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation (20 µL/well):
-
Prepare the DHO initiator solution by diluting the 100 mM stock to 5 mM in Assay Buffer (for a final assay concentration of 500 µM).[3]
-
Add 20 µL of the DHO initiator solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader.
-
-
Kinetic Measurement:
-
Read the absorbance at 650 nm every 30 seconds for 10 minutes.
-
Data Analysis and Interpretation
Calculating Reaction Rates
-
For each well, plot Absorbance vs. Time (in minutes).
-
Determine the slope of the linear portion of this curve. The slope represents the reaction rate (V), expressed as mOD/min.
-
Average the rates for your triplicate wells.
-
Subtract the average rate of the "Blank" wells from all other wells to correct for background signal.
Calculating Percent Inhibition
-
Use the corrected rates to calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
V_inhibitor is the rate in the presence of the test compound.
-
V_control is the rate of the DMSO-only negative control.
-
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[9][10]
-
Plot % Inhibition (Y-axis) against the log[Inhibitor Concentration] (X-axis).
-
Use a software package like GraphPad Prism to fit the data to a non-linear regression model (sigmoidal, 4PL dose-response curve).[11]
-
The software will calculate the IC₅₀ value from the curve.
| Compound | Expected IC₅₀ Range |
| This compound | To be determined by experiment |
| Brequinar (Reference) | 5 - 30 nM |
Confirmatory Cell-Based Assay: The Uridine Rescue Principle
Trustworthiness: An in vitro enzymatic hit must be validated in a cellular context to confirm its mechanism of action. A hallmark of a specific DHODH inhibitor is that its anti-proliferative effects can be reversed by supplying cells with uridine.[6] Uridine enters the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus rescuing the cells from the effects of DHODH blockade.[12]
Protocol Outline
-
Cell Seeding: Seed a cancer cell line known to be sensitive to DHODH inhibition (e.g., HCT116, HL-60) in 96-well plates.[7][12]
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Prepare two identical sets of plates.
-
Rescue: To one set of plates, add a final concentration of 100-200 µM uridine.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method like WST-8 or CellTiter-Glo®.
-
Analysis: The IC₅₀ value in the uridine-treated plates should be significantly higher (i.e., a rightward shift in the dose-response curve) than in the non-rescued plates, confirming that the compound's primary target is DHODH.
References
-
Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. Available at: [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Available at: [Link]
-
BCOR Mutations Reveal Target for AML Treatment. Bioengineer.org. Available at: [Link]
-
Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and... Phys. Chem. Res.. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. Available at: [Link]
-
DHODH inhibitors affect DHODH enzyme activity but not the... ResearchGate. Available at: [Link]
-
DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. Available at: [Link]
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Available at: [Link]
-
Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate. Available at: [Link]
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. physchemres.org [physchemres.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Investigation of 3-Methylquinoline-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of 3-Methylquinoline-4-carboxylic acid
The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] this compound, a member of this versatile family, has emerged as a compound of significant interest for researchers in drug discovery and development. Its therapeutic potential stems from its ability to modulate key cellular pathways implicated in various pathologies.
This comprehensive guide provides a detailed framework for the in vitro experimental investigation of this compound. We will delve into its potential applications in oncology and neuroscience, providing not just step-by-step protocols, but also the scientific rationale behind these experimental designs. The aim is to equip researchers with the necessary tools to rigorously evaluate the efficacy and mechanism of action of this promising compound.
I. Application in Oncology: Targeting Cancer Cell Proliferation
Quinoline-4-carboxylic acid derivatives have shown potent anticancer activity through the inhibition of critical enzymes required for cancer cell growth and survival.[3] One of the primary mechanisms identified is the inhibition of dihydroorotate dehydrogenase (DHODH).[3][5][6]
A. Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] Rapidly proliferating cancer cells have a high demand for nucleotides, making them particularly vulnerable to the inhibition of this pathway.[3] By targeting DHODH, this compound can deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a halt in tumor growth.[3]
Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
B. Experimental Protocols
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MIA PaCa-2)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay directly measures the inhibitory effect of the compound on DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate
-
Decylubiquinone
-
DCIP (2,6-dichlorophenolindophenol)
-
Assay buffer
-
This compound
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, dihydroorotate, and decylubiquinone.
-
Compound Incubation: Add serial dilutions of this compound to the wells, followed by the addition of recombinant DHODH. Incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding DCIP.
-
Absorbance Measurement: Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the rate of reaction for each concentration of the compound and determine the IC50 value for DHODH inhibition.
C. Expected Quantitative Data
| Assay | Cell Line/Target | Parameter | Expected Outcome with this compound |
| Cell Viability (MTT) | HCT-116 | IC50 | Dose-dependent decrease in cell viability |
| Cell Viability (MTT) | MIA PaCa-2 | IC50 | Dose-dependent decrease in cell viability |
| Enzyme Inhibition | Human DHODH | IC50 | Dose-dependent inhibition of enzyme activity |
II. Application in Neuroscience: Neuroprotective Effects
Excessive activation of N-methyl-D-aspartate (NMDA) receptors is a key mechanism underlying excitotoxicity and neuronal cell death in various neurological disorders.[7][8] Quinoline derivatives have been investigated as NMDA receptor antagonists, suggesting a potential neuroprotective role.[9][10]
A. Mechanism of Action: NMDA Receptor Antagonism
NMDA receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation.[7] However, their overstimulation leads to excessive calcium influx, triggering a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species, ultimately leading to neuronal death.[8] By acting as an antagonist, this compound can block the NMDA receptor channel, preventing excessive calcium entry and mitigating excitotoxic damage.
Figure 2: Neuroprotective mechanism of this compound via NMDA receptor antagonism.
B. Experimental Protocols
This protocol assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium with supplements
-
Glutamate
-
This compound
-
24-well plates
-
Inverted microscope
Procedure:
-
Cell Culture: Culture primary neurons or neuronal cells in 24-well plates until a mature network is formed.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a short duration (e.g., 15-30 minutes).
-
Wash and Recovery: Wash out the glutamate and replace with fresh medium containing the respective concentrations of the compound.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Neuronal Viability: Proceed with a neuronal viability assay.
This method distinguishes between live and dead cells to quantify neuroprotection.
Materials:
-
Calcein-AM solution
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Staining: After the excitotoxicity assay, wash the cells with PBS and incubate with a solution containing both Calcein-AM and PI for 15-30 minutes at 37°C.
-
Imaging: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), while dead cells will have red nuclei (PI).
-
Quantification: Capture images from multiple fields per well and quantify the number of live and dead cells using image analysis software.
-
Data Analysis: Calculate the percentage of neuronal survival for each treatment condition relative to the control.
C. Expected Quantitative Data
| Assay | Cell Type | Parameter | Expected Outcome with this compound |
| In Vitro Excitotoxicity | Primary Cortical Neurons | % Neuronal Survival | Dose-dependent increase in survival after glutamate exposure |
| Neuronal Viability (Calcein-AM/PI) | SH-SY5Y | Ratio of Live/Dead Cells | Increased ratio of live to dead cells in treated groups |
Conclusion
The protocols and conceptual frameworks presented in this guide offer a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cancer cell proliferation and neuronal survival, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The adaptability of these protocols allows for further exploration into other potential applications, solidifying the importance of quinoline derivatives in modern drug discovery.
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- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub.
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- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
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- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers.
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- Prenylated Quinolinecarboxylic Acid Derivative Prevents Neuronal Cell De
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchG
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Application Notes and Protocols for Cell-Based Assays: Characterizing 3-Methylquinoline-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of 3-Methylquinoline-4-carboxylic acid
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] Among these, quinoline-4-carboxylic acid derivatives have garnered significant attention for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][4][5][6] this compound, a specific derivative, belongs to this promising class of molecules. Its structural features suggest potential interactions with various biological targets, making it a compelling candidate for drug discovery and development.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will delve into detailed protocols for fundamental cell-based assays, moving beyond a simple recitation of steps to explain the underlying principles and the rationale behind experimental design. Our focus is on empowering researchers to generate robust and reproducible data, laying a solid foundation for further preclinical development. The protocols detailed herein are designed to be self-validating, incorporating essential controls to ensure the integrity and trustworthiness of the experimental outcomes.
Principle of Investigation: A Multi-faceted Approach to Cellular Analysis
To comprehensively understand the biological impact of this compound, a multi-pronged approach is essential. We will focus on three key cellular processes:
-
Cell Viability and Cytotoxicity: This is the foundational assessment to determine the compound's effect on cell survival and proliferation. The MTT assay, a reliable and widely used colorimetric method, will be employed to quantify metabolically active cells.[8][9]
-
Apoptosis Induction: Should the compound exhibit cytotoxic effects, it is crucial to determine the mechanism of cell death. We will utilize the Caspase-Glo® 3/7 Assay to specifically measure the activity of key executioner caspases involved in the apoptotic pathway.[10][11][12]
-
Signaling Pathway Modulation: Many therapeutic agents exert their effects by modulating specific intracellular signaling pathways.[4] Western blotting provides a powerful tool to investigate changes in the expression and post-translational modification of key proteins within these pathways, offering insights into the compound's mechanism of action.[13][14]
This tiered approach allows for a logical progression of investigation, from identifying a general effect on cell viability to elucidating the specific molecular mechanisms at play.
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the cellular effects of this compound.
Caption: General workflow for the cell-based evaluation of this compound.
PART 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Varies | Varies | Per supplier |
| Dimethyl sulfoxide (DMSO), cell culture grade | Varies | Varies | Room Temperature |
| MTT Reagent (5 mg/mL in PBS) | Varies | Varies | 4°C, protected from light |
| Solubilization Solution (e.g., 0.01 M HCl in SDS) | Varies | Varies | Room Temperature |
| Phosphate-Buffered Saline (PBS), sterile | Varies | Varies | Room Temperature |
| Appropriate cell culture medium (e.g., DMEM, RPMI-1640) | Varies | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Varies | Varies | -20°C |
| Penicillin-Streptomycin solution | Varies | Varies | -20°C |
| Trypsin-EDTA solution | Varies | Varies | 4°C |
| 96-well flat-bottom cell culture plates | Varies | Varies | Room Temperature |
Protocol: Step-by-Step
-
Cell Seeding:
-
Culture your chosen cell line to approximately 80-90% confluency.[16]
-
Trypsinize the cells and perform a cell count to determine cell density.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. A high concentration (e.g., 10-100 mM) is recommended to minimize the final DMSO concentration in the culture wells.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a complete dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
PART 2: Apoptosis Detection with Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a sensitive, homogeneous luminescent assay that measures the activities of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[10][17] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then utilized by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[10][11]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Caspase-Glo® 3/7 Assay System | Promega | G8090/1/2 | -20°C |
| White-walled 96-well plates | Varies | Varies | Room Temperature |
| Positive control for apoptosis (e.g., Staurosporine) | Varies | Varies | Per supplier |
Protocol: Step-by-Step
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC₅₀ value, as described in the MTT assay protocol.
-
Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[12][17]
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of the buffer into the substrate bottle. Mix by gentle inversion until the substrate is completely dissolved.[11][12]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[17]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Express the data as fold change in caspase activity relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
PART 3: Investigating Signaling Pathways with Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[18] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[13][18] This method can be used to assess how this compound affects the expression levels or activation states (e.g., phosphorylation) of proteins involved in cell survival, proliferation, or apoptosis pathways.
Signaling Pathway of Interest
Based on the known activities of quinoline derivatives, a potential target for this compound is the dihydroorotate dehydrogenase (DHODH) enzyme, which is crucial for pyrimidine biosynthesis.[1] Inhibition of DHODH can lead to cell cycle arrest and apoptosis. Therefore, a logical starting point for Western blot analysis would be to examine the expression of proteins involved in cell cycle regulation and apoptosis.
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- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
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Application Notes & Protocols: The Use of 3-Methylquinoline-4-carboxylic Acid in Cancer Cell Line Research
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Methylquinoline-4-carboxylic acid in cancer cell line studies. It consolidates field-proven insights with established scientific principles to ensure robust and reproducible experimental outcomes.
Introduction: The Quinoline Scaffold in Oncology
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1] Among its derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class for anticancer drug development.[1][2] Their versatile structure allows for substitutions that can fine-tune biological activity. This compound, a specific analogue, serves as a valuable tool compound for investigating fundamental mechanisms of cancer cell proliferation and survival.
This guide will delve into its primary mechanism of action, provide validated protocols for its use in cell-based assays, and offer insights into data interpretation.
Compound Profile: this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 1873-51-4 | [3][5] |
| Molecular Formula | C₁₁H₉NO₂ | [3][6] |
| Molecular Weight | 187.19 g/mol | [3][6] |
| Melting Point | ~250 °C | [3] |
| Appearance | Yellowish powder | [7] |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol; solubility in aqueous media is pH-dependent and typically low for the free acid form.[8] |
Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
A primary mechanism through which quinoline-4-carboxylic acids exert their anticancer effects is the potent inhibition of dihydroorotate dehydrogenase (DHODH) .[1][9]
Expert Rationale: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a process essential for the synthesis of DNA and RNA.[1] Cancer cells, characterized by their high rate of proliferation, have a profound dependency on this pathway to generate the nucleotide building blocks required for replication.[1] By inhibiting DHODH, this compound effectively starves cancer cells of essential pyrimidines (cytidine, thymidine, uridine). This leads to a depletion of the intracellular nucleotide pool, resulting in S-phase cell cycle arrest and a halt in tumor growth.[9] The carboxylate moiety of the quinoline is critical for its activity, often forming key interactions such as a salt bridge with arginine residues (e.g., R136) in the DHODH binding pocket.[9]
Experimental Protocols
These protocols are designed as a self-validating framework, incorporating necessary controls to ensure data integrity.
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent compound concentration is fundamental to any in vitro assay. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with cell culture media. However, high concentrations of DMSO can be toxic to cells, so it is critical to maintain a final concentration of ≤0.5% in all experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, dissolve 1.872 mg of this compound (MW: 187.19 g/mol ) in 1 mL of sterile DMSO. Adjust mass and volume as needed.
-
Dissolution: Aseptically add the calculated amount of powder to a sterile microcentrifuge tube. Add the corresponding volume of DMSO.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always required if using anhydrous sterile DMSO and aseptic technique, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if particulates are observed or if long-term storage is intended.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells. This assay is ideal for determining the IC₅₀ (half-maximal inhibitory concentration) of the compound.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HL-60) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[2] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[2]
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. For an IC₅₀ determination, a wide concentration range is recommended (e.g., 0.1 µM to 100 µM).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[2]
-
Controls (Critical for Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This establishes the 100% viability baseline.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.[2]
-
Blank Control: Wells containing medium but no cells, to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours. This duration is chosen to span multiple cell doubling times, allowing the effects of a cell-cycle-inhibiting agent to become pronounced.[2]
-
MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently pipette or place on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: Since DHODH inhibition is known to cause S-phase arrest, analyzing the cell cycle distribution is a crucial mechanistic experiment.[9] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with this compound at concentrations around the determined IC₅₀ (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (to capture floating, apoptotic cells), wash with PBS, and detach the cells using trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. This process fixes the cells and permeates the membrane for staining. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases based on the DNA content histogram. Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and control samples. An accumulation of cells in the S-phase peak would validate the proposed mechanism of action.
Summary of Expected Outcomes & Data
While specific IC₅₀ values for this compound are not extensively published, data from structurally related quinoline-4-carboxylic acid derivatives demonstrate potent activity across various cancer cell lines. This provides a benchmark for expected efficacy.
| Compound Class/ID | Cancer Cell Line | Activity (IC₅₀) | Primary Target | Reference(s) |
| Quinolinone Derivative (5a) | HL-60 (Leukemia) | 0.91 µM (24h) | Cytotoxicity | [10] |
| Quinolinone Derivative (5a) | MCF-7 (Breast) | ~5 µM (48h) | Cytotoxicity | [10] |
| Bis-quinoline (2a) | U937 (Leukemia) | 0.7 µM | DNMT Inhibition | [11] |
| Bis-quinoline (2a) | HeLa (Cervical) | 0.14 µM | DNMT Inhibition | [11] |
| Quinoline Analogue (41) | N/A (Enzymatic) | 9.71 nM | DHODH | [9][12] |
| Quinoline Analogue (43) | N/A (Enzymatic) | 26.2 nM | DHODH | [9][12] |
| SIRT3 Inhibitor (P6) | MLLr leukemia lines | 7.2 µM | SIRT3 | [13][14] |
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 3-Methylquinoline-4-carboxylic Acid Derivatives
Introduction: The Enduring Promise of Quinolines in Antimicrobial Drug Discovery
The quinoline scaffold represents a cornerstone in the architecture of antimicrobial agents. From the early discovery of nalidixic acid to the broad-spectrum efficacy of modern fluoroquinolones, this heterocyclic motif has proven to be a remarkably versatile pharmacophore.[1] 3-Methylquinoline-4-carboxylic acid and its derivatives are a class of compounds that continue to attract significant interest in the quest for novel antibacterial and antifungal agents.[2][3][4][5][6][7] Their structural similarity to established quinolone antibiotics suggests a potential mechanism of action involving the inhibition of essential bacterial enzymes, making them prime candidates for systematic antimicrobial screening.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust in vitro antimicrobial screening of this compound derivatives. We will delve into the scientific rationale behind the chosen methodologies, provide step-by-step protocols for key assays, and offer insights into the interpretation of the generated data. Our focus is on establishing a self-validating system that ensures the scientific integrity and reproducibility of your findings.
Scientific Rationale: Targeting Bacterial Proliferation at its Core
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the topoisomerase in a state where it has cleaved the DNA but cannot re-ligate it.[9] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[8] The specificity of quinolones for bacterial topoisomerases over their eukaryotic counterparts is a key factor in their therapeutic utility.[1][11]
The antimicrobial screening of this compound derivatives is predicated on the hypothesis that these compounds may share a similar mechanism of action. Therefore, the primary objective of the screening process is to determine the minimum concentration of a given derivative that can inhibit the visible growth of a target microorganism. This is quantified as the Minimum Inhibitory Concentration (MIC), a fundamental parameter in antimicrobial susceptibility testing.[12][13][14]
Experimental Design: A Two-Tiered Approach to Screening
A robust screening cascade for novel antimicrobial agents typically involves a primary qualitative or semi-quantitative assay followed by a more precise quantitative method. This approach allows for the efficient screening of a large number of compounds while conserving resources for the most promising candidates.
-
Primary Screening (Qualitative/Semi-Quantitative): Agar Well Diffusion Assay. This method provides a rapid and visual assessment of antimicrobial activity. It is particularly useful for initial screening of a library of derivatives to identify "hits" with potential activity.[15][16][17]
-
Secondary Screening (Quantitative): Broth Microdilution Assay. For compounds that demonstrate activity in the primary screen, the broth microdilution method is employed to determine the precise Minimum Inhibitory Concentration (MIC).[13][14][18][19] This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.
Visualizing the Workflow
The following diagram illustrates the logical flow of the antimicrobial screening process for this compound derivatives.
Caption: Workflow for antimicrobial screening of novel compounds.
Detailed Protocols
PART 1: Preparation of Materials
1.1. Preparation of this compound Derivative Stock Solutions
-
Rationale: Accurate and consistent stock solutions are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for biological assays. It is important to determine the highest concentration of DMSO that does not affect microbial growth.
-
Protocol:
-
Accurately weigh a precise amount of each this compound derivative.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C to avoid repeated freeze-thaw cycles.
-
1.2. Selection and Preparation of Microbial Strains
-
Rationale: The choice of microbial strains should be representative of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria, and potentially some fungal species. Using standardized strains (e.g., from ATCC) ensures consistency and comparability of data across different studies.
-
Recommended Strains:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028)
-
-
Protocol for Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard.[16] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized inoculum should be used within 15-30 minutes of preparation to ensure the viability of the microorganisms.[19][20]
-
PART 2: Primary Screening - Agar Well Diffusion Assay
-
Principle: This assay relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a lawn of the target microorganism. If the compound possesses antimicrobial activity, a clear zone of growth inhibition will be observed around the well.[15][17][21]
-
Protocol:
-
Prepare sterile Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Dip a sterile cotton swab into the standardized microbial inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of the agar plate in three different directions to ensure a uniform lawn of growth.[21]
-
Allow the plates to dry for 5-15 minutes.
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.[15][17]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test derivative solution (at a specific concentration, e.g., 1 mg/mL) into separate wells.
-
Include a positive control (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (the solvent, e.g., 10% DMSO) on each plate.[16][20]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
PART 3: Secondary Screening - Broth Microdilution Assay for MIC Determination
-
Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[13][14] It is considered the gold standard for susceptibility testing. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple compounds and concentrations.[19][22]
-
Protocol:
-
In a sterile 96-well round-bottom microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (or other appropriate broth) to all wells.[22]
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the compound.[22] This will create a gradient of decreasing compound concentrations.
-
Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[19]
-
Add 100 µL of the diluted inoculum to each well (except the sterility control well).
-
Include the following controls on each plate:
-
Growth Control: Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A known antibiotic with a known MIC for the test strain.
-
-
Seal the plate and incubate under appropriate conditions with shaking to ensure adequate aeration.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Data Presentation and Interpretation
Summarizing Quantitative Data
The results of the antimicrobial screening should be presented in a clear and concise tabular format.
Table 1: Primary Screening Results (Agar Well Diffusion Assay)
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. C. albicans |
| Derivative 1 | 15 | 12 | 10 | - |
| Derivative 2 | 20 | 18 | 16 | 14 |
| Positive Control | 25 | 22 | 20 | 18 |
| Negative Control | - | - | - | - |
| (-) indicates no zone of inhibition. |
Table 2: Secondary Screening Results (Broth Microdilution Assay)
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | 32 | 64 | 128 | >128 |
| Derivative 2 | 8 | 16 | 32 | 64 |
| Positive Control | 1 | 2 | 4 | 8 |
| MIC values are typically determined in µg/mL or µM. |
Interpreting the Results
The interpretation of MIC values is guided by clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12][23][24] These breakpoints categorize an organism as susceptible (S), intermediate (I), or resistant (R) to a particular antimicrobial agent.[12][25] For novel compounds, these breakpoints do not exist. Therefore, the activity is generally compared to that of standard reference drugs. A lower MIC value indicates greater potency.[25]
Mechanism of Action: A Deeper Dive into Quinolone Activity
The following diagram illustrates the generally accepted mechanism of action for quinolone antibiotics, which serves as a hypothetical model for the this compound derivatives under investigation.
Caption: Mechanism of action of quinolone antibiotics.
Conclusion: Paving the Way for Novel Antimicrobial Therapies
The systematic screening of this compound derivatives holds significant promise for the discovery of new antimicrobial agents. By employing a structured, two-tiered screening approach, researchers can efficiently identify and characterize the most promising compounds. The protocols and guidelines presented in this document are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing these compounds through the drug discovery pipeline. A thorough understanding of the underlying scientific principles, coupled with meticulous experimental execution, will be paramount to unlocking the full therapeutic potential of this important class of molecules.
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Mercier, E., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 4(6), 000379. [Link]
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Wang, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2465. [Link]
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Application Note: Safe Handling and Storage of 3-Methylquinoline-4-carboxylic acid
Introduction and Compound Profile
3-Methylquinoline-4-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its quinoline core is a prominent scaffold in numerous pharmacologically active molecules.[1] Proper handling and storage of this reagent are paramount to ensure its chemical integrity for experimental use and to maintain a safe laboratory environment for all personnel.
This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the essential procedures for the safe handling, storage, and use of this compound. The protocols herein are designed to mitigate risks associated with its chemical nature and to preserve its stability for reproducible research outcomes.
1.1 Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for safe handling. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1873-51-4 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3][4] |
| Molecular Weight | 187.19 g/mol | [2] |
| Melting Point | 250 °C | [2] |
| Appearance | White to off-white solid/powder | [5] |
| SMILES | CC1=C(C2=CC=CC=C2N=C1)C(=O)O | [2][4] |
| InChIKey | KXCBWEJWVBHYKF-UHFFFAOYSA-N | [4] |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. A thorough risk assessment must be conducted before any procedure is initiated.[6]
-
GHS Classification: This chemical is considered hazardous.[2][7]
-
Signal Word: Warning[8]
-
Pictogram: GHS07 (Exclamation Mark)[2]
Hazard Statements:
-
H315 - Causes skin irritation: Direct contact with the solid powder or solutions can lead to redness, itching, and inflammation.[2]
-
H319 - Causes serious eye irritation: The compound is a significant eye irritant.[2] Accidental contact can cause serious damage if not addressed immediately.
-
H335 - May cause respiratory irritation: Inhalation of the fine powder can irritate the respiratory tract, leading to coughing and discomfort.[2]
Causality Behind Precautions: The carboxylic acid functional group contributes to the compound's acidic and irritant properties. The fine particulate nature of the solid form increases the risk of aerosolization and subsequent inhalation or eye contact. Therefore, all handling procedures must be designed to contain the solid and prevent direct contact.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is the primary defense against accidental exposure.[9][10] The following equipment is mandatory when handling this compound in any form.
| Equipment | Specification | Purpose and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[9][11] Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected. |
| Eye Protection | Chemical Splash Goggles | Essential for protecting the eyes from airborne powder and accidental splashes of solutions, mitigating the risk of serious eye irritation.[12] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination with the chemical powder or solutions.[9] |
| Respiratory Protection | N95 Particulate Respirator or Use of Fume Hood | Primary Control: All handling of the solid powder that may generate dust must be performed within a certified chemical fume hood to prevent inhalation.[11][13][14] Secondary Control: If a fume hood is not feasible for a specific short-duration task, an N95 respirator is the minimum requirement. |
Safe Handling Protocols
Adherence to systematic procedures is crucial for both safety and experimental accuracy.
4.1 Protocol: Weighing and Transfer of Solid Compound
This protocol minimizes dust generation and personnel exposure during the handling of powdered this compound.
Methodology:
-
Preparation: Don all required PPE as specified in Section 3.0.
-
Engineering Control: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[14]
-
Work Area Setup: Place a weigh boat or paper on an analytical balance inside the fume hood. Work over disposable bench covers to contain any minor spills.[13]
-
Taring: Tare the balance with the empty weigh boat.
-
Chemical Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid pouring directly from the bottle to prevent dust aerosolization.[13]
-
Container Management: Immediately and securely close the main stock container after dispensing the material.[13][15]
-
Finalization: Record the final mass.
-
Cleanup: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash. Dispose of the weigh boat and any contaminated disposables in the designated solid hazardous waste container.[9]
4.2 Protocol: Preparation of Stock Solutions
This protocol details the safe dissolution of the compound. While specific solubility data for this compound is not widely published, related quinoline carboxylic acids show solubility in solvents like DMSO.[5][16] It is the researcher's responsibility to determine the optimal solvent for their specific application.
Methodology:
-
Preparation: Follow steps 1-7 of the weighing protocol (4.1) to obtain the required mass of the solid compound in a suitable vessel (e.g., glass vial).
-
Solvent Addition: Inside the fume hood, add the calculated volume of the desired solvent (e.g., DMSO) to the vessel containing the solid. Add the solid to the solvent slowly to avoid splashing.[9]
-
Dissolution: Securely cap the vessel. Use a vortex mixer or sonicator to facilitate dissolution. Gentle heating may be applied if the compound's stability at elevated temperatures in that solvent is known.
-
Sterilization (If Applicable): For cell-based assays, filter-sterilize the solution through a 0.22 µm filter compatible with the solvent used.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in clearly labeled cryovials.[5][17]
-
Labeling: Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.[6][12]
-
Storage: Immediately transfer the aliquots to the appropriate storage conditions as defined in Section 5.2.
Storage Procedures
Proper storage is essential for maintaining the compound's purity and stability and for laboratory safety.
5.1 Storage of Solid Compound
-
Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[12][15]
-
Location: Store in a cool, dry, and well-ventilated area.[10]
-
Segregation: As an acidic organic compound, it must be stored separately from bases, strong oxidizing agents, and other incompatible chemicals to prevent dangerous reactions.[14][18][19] Use a designated and labeled acid-compatible cabinet; plastic or laminate cabinets are preferable to metal ones, which can corrode from acid vapors over time.[15][19]
-
Temperature: Ambient room temperature is generally acceptable for the solid form.
5.2 Storage of Stock Solutions
-
Rationale: Storing solutions at low temperatures minimizes solvent evaporation and slows potential degradation.
-
Temperature: For long-term stability, prepared stock solutions should be stored at ≤ -20°C, with -80°C being optimal.[5][17]
-
Container: Use chemically-resistant vials with secure caps (e.g., polypropylene cryovials).
-
Best Practice: The practice of aliquoting into single-use volumes is a self-validating system that ensures consistency across experiments by avoiding the detrimental effects of multiple freeze-thaw cycles.[5][17]
Spill and Emergency Procedures
Preparedness is key to managing accidents effectively.[6]
-
Small Spills (Solid):
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, seek medical attention.
-
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused or waste solutions should be collected in a designated, labeled, and sealed hazardous liquid waste container. Do not mix incompatible waste streams.[14]
-
Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
References
-
North Industrial Chemicals. (2024, June 25). How to Store Acids Safely: A Comprehensive Guide. North Industrial Chemicals. [Link]
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Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Safety Storage Systems. [Link]
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Chemstore UK. (2014, October 13). A Brief Guide to Acid Storage. Chemstore UK. [Link]
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University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. UC Berkeley Environment, Health & Safety. [Link]
-
University of California, Riverside EHS. (n.d.). Chemical Storage Guidelines. UC Riverside Environmental Health & Safety. [Link]
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PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
KPA. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. KPA. [Link]
-
Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
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University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. UW-La Crosse. [Link]
-
PubChemLite. (n.d.). This compound (C11H9NO2). PubChemLite. [Link]
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Preparation of 3-Methylquinoline-4-carboxylic Acid Stock Solutions: An Application Note and Protocol
Abstract
This comprehensive guide details the effective preparation of stock solutions of 3-Methylquinoline-4-carboxylic acid, a compound of significant interest in pharmaceutical research and drug development. Recognizing the critical importance of accurate and stable solutions in experimental reproducibility, this document provides scientifically grounded protocols for solubilization in both organic and aqueous media. The methodologies presented herein are designed to ensure solution integrity and are supported by an in-depth discussion of the physicochemical principles governing the solubility and stability of this heterocyclic carboxylic acid.
Introduction: The Scientific Imperative for Precise Stock Solutions
This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold that is central to numerous therapeutic agents.[1][2] The accuracy of downstream biological assays and other research applications is fundamentally dependent on the precise and consistent preparation of stock solutions. Factors such as solvent selection, pH, and storage conditions can significantly impact the solubility, stability, and ultimately, the effective concentration of the compound in solution. This guide provides validated protocols and the underlying scientific rationale to empower researchers to prepare reliable stock solutions of this compound.
The presence of a carboxylic acid moiety on the quinoline ring dictates a pH-dependent aqueous solubility profile, a critical consideration for preparing solutions for physiological assays.[3][4] Furthermore, understanding the compound's stability in various solvents is paramount for ensuring the integrity of stock solutions over time.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and the preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Melting Point | 250 °C | |
| Appearance | Solid | - |
Safety Precautions: this compound is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[5]
Recommended Solvents and Solubility Profile
The selection of an appropriate solvent is the most critical step in the preparation of a stock solution. The solubility of this compound is primarily dictated by its aromatic, heterocyclic structure and the presence of the polar carboxylic acid group.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is a highly effective and recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] A closely related compound, Quinoline-4-carboxylic acid, exhibits a solubility of 34 mg/mL in DMSO, suggesting a similar solubility for the 3-methyl derivative.[8] Ethanol can also be used, although the solubility may be lower and temperature-dependent.[2]
-
Aqueous Solutions: The carboxylic acid group renders the solubility of this compound highly dependent on pH.[3] It is poorly soluble in neutral or acidic aqueous solutions. However, in basic solutions (pH > pKa), the carboxylic acid is deprotonated to the more soluble carboxylate salt. Therefore, aqueous buffers with a basic pH are suitable for preparing solutions intended for physiological assays. Analogous compounds are readily soluble in warm sodium carbonate solution, indicating that a basic environment is conducive to dissolution.[9]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock solutions of this compound in both organic and aqueous solvents.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for preparing a concentrated stock solution for long-term storage and subsequent dilution into various assay buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Tare a sterile, amber glass vial on an analytical balance.
-
Weighing the Compound: Carefully weigh the desired amount of this compound into the tared vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 5.34 mL of DMSO for every 10 mg of the compound (MW = 187.19 g/mol ).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Based on data for a similar compound, storage at -80°C is recommended for up to one year, while storage at -20°C is suitable for up to one month.[8]
Protocol 2: Preparation of an Aqueous Stock Solution using a Basic Buffer
This protocol is designed for preparing a stock solution in an aqueous buffer, which is often required for direct application in cell-based assays and other biological experiments. The use of a basic solution is critical for achieving solubility.
Materials:
-
This compound (solid)
-
1 N Sodium Hydroxide (NaOH) solution
-
Sterile, deionized water
-
Sterile phosphate-buffered saline (PBS) or other desired physiological buffer
-
pH meter
-
Sterile, conical tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of this compound into a sterile conical tube.
-
Initial Solubilization: Add a small volume of 1 N NaOH dropwise while vortexing until the solid dissolves. The formation of the sodium salt of the carboxylic acid will facilitate its dissolution in the aqueous medium.
-
Dilution with Buffer: Add the desired physiological buffer (e.g., PBS) to reach the final desired volume and concentration.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired physiological range (typically 7.2-7.4) by adding small volumes of 1 N HCl or 1 N NaOH. Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.
-
Sterilization (Optional): If sterility is required, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the aqueous stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Workflow Diagrams
Figure 1: Workflow for preparing a DMSO stock solution.
Figure 2: Workflow for preparing an aqueous stock solution.
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound stock solutions.
| Stock Solution | Storage Temperature | Recommended Duration | Notes |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials to protect from light. |
| -20°C | Up to 1 month | Suitable for short-term storage. | |
| In Aqueous Buffer | 4°C | Up to 1 week | Monitor for signs of precipitation or microbial growth. |
| -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
General Recommendations:
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Concentration Verification
To ensure the accuracy of experimental results, it is good practice to verify the concentration of the prepared stock solution, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for the quantitative analysis of carboxylic acids.[10]
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the preparation of accurate and stable stock solutions of this compound. By understanding the physicochemical properties of the compound and adhering to these scientifically-grounded procedures, researchers can enhance the reliability and reproducibility of their experimental outcomes.
References
-
Abdel-Wahab, B. F., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
- Bauer, K., & Garbe, W. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S. Patent and Trademark Office.
-
Chen, T. C., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(15), 9473-9483. Available at: [Link]
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4571-4587. Available at: [Link]
-
Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]
-
Khasanov, A. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6268. Available at: [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Available at: [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(16), 11535-11545. Available at: [Link]
-
Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
Li, H., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(19), 4058. Available at: [Link]
-
Gościniak, M., et al. (2020). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Pfitzinger Synthesis of 3-Methylquinoline-4-carboxylic Acid
Welcome to the technical support center for the Pfitzinger synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, in the synthesis of 3-Methylquinoline-4-carboxylic acid. Here, we will delve into the intricacies of this reaction, offering practical, field-tested insights and solutions in a direct question-and-answer format. Our goal is to provide you with the expertise to not only troubleshoot your current synthesis but also to build a robust and reproducible protocol.
Understanding the Core Challenge: Why Low Yields?
The Pfitzinger synthesis, a powerful method for creating quinoline-4-carboxylic acids, involves the base-catalyzed condensation of isatin with a carbonyl compound possessing an α-methylene group.[1][2] In the case of this compound, the required carbonyl reactant is propionaldehyde. The use of an aldehyde in this strongly basic reaction environment introduces specific challenges that are often the root cause of diminished yields.
This guide will walk you through the most common pitfalls and their solutions, from starting material quality to reaction optimization and product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Starting Materials and Reagents
Q1: How critical is the purity of my isatin and propionaldehyde?
A1: The purity of your starting materials is paramount and a frequent contributor to low yields.[3]
-
Isatin: Impurities in isatin can interfere with the initial base-catalyzed ring opening to isatinic acid, a crucial first step in the reaction mechanism.[2] It is advisable to use isatin of high purity (≥98%). If the purity is questionable, recrystallization from hot ethanol or a similar suitable solvent is recommended.
-
Propionaldehyde: Aldehydes are notoriously prone to oxidation to carboxylic acids (propionic acid in this case) and polymerization upon storage. The presence of propionic acid can neutralize the base catalyst, while polymers will not participate in the reaction, effectively reducing the concentration of your active reagent. It is best practice to use freshly distilled propionaldehyde for this synthesis.
Q2: My reaction fails to initiate or proceeds very slowly. Could the base be the issue?
A2: Yes, the choice and handling of the base are critical. The Pfitzinger reaction requires a strong base to hydrolyze the amide bond in isatin.[1]
-
Common Choices: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most common bases used.
-
Concentration: A sufficient molar excess of the base is necessary to not only catalyze the reaction but also to ensure the complete formation of the potassium/sodium salt of isatinic acid. A typical protocol may use a 2.5 to 3-fold molar excess of KOH relative to isatin.[4]
-
Water Content: While the reaction is often run in an alcoholic solvent like ethanol, a small amount of water is necessary for the initial hydrolysis of isatin.[5] However, an excessive amount of water can dilute the reactants and may not be optimal.
Reaction Conditions and Optimization
Q3: I suspect side reactions are consuming my starting materials. What are the likely culprits with propionaldehyde?
A3: The primary side reaction when using propionaldehyde under strongly basic conditions is the aldol condensation . Propionaldehyde can react with itself to form a mixture of aldol adducts and their dehydration products. This competing reaction pathway can significantly consume the aldehyde, leading to a drastic reduction in the yield of the desired quinoline.
To mitigate this, consider the following:
-
Order of Addition: Add the propionaldehyde slowly to the reaction mixture containing the pre-formed salt of isatinic acid. This ensures that the concentration of the aldehyde is low at any given time, disfavoring the bimolecular aldol reaction.
-
Temperature Control: While the Pfitzinger reaction often requires heating (reflux), maintaining a lower reaction temperature for a longer duration might favor the desired reaction over the aldol condensation. Experiment with temperatures ranging from 50°C to the reflux temperature of your solvent.
Q4: What are the optimal temperature and reaction time? My yield doesn't improve with longer refluxing.
A4: There is a trade-off between reaction rate and the prevalence of side reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Start with refluxing in ethanol (approx. 78°C).[5] If yields are low, try a lower temperature (e.g., 60°C) for a longer period. | Higher temperatures accelerate the desired reaction but can also promote aldol condensation and potential decarboxylation of the product. |
| Reaction Time | Typically 12-24 hours.[4][5] | The reaction is known to be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and to check for the consumption of starting materials and the formation of the product. |
Q5: Could my product be decomposing under the reaction conditions?
A5: Yes, decarboxylation of the quinoline-4-carboxylic acid product can occur under prolonged heating in a basic medium, although this is generally more of a concern at very high temperatures.[6] If you observe gas evolution (CO2) from your reaction mixture, it might be an indication of product degradation. To minimize this, avoid excessively long reaction times at high temperatures.
Work-up and Purification
Q6: I get a messy, oily crude product upon acidification. How can I improve the isolation?
A6: The precipitation of the product by acidification is a critical step. An "oiling out" of the product instead of a clean precipitation often points to the presence of impurities.
-
Controlled Acidification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Add the acid (e.g., acetic acid or dilute HCl) slowly with vigorous stirring to maintain a low temperature.[5] A sudden change in pH can cause rapid precipitation that traps impurities. The target pH for complete precipitation is typically around 4-5.
-
Pre-purification Wash: Before acidification, it is highly recommended to perform a wash with an organic solvent like diethyl ether or ethyl acetate.[5] This will remove unreacted propionaldehyde and other neutral, non-acidic impurities, leading to a cleaner precipitation of your desired carboxylic acid.
Q7: My final product seems to be a mixture of isomers. Is this expected?
A7: In the case of the reaction between isatin and propionaldehyde, only one constitutional isomer, this compound, is expected. If you are observing what appears to be a mixture of isomers, it is more likely that you have unreacted starting materials or side products from the aldol condensation of propionaldehyde co-precipitating with your product. Effective pre-purification washes and careful recrystallization are key to obtaining a pure product.
Q8: What is the best way to purify the crude this compound?
A8: Recrystallization is the most effective method for purifying the crude product.
-
Solvent Selection: A common and effective solvent system for recrystallization of quinoline-4-carboxylic acids is an ethanol/water mixture.[7] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Acid-Base Purification: An alternative or additional purification step involves leveraging the acidic nature of the product.[7] Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate solution), filter off any insoluble impurities, and then re-precipitate the pure product by adding acid.
Experimental Protocols
Standard Protocol for Pfitzinger Synthesis of this compound
This protocol is a generalized method based on established procedures.[4][8]
-
Preparation of the Isatinic Acid Salt:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.8 g, 0.05 mol) in a mixture of absolute ethanol (25 mL) and water (2 mL).
-
To this basic solution, add isatin (2.94 g, 0.02 mol) in portions.
-
Stir the mixture at room temperature for 1 hour. You should observe a color change from orange/red to a brownish solution, indicating the formation of the potassium salt of isatinic acid.
-
-
Reaction with Propionaldehyde:
-
To the stirred solution of the isatinic acid salt, add freshly distilled propionaldehyde (1.74 g, 0.03 mol) dropwise over 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Add 50 mL of water to the residue to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 25 mL) to remove any unreacted aldehyde and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with glacial acetic acid or 2M HCl with vigorous stirring until the precipitation of the product is complete (pH ~4-5).
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry in a vacuum oven.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Visualizing the Process
Pfitzinger Reaction Mechanism
Caption: The reaction pathway for the Pfitzinger synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Various Authors. (n.d.). Pfitzinger Reaction. In Wikipedia. [Link]
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
-
Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]
-
Recrystallization. (n.d.). [Link]
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]
-
Elghamry, I., & Al-Faiyz, Y. S. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Request PDF. [Link]
-
Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
-
Various Authors. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. [Link]
-
Various Authors. (2023). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
- Brázdovič, F., et al. (1997). Synthetic use of the Pfitzinger reaction in preparation of 2(,3)-(di)substituted derivatives of quinoline-4-carboxylic acids. Chemical Papers, 51(6B), 408–411.
-
Various Authors. (2023). Biological production of 2-butanone in Escherichia coli. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... ResearchGate. [Link]
- Various Authors. (n.d.). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
-
Various Authors. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Zemtsova, M. N., et al. (2004). A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids. ChemInform. [Link]
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction
Welcome to the comprehensive technical support guide for the Doebner reaction, a cornerstone in the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful three-component reaction. Here, we delve into the intricacies of the Doebner reaction, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and enhance your synthetic outcomes. Our focus is on providing practical, experience-driven advice to mitigate side product formation and streamline your workflow.
Understanding the Doebner Reaction: Mechanism and Common Pitfalls
The Doebner reaction, a one-pot synthesis, convenes an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid scaffold.[1] While elegant in its convergence, the reaction is not without its challenges. Low yields and difficult purifications often stem from a number of competing side reactions.[1]
Two primary mechanistic pathways are proposed for the Doebner reaction.[2] The first involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. The second, and more commonly depicted, pathway begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid.[1] Both pathways converge on a dihydroquinoline intermediate which must be oxidized to the final aromatic product.[1] Understanding these pathways is crucial for diagnosing and mitigating side product formation.
Diagram of the Proposed Doebner Reaction Mechanism (Schiff Base Pathway)
Caption: Proposed mechanism of the Doebner reaction via the Schiff base pathway.
Troubleshooting Guide: Conquering Common Side Reactions
This section addresses the most frequently encountered issues in the Doebner reaction, providing causative explanations and actionable solutions.
Problem 1: Low Yields and Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a dark, viscous, and often intractable tar, leading to significant product loss and purification nightmares.
Root Cause: The acidic conditions required for the Doebner reaction can promote the self-condensation and polymerization of the aldehyde starting material and other reactive intermediates. This is particularly problematic with aliphatic aldehydes.
Solutions:
-
Control Reaction Temperature: Avoid excessive heating, as this accelerates polymerization. Maintain the lowest effective temperature that allows for a reasonable reaction rate.
-
Slow Addition of Reagents: Adding the aldehyde or pyruvic acid dropwise to the reaction mixture can help to maintain a low concentration of these reactive species, thereby minimizing self-condensation.[3]
-
Optimize Acid Catalyst: While strong acids are necessary, their concentration and type can be fine-tuned. Consider a comparative study of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·THF) to find a balance between reaction promotion and side product formation.[1]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While ethanol is common, acetonitrile (MeCN) has been shown to be an excellent solvent for this reaction, in some cases leading to higher yields.[4][5]
Problem 2: Formation of a Reduced Amine Byproduct
Symptoms: A significant amount of a secondary amine, resulting from the reduction of the intermediate Schiff base (imine), is observed in the crude product, lowering the yield of the desired quinoline.
Root Cause: This side product arises from a "hydrogen-transfer" mechanism where the dihydroquinoline intermediate reduces the imine. This is especially prevalent when using anilines bearing electron-withdrawing groups, which are known to give lower yields in the conventional Doebner reaction.[1][3]
Solutions:
-
Adjust Reactant Stoichiometry: Increasing the equivalents of the aniline and aldehyde relative to pyruvic acid can favor the desired pathway by ensuring a sufficient amount of the imine is available to act as a hydrogen acceptor for the aromatization of the dihydroquinoline.[3]
-
Optimized Protocol for Hydrogen-Transfer Reaction:
-
To a solution of the aniline (1.8 equiv) and aldehyde (2.0 equiv) in acetonitrile, add BF₃·THF (0.5 - 1.0 equiv).[3]
-
Stir the mixture at 65 °C for 10 minutes.[6]
-
Add a solution of pyruvic acid (1.0 equiv) in acetonitrile dropwise over 3 hours at 65 °C.[6]
-
Continue heating at 65 °C for an additional 21 hours.[6]
-
Problem 3: Unwanted Decarboxylation of the Product
Symptoms: The isolated product is the corresponding quinoline, lacking the C4-carboxylic acid group.
Root Cause: Quinoline-4-carboxylic acids can undergo decarboxylation under harsh acidic conditions and/or high temperatures.
Solutions:
-
Moderate Reaction Temperature: Avoid prolonged heating at high temperatures. Monitor the reaction progress and stop the reaction as soon as the starting materials are consumed.
-
Milder Acid Catalysis: If decarboxylation is a significant issue, consider using a milder acid catalyst or a lower concentration of the strong acid.
-
Post-Reaction Work-up: Neutralize the reaction mixture promptly upon completion to prevent further acid-catalyzed decarboxylation during work-up and purification.
Frequently Asked Questions (FAQs)
Q1: My aniline has a strong electron-withdrawing group, and I am getting very low yields. What can I do?
A1: Anilines with electron-withdrawing groups are notoriously challenging substrates for the conventional Doebner reaction.[1] The "Doebner hydrogen-transfer reaction" protocol, which utilizes an excess of the aniline and aldehyde along with a Lewis acid catalyst like BF₃·THF in acetonitrile, has been specifically developed to address this issue and can significantly improve yields.[4][5]
Q2: How can I effectively purify my quinoline-4-carboxylic acid product from the reaction mixture?
A2: Purification can often be achieved through a combination of techniques:
-
Acid-Base Extraction: Due to the carboxylic acid moiety, your product will be soluble in aqueous base (as the carboxylate salt). This allows for an effective separation from neutral and basic impurities. Dissolve the crude product in a basic solution (e.g., aqueous NaHCO₃ or NaOH), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic byproducts, and then re-precipitate your product by acidifying the aqueous layer with an acid such as HCl or acetic acid.[7]
-
Recrystallization: This is a powerful technique for purifying solid products. Common solvent systems for quinoline-4-carboxylic acids include ethanol, ethanol/water mixtures, or ethyl acetate.[7]
-
Column Chromatography: If the product is difficult to crystallize or contains impurities with similar solubility, silica gel column chromatography can be employed. Due to the acidic nature of the product, it may streak on the column. Adding a small amount of acetic acid to the eluent can often improve the separation. A reversed-phase C18 column can also be an effective alternative for purifying carboxylic acids.[8]
Q3: Can I use a ketone instead of an aldehyde in the Doebner reaction?
A3: The classical Doebner reaction specifically utilizes an aldehyde. If you wish to incorporate a ketone, you would be looking at a related named reaction. For instance, the Pfitzinger reaction uses isatin and a carbonyl compound (ketone or aldehyde) to produce quinoline-4-carboxylic acids.[9][10] The Combes quinoline synthesis employs an aniline and a β-diketone to form substituted quinolines.[11][12]
Experimental Protocols
Optimized Doebner Reaction Protocol[6]
This protocol is particularly effective for anilines with electron-withdrawing groups.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile.
-
Catalyst Addition: Add BF₃·THF (0.28 equiv) to the solution.
-
Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 equiv) in acetonitrile and add it dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Reaction: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Perform a standard aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Purification by Recrystallization[7]
-
Dissolution: Place the crude quinoline-4-carboxylic acid in a flask and add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cooling: Once crystallization has started, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Comparative Overview of Quinoline Synthesis Methods
While the Doebner reaction is a powerful tool, other methods exist for the synthesis of quinolines and their derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Reaction | Starting Materials | Product | Key Advantages | Common Limitations |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted Quinoline-4-Carboxylic Acid | Three-component, one-pot synthesis.[1] | Low yields with electron-withdrawing groups on aniline; potential for tar formation.[1] |
| Pfitzinger Reaction | Isatin, Carbonyl Compound (with α-methylene) | Substituted Quinoline-4-Carboxylic Acid | Versatile for various substitutions on the quinoline ring.[9][10] | Requires the synthesis of often complex isatin starting materials. |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | Good for accessing 2,4-disubstituted quinolines.[11][12] | Requires β-diketones which may not be readily available. |
Diagram of Alternative Quinoline Synthesis Pathways
Caption: Comparison of starting materials for different quinoline synthesis methods.
References
- Doebner, O. Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie1887, 242 (3), 265–388.
-
Doebner Reaction. (URL: [Link])
-
Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Pfitzinger reaction - Wikipedia. (URL: [Link])
-
Combes quinoline synthesis - Wikipedia. (URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
-
Combes Quinoline Synthesis. (URL: [Link])
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (URL: [Link])
-
1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. (URL: [Link])
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: [Link])
-
Recent Advances in Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues: A Review - PubMed Central. (URL: [Link])
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Effects of solvent on the reaction time and yield a - ResearchGate. (URL: [Link])
-
The Pfitzinger Reaction. (Review) - ResearchGate. (URL: [Link])
-
Quinoline-4-carboxylic acid - SIELC Technologies. (URL: [Link])
- US2474823A - Quinoline compounds and process of making same - Google P
-
Recrystallization. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
Optimizing Catalytic Reactions - ResearchGate. (URL: [Link])
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
Data-driven multi-objective optimization tactics for catalytic asymmetric reactions | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])
-
Tuning catalytic reactions - Harvard Office of Technology Development. (URL: [Link])
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (URL: [Link])
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
Technical Support Center: Purification of Crude 3-Methylquinoline-4-carboxylic Acid
Welcome to the dedicated technical support guide for the purification of crude 3-Methylquinoline-4-carboxylic acid via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purity and yield of this important quinoline derivative. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs): Principles & Solvent Selection
This section addresses the foundational questions that are critical for designing a successful recrystallization procedure.
Q1: What is the primary goal of recrystallizing this compound, and how does it work?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The process relies on the principle that the solubility of most solids, including this compound, increases significantly with temperature.[1]
The core methodology involves:
-
Dissolving the crude, impure solid in a minimum amount of a suitable hot solvent.
-
Filtering the hot solution to remove any insoluble impurities.
-
Cooling the solution slowly and without agitation. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution.
-
Crystallizing the pure compound from the solution, leaving soluble impurities behind in the solvent (mother liquor).
-
Isolating the purified crystals by filtration.
The slow formation of a crystal lattice is a highly selective process, which tends to exclude foreign molecules (impurities), resulting in a product of significantly higher purity.[2]
Q2: What are the essential characteristics of an ideal solvent for this recrystallization?
A2: Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should meet the following criteria:
-
Temperature-Dependent Solubility: The solvent must dissolve this compound poorly or sparingly at room temperature but show high solubility at its boiling point.[3] This differential is essential for achieving a high recovery yield.
-
Impurity Solubility Profile: Soluble impurities should remain dissolved in the solvent even at low temperatures, so they are removed with the mother liquor.[3] Conversely, insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[3]
-
Chemical Inertness: The solvent must not react with the this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the surface of the purified crystals during the drying step.[3][4]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]
Q3: Which solvents are good starting points for this compound, and how do I test them?
A3: Given the aromatic and carboxylic acid functionalities of the target molecule, moderately polar solvents are often effective. For quinoline-based carboxylic acids, common choices include ethanol, ethanol/water mixtures, or systems involving ethyl acetate.[5][6][7]
A systematic small-scale test is the most reliable way to identify the best solvent:
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the solid at this stage.[1]
-
If the solid is insoluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
This process should be repeated with several candidate solvents to find the optimal one.
Data & Protocols
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations & Safety |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for polar compounds. Flammable. |
| Ethyl Acetate | 77 | 6.0 | Good for moderately polar compounds. Flammable, irritant. |
| Toluene | 111 | 2.4 | Can be effective for aromatic compounds, but higher boiling point may pose a risk of "oiling out" if the compound's melting point is depressed by impurities.[5] Flammable, toxic. |
| Water | 100 | 80.1 | Unlikely to dissolve the compound on its own but is excellent as an "anti-solvent" in a mixed system with a solvent like ethanol.[5] Non-toxic. |
| Acetone | 56 | 20.7 | Often dissolves compounds too well at room temperature, but can be useful in some cases.[5] Very flammable. |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol assumes ethanol has been identified as a suitable solvent.
Step 1: Dissolution
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate to a gentle boil.
-
Add a small portion of the hot ethanol to the Erlenmeyer flask containing the crude solid. Swirl the flask to promote dissolution.
-
Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding an excess of solvent, as this is the most common reason for poor yield.[8][9]
Step 2: Hot Filtration (Optional)
-
If the hot solution contains insoluble impurities (e.g., dust, polymeric byproducts), a hot filtration is necessary.
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper.
-
Pre-heat the apparatus by pouring a small amount of hot, pure solvent through it. This prevents premature crystallization in the funnel.[10]
-
Carefully pour the hot solution containing the dissolved product through the filter paper into a clean, pre-warmed Erlenmeyer flask.
Step 3: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[1][2]
-
Crystals should begin to appear as the solution cools. The process can take anywhere from 20 minutes to several hours.
Step 4: Maximizing Yield
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for an additional 15-20 minutes. This will further decrease the compound's solubility and maximize the yield of crystals.[11]
Step 5: Isolation and Drying
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum. The final purity can be assessed by melting point analysis; a sharp melting point close to the literature value (250 °C) indicates high purity.[12][13]
Diagram 1: Recrystallization Workflow
A step-by-step visual guide to the purification process.
Troubleshooting Guide
This section provides solutions to the most common problems encountered during recrystallization.
Q4: I've added a lot of hot solvent, but my compound won't dissolve. What's wrong?
A4: This issue typically points to one of two possibilities:
-
Inappropriate Solvent Choice: You may have selected a solvent in which the this compound is largely insoluble, even when hot. You will need to recover your crude solid by evaporating the solvent and restart the process with a different solvent identified through small-scale testing.[8]
-
Insoluble Impurities: It's possible that your target compound has dissolved, but you are observing highly insoluble impurities. If the bulk of the solid dissolves but a small amount remains, proceed to a hot filtration step to remove the insoluble material.[10]
Q5: The solution has cooled, but no crystals have formed. What should I do?
A5: This is a common problem, often due to supersaturation or using too much solvent.[8] Here are several techniques to induce crystallization, in order of preference:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass shards that are liberated can act as nucleation sites for crystal growth.[9][13]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a pre-formed template for other molecules to crystallize onto.[9][11]
-
Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent.[8][9] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Use an Anti-Solvent: If you are using a polar solvent like ethanol, you can try adding a non-polar "anti-solvent" (in which the compound is insoluble), such as water or hexanes, dropwise until the solution becomes faintly cloudy. Then, gently warm the solution until it is clear again and allow it to cool slowly. This technique should be used cautiously as it can sometimes cause the product to "oil out."[4]
Q6: My compound separated as an oily liquid instead of solid crystals. How do I fix this?
A6: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it crystallizes.[9] It is problematic because oils tend to trap impurities. It can be caused by:
-
The melting point of the solid being lower than the boiling point of the solvent. This is often due to a high concentration of impurities depressing the melting point.[8]
-
The solution cooling too quickly, causing the compound to come out of solution above its melting point.[9]
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point, ensuring the compound stays in solution at a lower temperature.[9]
-
Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.[8]
-
If the problem persists, you may need to choose a different solvent with a lower boiling point.
Q7: My final yield is very low. What are the most likely causes?
A7: A poor yield can be frustrating. The most common culprits are:
-
Using an excess of solvent during the dissolution step. This is the most frequent cause, as a significant portion of the product will remain in the mother liquor.[9]
-
Premature crystallization during hot filtration. If the solution cools too much during this step, the product can crystallize on the filter paper and be lost.[10]
-
Incomplete crystallization. Not allowing the solution to cool for long enough, or failing to use an ice bath, can leave a substantial amount of product dissolved.
-
Washing the final crystals with a solvent that is too warm. The wash solvent should always be ice-cold to minimize re-dissolving the product.
Diagram 2: Troubleshooting Decision Tree
A logical guide to diagnosing and solving recrystallization problems.
References
- Vertex AI Search. (n.d.). Crystallization and Recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
- Biosynth. (n.d.). This compound.
- Columbia University. (n.d.). Recrystallization.
- ChemicalBook. (2023, May 4). This compound | 1873-51-4.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
- Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. biosynth.com [biosynth.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Solubilization of 3-Methylquinoline-4-carboxylic acid
Last Updated: 2026-01-22
Introduction
Welcome to the technical support guide for 3-Methylquinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. This compound, like many heterocyclic carboxylic acids, presents a significant formulation challenge due to its poor aqueous solubility at physiological pH. This guide provides a series of troubleshooting steps, in-depth scientific explanations, and validated protocols to help you achieve consistent and reliable results in your experiments.
Core Concept: Understanding the Physicochemical Properties
The solubility of this compound is fundamentally governed by its chemical structure. It possesses a planar, aromatic quinoline ring system, which is hydrophobic, and a carboxylic acid group, which is ionizable and hydrophilic. The interplay between these two features dictates its behavior in aqueous solutions.
-
Acidity (pKa): The carboxylic acid group is weakly acidic. While the exact experimental pKa for this specific molecule is not widely published, related structures like Quinoline-4-carboxylic acid have a predicted acidic pKa of approximately 3.61.[1] This means that at pH values below its pKa, the compound will be in its neutral, protonated form (-COOH), which is significantly less soluble in water. Above the pKa, it will deprotonate to its carboxylate form (-COO⁻), which is an ion and thus much more soluble in aqueous media.[2]
-
Lipophilicity (LogP): The quinoline ring structure contributes to the molecule's lipophilicity, driving it to prefer non-polar environments and contributing to its low intrinsic water solubility.
This dual nature is the primary reason for the solubility challenges encountered in neutral pH bioassay buffers (typically pH 7.2-7.4).
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I dissolved my this compound in DMSO to make a stock, but it precipitates immediately when I add it to my cell culture medium. What's happening?
Answer: This is a classic and common problem known as "compound crashing." It occurs because the compound is highly soluble in your neat DMSO stock (e.g., at 10-50 mM) but is not soluble in the final aqueous assay buffer at the desired concentration. When the DMSO stock is diluted into the aqueous medium (e.g., PBS or cell culture media), the DMSO concentration drops dramatically, and the buffer can no longer keep the compound in solution, causing it to precipitate.
Causality: The high concentration of the organic co-solvent (DMSO) is what maintains the solubility in the stock vial.[3] Once this is diluted below a certain threshold, the aqueous properties of the final solution dominate, and the compound's poor intrinsic solubility takes over.
Solution Path:
-
Reduce Final Concentration: The simplest first step is to determine if you can achieve your desired biological effect at a lower final concentration that remains below the solubility limit in the assay buffer.
-
Modify the Solvent System: Do not rely on DMSO alone. A pH-adjusted aqueous stock solution is the preferred method for this class of compounds. See the protocols below.
-
Check Final DMSO Concentration: Ensure your final DMSO concentration in the assay is as low as possible, ideally ≤0.1%, as concentrations above this can have direct effects on cells and assay components.[4][5]
Q2: What is the best solvent to use for my initial stock solution?
Answer: For an acidic compound like this compound, the best practice is to create a high-concentration stock solution by using a basic aqueous solution, which can then be diluted into your assay buffer. While DMSO is a powerful solvent, it can mask underlying solubility issues and interfere with some assays.[6][7]
Recommended Initial Solvents:
-
Primary Recommendation: 10-100 mM NaOH. This will deprotonate the carboxylic acid, forming the highly soluble sodium salt.
-
Secondary Recommendation (if base is not tolerated): DMSO. Use anhydrous, high-purity DMSO to prepare a concentrated stock (e.g., 10-50 mM). Be aware of the potential for precipitation upon dilution.
Data Summary: Initial Solvent Selection
| Solvent | Mechanism of Action | Pros | Cons |
| Aqueous Base (e.g., NaOH) | Ionization (salt formation) | Creates a true solution, minimizes use of organic solvents, less likely to precipitate upon dilution into buffered media. | Requires careful pH control of the final solution. |
| DMSO | Organic Co-solvent | High solubilizing power for many compounds. | Can cause compound to "crash" on dilution, can interfere with assays, potential for cytotoxicity at >0.1%.[4][8] |
| Ethanol | Organic Co-solvent | Less toxic than DMSO for some cell types. | Lower solubilizing power than DMSO for many compounds. |
Q3: How can I use pH adjustment to increase solubility, and what are the risks?
Answer: pH adjustment is a highly effective technique for ionizable compounds.[][10] By raising the pH of the solution with a base (like NaOH), you convert the poorly soluble neutral form of the acid into its much more soluble anionic (carboxylate) salt form.
Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Risks and Mitigation:
-
Risk: Adding a highly basic stock solution directly to your cells could cause a pH shock, damaging or killing them.
-
Mitigation: Always use a buffered system. When you add a small volume of your basic stock to a well-buffered cell culture medium or assay buffer, the buffer system should neutralize the added base, maintaining a stable physiological pH. Always perform a check by adding the same amount of your solubilizing vehicle to the medium and measuring the final pH.
-
Risk: The final pH of the assay might still be too low to maintain solubility, causing the compound to precipitate over time.
-
Mitigation: Ensure the final concentration of the compound is well below its saturation solubility at the final assay pH. A preliminary solubility test is highly recommended (see Protocol 2).
Q4: Are there alternative formulation strategies if pH adjustment and simple co-solvents fail?
Answer: Yes. If you continue to face solubility challenges, especially for in vivo studies or high-concentration in vitro work, more advanced formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form "inclusion complexes" with poorly soluble molecules, effectively encapsulating the hydrophobic part of your compound and presenting a soluble exterior to the aqueous environment.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[3]
-
Co-solvent Systems: This involves using a mixture of solvents to achieve solubility.[15][16] For preclinical work, mixtures like DMSO, PEG400, and Tween 80 are sometimes used. However, these systems must be carefully validated for compatibility with your specific bioassay, as each component can have its own biological effects.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol describes the preferred method for creating a 10 mM stock solution of this compound (MW: 187.19 g/mol ).
Materials:
-
This compound powder
-
1.0 N NaOH solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh out 1.87 mg of this compound and place it into a sterile vial.
-
Add approximately 800 µL of sterile water. The compound will likely not dissolve and will appear as a suspension.
-
While vortexing or stirring, add 1.0 N NaOH dropwise (typically 1-2 µL at a time).
-
Continue adding NaOH until the solid material completely dissolves and the solution becomes clear. This indicates the formation of the sodium salt.
-
Once dissolved, add sterile water to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.
-
Verification (Optional but Recommended): Measure the pH of the stock solution. It will be highly basic. This is expected.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a fresh, sterile container.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Workflow for Solubility Assessment in Final Assay Buffer
This workflow helps you determine the maximum soluble concentration of your compound under the final assay conditions, preventing failed experiments due to precipitation.
Caption: Decision workflow for determining the maximum working concentration.
References
- Scientist Solutions. (2025). DMSO in cell based assays.
-
de Cássia Nunes, R., et al. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
- Quora. (2017). What effects does DMSO have on cell assays?.
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PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]
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Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. [Link]
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ResearchGate. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
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University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
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Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]
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IGI Global. (2026). PH adjustment: Significance and symbolism. [Link]
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PubChem. (n.d.). CID 159435398 | C22H18N2O6. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
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Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
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National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
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Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
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MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]
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PubChem. (n.d.). 3-Methylquinoline. National Center for Biotechnology Information. [Link]
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Xtalks. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
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PubChemLite. (n.d.). This compound (C11H9NO2). [Link]
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Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
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Navigating the Stability of 3-Methylquinoline-4-carboxylic Acid in DMSO: A Technical Support Guide
For researchers, scientists, and drug development professionals, the integrity of stock solutions is paramount to reproducible and reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is a near-universal solvent for high-throughput screening and compound storage, prized for its exceptional solvating power.[1][2] However, the assumption of indefinite stability in DMSO can be a critical experimental pitfall. This technical support guide provides an in-depth exploration of the stability of 3-Methylquinoline-4-carboxylic acid in DMSO, offering troubleshooting advice and frequently asked questions to ensure the integrity of your research.
I. Core Concepts: Understanding the Instability of Carboxylic Acids in DMSO
While DMSO is an excellent solvent, it is not entirely inert. Carboxylic acids, including this compound, can be particularly susceptible to degradation in DMSO solutions, a phenomenon often exacerbated by seemingly minor variations in storage and handling.[3]
The Role of Water: An Unseen Catalyst
One of the most significant factors influencing the stability of compounds in DMSO is the presence of water.[4][5] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. This absorbed water can then participate in hydrolysis reactions, leading to the degradation of susceptible compounds. For quinoline derivatives, this can result in the formation of hydroxylated byproducts.[6]
Freeze-Thaw Cycles: A Physical Stressor
Repeated freeze-thaw cycles can also compromise the stability of compounds in DMSO.[3] These cycles can lead to the formation of localized areas of high compound concentration and can promote the crystallization of the compound out of solution. Once a compound has precipitated, it can be challenging to redissolve fully, leading to inaccurate concentration assessments.[3]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in DMSO.
Q1: How long can I store a DMSO stock solution of this compound?
While there is no single definitive answer for all conditions, a general guideline is to prepare fresh solutions for critical experiments. For short-term storage (up to a few weeks), solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize water absorption. A study on a large compound library in DMSO/water (90/10) showed that 85% of compounds were stable for up to two years at 4°C.[4] However, the stability of each compound is unique.
Q2: What are the visible signs of degradation in my DMSO stock solution?
Visual inspection can sometimes reveal signs of degradation, such as:
-
Precipitation: The formation of solid material in the solution. This is a strong indicator of insolubility or degradation.
-
Color Change: Any deviation from the initial color of the solution may indicate a chemical transformation.
It is crucial to note that significant degradation can occur without any visible changes. Therefore, analytical verification is always recommended.
Q3: Can I use a DMSO solution that has a precipitate?
It is strongly advised not to use a solution with a precipitate. The concentration of the soluble compound will be unknown, leading to inaccurate and unreliable experimental results. While techniques like sonication can be used to attempt redissolving the compound, complete resolubilization is not guaranteed.[3]
Q4: Does the grade of DMSO affect the stability of this compound?
Yes, the purity of the DMSO is critical. Use only high-purity, anhydrous DMSO to minimize the presence of water and other reactive impurities.[7]
III. Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to troubleshooting common problems encountered with this compound solutions in DMSO.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC-UV, LC-MS). 3. Compare the results from experiments using the fresh and old stock solutions. |
| Precipitate formation in the stock solution | - Compound insolubility. - Degradation leading to less soluble products. - Water absorption into the DMSO. | 1. Attempt to redissolve the precipitate by gentle warming (not exceeding 30-40°C) and vortexing. Caution: Elevated temperatures can accelerate degradation. 2. If redissolving fails, discard the solution. 3. For future preparations, consider: - Using a lower stock concentration. - Storing in smaller aliquots to minimize freeze-thaw cycles. - Ensuring the use of anhydrous DMSO and proper storage conditions. |
| Observed activity of the compound decreases over time | Gradual degradation of the active compound. | 1. Implement a routine stability testing schedule for long-term stored stock solutions. 2. Aliquot stock solutions into single-use volumes to avoid repeated handling of the main stock. |
IV. Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is essential to have a robust method for assessing the stability of your this compound stock solutions.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol outlines a general method for monitoring the purity of your compound over time.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Anhydrous DMSO
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).
-
Establish a baseline (T=0) chromatogram:
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) in a mixture of water and acetonitrile.
-
Inject the diluted sample onto the HPLC system.
-
Develop a gradient elution method to achieve good separation of the parent compound from any potential impurities or degradants. A typical gradient might be from 10% to 90% ACN (with 0.1% FA) over 15-20 minutes.
-
Monitor the elution profile at a suitable UV wavelength (e.g., the λmax of this compound).
-
Record the peak area and retention time of the main peak.
-
-
Store the stock solution under your intended storage conditions (e.g., -20°C, 4°C, room temperature).
-
Analyze the stock solution at subsequent time points (e.g., 1 week, 1 month, 3 months).
-
At each time point, thaw an aliquot of the stock solution, dilute it in the same manner as the baseline sample, and analyze it by HPLC using the same method.
-
Compare the chromatograms to the baseline. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, indicating degradation products.
-
-
-
Calculate the percentage of remaining compound at each time point to assess the stability.
Protocol 2: Forced Degradation Studies
Forced degradation studies can help to identify potential degradation products and pathways.[8][9]
Procedure:
-
Prepare solutions of this compound in DMSO.
-
Expose the solutions to stress conditions , such as:
-
Acidic conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative conditions: Add a small amount of hydrogen peroxide.
-
Photolytic conditions: Expose the solution to UV light.[10]
-
Thermal stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
-
Analyze the stressed samples by LC-MS to identify the mass of any degradation products. This information can be invaluable for elucidating the degradation pathway.
V. Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important workflows and relationships.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential degradation pathways for this compound in DMSO.
VI. Conclusion
The stability of this compound in DMSO is a critical parameter that can significantly impact the reliability of experimental data. By understanding the potential degradation pathways, implementing proper storage and handling procedures, and utilizing analytical techniques to monitor solution integrity, researchers can mitigate the risks associated with compound instability. This guide serves as a valuable resource for troubleshooting common issues and ensuring the quality and reproducibility of your scientific endeavors.
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
Müller, C., Wagner, A. L., Rockinger, U., Winter, G., & Bracher, F. (2019). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. Analytical Methods, 11(16), 2167-2172. [Link]
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Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099–1104. [Link]
-
Larsen, S. D., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(5), 2026–2039. [Link]
-
gChem Global. (n.d.). DMSO. [Link]
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Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–299. [Link]
-
Yadav, P. P., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry, 86(2), 1779–1789. [Link]
-
Del Corso, A., et al. (2012). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. International Journal of Biological Macromolecules, 50(5), 1157–1161. [Link]
-
Ammal, S. C., et al. (2005). Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 70(19), 7696–7702. [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules, 27(22), 8011. [Link]
-
Li, H., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Physical Chemistry Chemical Physics, 24(12), 7352–7361. [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279–282. [Link]
-
D'Agostino, V. G., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 11029. [Link]
-
Gorniak, A., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 27(9), 2977. [Link]
-
Liu, H., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. Organic & Biomolecular Chemistry, 20(46), 9140–9144. [Link]
-
Cimetière, N., et al. (2012). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Journal of Chromatographic Science, 50(8), 696–706. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. [Link]
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Hann, M. M., & Oprea, T. I. (2004). Pursuing the leadlikeness concept in pharmaceutical research. Current Opinion in Chemical Biology, 8(3), 255–263. [Link]
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Li, H., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 22-30. [Link]
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014–1025. [Link]
-
Aday, B., & Çetinkaya, E. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1085-1096. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]
-
Kozikowski, B. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
Al-Azzawi, A. M., & Al-Obaidi, A. S. (2023). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Iraqi Journal of Science, 64(1), 323-330. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 3-Methylquinoline-4-carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 3-Methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic transformation. Quinoline-4-carboxylic acids are foundational scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The successful synthesis of these molecules is a critical step in the development of new therapeutic agents.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, focusing on the most common and versatile synthetic route: the Pfitzinger reaction.[1][3]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental issues you may encounter. We will diagnose the root cause of each problem and provide actionable solutions and protocols to get your synthesis back on track.
Problem 1: Low or No Yield of this compound
Question: My Pfitzinger reaction has resulted in a very low yield, or I've failed to isolate any product. What are the potential causes and how can I troubleshoot this?
Root Cause Analysis: Low yields in the Pfitzinger synthesis are often traced back to three primary factors: incomplete hydrolysis of the isatin starting material, poor condensation with the ketone, or suboptimal reaction conditions such as temperature and base concentration. The reaction involves the base-catalyzed ring-opening of isatin to form an isatinic acid intermediate, which then condenses with the ketone.[4] If any step in this cascade is inefficient, the overall yield will suffer dramatically.
Recommended Solutions & Optimization:
-
Ensure Complete Isatin Ring-Opening: The initial hydrolysis of isatin's amide bond is critical.[4] If the base is too weak or the initial reaction time is too short, unreacted isatin will remain.
-
Solution: Use a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5] Allow the isatin to stir in the aqueous base solution for a sufficient time before adding the ketone to ensure the formation of the isatinic acid salt.
-
-
Verify Ketone Reactivity: The reaction requires an enolizable ketone with an α-methylene group.[5] For the synthesis of the 3-methyl derivative, methyl ethyl ketone is the standard choice.
-
Solution: Check the purity of your methyl ethyl ketone. The presence of impurities can inhibit the reaction. Ensure you are using a slight excess of the ketone to drive the condensation forward.
-
-
Optimize Reaction Temperature and Time: The Pfitzinger reaction typically requires elevated temperatures (reflux) to proceed efficiently.[6] However, excessively long reaction times at high temperatures can lead to degradation and side product formation.
-
Proper pH for Product Precipitation: The product, a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt. It must be precipitated by acidification.
-
Solution: After the reaction is complete and cooled, carefully acidify the aqueous solution with an acid like acetic acid or dilute hydrochloric acid to a pH of 4-5 to ensure complete precipitation of the product.[5]
-
Problem 2: The Reaction Mixture Has Formed a Dark, Intractable Tar
Question: My reaction has produced a thick, dark, tar-like substance, making product isolation impossible. What causes this and how can it be prevented?
Root Cause Analysis: Tar formation is a common problem in many classical quinoline syntheses, particularly those run under harsh acidic or basic conditions at high temperatures.[8][9] In the context of the Pfitzinger reaction, this is often due to the self-condensation or polymerization of the ketone (methyl ethyl ketone) under strong basic conditions, or degradation of the isatin and intermediate products.
Recommended Solutions & Optimization:
-
Control the Base Concentration: While a strong base is necessary, an excessively high concentration can accelerate side reactions.
-
Solution: Use a concentration of KOH around 30-35% in an aqueous solution. This provides sufficient basicity for the isatin hydrolysis without being overly aggressive towards the ketone.[5]
-
-
Maintain a Homogeneous Reaction Mixture: Poor stirring can lead to localized "hot spots" and high concentrations of reactants, promoting polymerization.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the heating phase.
-
-
Gradual Addition of Reactants: Adding all reactants at once to a hot solution can trigger rapid, uncontrolled side reactions.
-
Solution: Consider dissolving the isatin in the base first, bringing the solution to a moderate temperature (e.g., 50-60°C), and then adding the methyl ethyl ketone slowly via an addition funnel.
-
Workflow for Minimizing Tar Formation
Caption: Workflow to minimize tar formation.
Problem 3: Unwanted Decarboxylation of the Product
Question: My analysis shows the presence of 3-methylquinoline instead of the desired carboxylic acid. Why is this happening?
Root Cause Analysis: Quinoline-4-carboxylic acids can undergo decarboxylation (loss of CO₂) to yield the corresponding quinoline. This is particularly favored by excessively high temperatures or prolonged reaction times under harsh conditions.[7][10] The Pfitzinger reaction itself does not typically cause decarboxylation, but it can occur during a difficult workup or if the reaction is overheated for too long.
Recommended Solutions & Optimization:
-
Avoid Excessive Heat: Do not exceed the required reflux temperature or prolong the heating unnecessarily.
-
Solution: Once TLC indicates the consumption of starting material, proceed with the work-up. Avoid "dry" heating of the crude product.
-
-
Purification Strategy: Purification methods involving high heat, such as distillation of the crude product, should be avoided.
-
Solution: Purify the final product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[5] This is a much gentler method that is less likely to cause decarboxylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pfitzinger reaction for synthesizing this compound?
A1: The reaction proceeds through a well-defined, base-catalyzed cascade:
-
Hydrolysis: The amide bond of isatin is hydrolyzed by the base (e.g., KOH) to open the five-membered ring, forming the potassium salt of isatinic acid.[4]
-
Condensation: The ketone (methyl ethyl ketone) reacts with the aniline portion of the opened isatin to form an imine intermediate.
-
Tautomerization: The imine tautomerizes to the more stable enamine.
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization onto the ketone carbonyl of the isatinic acid backbone, followed by dehydration to form the aromatic quinoline ring system.[4]
Caption: General experimental and purification workflow.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link] (Accessed: January 22, 2026).
-
Doebner–Miller reaction - Wikipedia. Available at: [Link] (Accessed: January 22, 2026).
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link] (Accessed: January 22, 2026).
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link] (Accessed: January 22, 2026).
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link] (Accessed: January 22, 2026).
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link] (Accessed: January 22, 2026).
-
Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. Available at: [Link] (Accessed: January 22, 2026).
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR. Available at: [Link] (Accessed: January 22, 2026).
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link] (Accessed: January 22, 2026).
-
Recent advances in the synthesis of quinolines: a review - RSC Publishing. Available at: [Link] (Accessed: January 22, 2026).
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available at: [Link] (Accessed: January 22, 2026).
-
(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. Available at: [Link] (Accessed: January 22, 2026).
-
Pfitzinger Quinoline Synthesis. Available at: [Link] (Accessed: January 22, 2026).
-
Pfitzinger Reaction. Available at: [Link] (Accessed: January 22, 2026).
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link] (Accessed: January 22, 2026).
-
Pfitzinger reaction - Wikipedia. Available at: [Link] (Accessed: January 22, 2026).
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link] (Accessed: January 22, 2026).
-
Preparation and Properties of Quinoline. Available at: [Link] (Accessed: January 22, 2026).
-
1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. Available at: [Link] (Accessed: January 22, 2026).
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link] (Accessed: January 22, 2026).
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link] (Accessed: January 22, 2026).
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available at: [Link] (Accessed: January 22, 2026).
- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents.
-
Doebner-von Miller Synthesis. Available at: [Link] (Accessed: January 22, 2026).
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link] (Accessed: January 22, 2026).
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link] (Accessed: January 22, 2026).
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link] (Accessed: January 22, 2026).
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Pfitzinger Reaction Technical Support Center: A Guide to Overcoming Tar Formation
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids and may be encountering challenges with tar formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Pfitzinger Reaction
The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, providing a robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group under basic conditions.[1][2] The resulting quinoline scaffold is a key pharmacophore in numerous medicinally important compounds.[1] While versatile, the reaction is often plagued by the formation of intractable tars, which can significantly lower yields and complicate purification. This guide will provide in-depth troubleshooting strategies and preventative measures to help you achieve clean and efficient Pfitzinger reactions.
Visualizing the Pfitzinger Reaction and Potential Pitfalls
To effectively troubleshoot, it's crucial to understand the main reaction pathway and the potential side reactions that can lead to tar formation.
The Pfitzinger Reaction Mechanism
The reaction proceeds through a base-catalyzed hydrolysis of isatin, followed by condensation with a carbonyl compound, and subsequent cyclization and dehydration to yield the desired quinoline-4-carboxylic acid.[1]
Caption: The stepwise mechanism of the Pfitzinger reaction.
Troubleshooting Guide: Conquering Tar Formation
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Pfitzinger reaction.
Q1: My reaction mixture turned into a dark, intractable tar soon after adding the base. What went wrong?
A1: Immediate tar formation upon base addition often points to issues with reactant purity, excessive base concentration, or runaway side reactions.
-
Causality: The strongly basic conditions required for the Pfitzinger reaction can also promote undesired side reactions, especially with impure starting materials.[3] Aldol-type self-condensation of the carbonyl reactant is a common culprit, leading to the formation of polymeric materials.[4][5] Isatin itself can also undergo base-mediated decomposition and polymerization.[6][7]
-
Troubleshooting Protocol:
-
Verify Reactant Purity:
-
Isatin: Ensure your isatin is pure. Recrystallize it from hot ethanol or glacial acetic acid if necessary. Impurities can act as catalysts for polymerization.
-
Carbonyl Compound: Distill liquid carbonyl compounds immediately before use. Check for and remove any acidic impurities that could react with the base. For solid carbonyl compounds, consider recrystallization.
-
-
Optimize Base Addition and Concentration:
-
Gradual Addition: Instead of adding all the base at once, try a slower, portion-wise or dropwise addition, especially during the initial stages of the reaction. This can help control the exotherm and minimize localized high concentrations of base.
-
Concentration: While the Pfitzinger reaction requires a strong base, an excessively high concentration can accelerate side reactions. If you are using a very high concentration of KOH or NaOH, consider reducing it slightly. Refer to literature for optimal concentrations for your specific substrates.
-
-
Temperature Control:
-
Even if the protocol calls for reflux, the initial mixing of reactants with the base should be done at a lower temperature (e.g., room temperature or even in an ice bath) to control the initial exotherm before heating to reflux.
-
-
Q2: The reaction seemed to proceed, but upon workup, I was left with a significant amount of tarry residue and a low yield of my desired product. What happened?
A2: This scenario often indicates that while the desired reaction occurred, side reactions leading to tar formation also took place, likely due to prolonged reaction times or excessive temperatures.
-
Causality: High temperatures and extended reaction times can lead to the degradation of the product and intermediates, as well as promote polymerization side reactions.[8] The desired quinoline-4-carboxylic acid product itself can be susceptible to decarboxylation and other degradation pathways under harsh conditions.[9][10]
-
Troubleshooting Protocol:
-
Optimize Reaction Time and Temperature:
-
TLC Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the product spot is maximized, work up the reaction promptly. Unnecessarily long reaction times will almost certainly lead to increased tar formation.
-
Temperature Reduction: If you are running the reaction at a high reflux temperature (e.g., in a high-boiling solvent), try a lower temperature. This may require a longer reaction time, but the trade-off is often a cleaner reaction and a higher isolated yield.
-
-
Solvent Selection:
-
The choice of solvent can influence the reaction rate and the extent of side reactions. Protic solvents like ethanol are common.[1] However, if tarring is severe, consider exploring other solvents. Sometimes a co-solvent system can improve solubility and lead to a cleaner reaction.
-
-
Modified Pfitzinger Conditions:
-
For sensitive substrates, consider alternative, milder Pfitzinger protocols. For instance, some modified procedures utilize microwave irradiation, which can significantly reduce reaction times and often leads to cleaner products.[11]
-
-
Visualizing the Path to Tar Formation
Understanding the competing reaction pathways is key to preventing them.
Caption: Competing pathways in the Pfitzinger reaction.
Frequently Asked Questions (FAQs)
Q: How can I effectively purify my quinoline-4-carboxylic acid from the tar?
A: Purification of a tarry Pfitzinger reaction mixture can be challenging, but a systematic approach can yield the desired product.
-
Initial Workup: After the reaction, allow the mixture to cool. If a solid has crashed out, it may be your product. If the mixture is a homogenous tar, try adding a non-polar solvent like hexanes or diethyl ether to precipitate the more polar product and dissolve some of the less polar tarry components.
-
Aqueous Extraction: The carboxylic acid product can be deprotonated with a base (e.g., NaOH or NaHCO₃ solution) to form a water-soluble carboxylate salt. This allows for the extraction of non-polar impurities and tar into an organic solvent.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base. The desired product will move into the aqueous layer.
-
Separate the layers. The organic layer contains the tarry byproducts.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., HCl or acetic acid) to precipitate the purified quinoline-4-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
-
Recrystallization: If the product obtained after extraction is still impure, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) is often effective.
-
Chromatography: For very difficult purifications, column chromatography may be necessary.[12][13][14] However, due to the polar nature of the carboxylic acid, it can be challenging. It may be necessary to first esterify the carboxylic acid to a less polar derivative before chromatographic purification.
Q: Can the choice of base influence tar formation?
A: Yes, the choice and concentration of the base are critical. Potassium hydroxide (KOH) is a very common base for this reaction.[1] In some cases, a weaker base or a different counter-ion (e.g., NaOH, Ba(OH)₂) might offer better results, although this is highly substrate-dependent. It is advisable to start with the literature precedent for your specific class of substrates and then optimize if tarring is a significant issue.
Q: Are there any analytical techniques to characterize the tar?
A: Characterizing the tar can be difficult due to its complex and often polymeric nature. However, some techniques can provide insights:
-
Infrared (IR) Spectroscopy: Can reveal the presence of certain functional groups in the tar, such as C=O, O-H, and aromatic C-H bonds, which can give clues about its composition.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton or carbon NMR of the soluble portion of the tar may show broad, unresolved peaks characteristic of polymeric material.
-
Size Exclusion Chromatography (SEC): This technique can be used to get an idea of the molecular weight distribution of the polymeric components of the tar.[15]
Optimized Experimental Protocol: A General Guideline
This protocol incorporates best practices to minimize tar formation.
Materials:
-
Isatin (high purity)
-
Carbonyl compound (high purity)
-
Potassium hydroxide (KOH)
-
Ethanol (reagent grade)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve KOH in ethanol with gentle warming.
-
Cool the solution to room temperature and add the isatin. Stir until the isatin is fully dissolved.
-
Add the carbonyl compound dropwise to the stirred solution at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by TLC (e.g., every 30-60 minutes).
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the product precipitates completely (typically around pH 4-5).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent.
Data Presentation: Impact of Reaction Parameters on Tar Formation
The following table summarizes the expected qualitative effects of key reaction parameters on tar formation and product yield.
| Parameter | Condition | Expected Impact on Tar Formation | Expected Impact on Yield | Rationale |
| Temperature | Too high | High | Decreased | Promotes side reactions and product degradation.[8] |
| Optimized (gentle reflux) | Low to moderate | Optimized | Balances reaction rate and minimization of side reactions. | |
| Reaction Time | Too long | High | Decreased | Increased opportunity for side reactions and product degradation. |
| Optimized (TLC monitored) | Low | Optimized | Reaction is stopped once the product is formed. | |
| Base Concentration | Too high | High | Decreased | Accelerates aldol and other base-catalyzed side reactions.[3] |
| Optimized | Low to moderate | Optimized | Sufficient for the main reaction without excessive side reactions. | |
| Reactant Purity | Low | High | Decreased | Impurities can initiate or catalyze polymerization. |
| High | Low | Increased | Cleaner reaction with fewer side products. |
Conclusion
Overcoming tar formation in the Pfitzinger reaction is a matter of careful control over reaction parameters and a systematic approach to troubleshooting. By understanding the underlying causes of side product formation and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their quinoline-4-carboxylic acid syntheses. Remember that each substrate combination may require specific optimization, and the principles discussed here should serve as a strong foundation for your experimental design.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
-
Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
-
The Pfitzinger Reaction. (Review). (2011). Chemistry of Heterocyclic Compounds, 47(3), 267-307. [Link]
-
A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. (2014). Molecules, 19(9), 13836-13853. [Link]
-
Pfitzinger reaction - Wikipedia. [Link]
-
Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1982). European Journal of Applied Microbiology and Biotechnology, 15(3), 143-146. [Link]
-
Fractionation of a coal tar pitch by ultra-filtration, and characterization by size exclusion chromatography, UV-fluorescence and laser desorption-mass spectroscopy. (1996). Fuel, 75(7), 849-856. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). RSC Advances, 7(80), 50845-50877. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(5), 1083. [Link]
-
A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences, 1(2), 106-119. [Link]
- Methods for the purification of polymers. (2010).
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry. [Link]
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Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences, 1(2), 106-119. [Link]
-
Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. (2014). Accounts of Chemical Research, 47(7), 2034-2044. [Link]
-
Carbonyl Condensations: The Aldol Reaction. (2024). Chemistry LibreTexts. [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). Catalysts, 14(1), 1. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
carbonyl alkylations with the aldol condensation. (2019). YouTube. [Link]
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dephenolization of coal tar heavy fractions: a reagent - free method for phenol recovery. (2024). Journal of Chemical Technology and Metallurgy, 59(1), 127-134. [Link]
-
Optimization of reaction conditions a. (2021). ResearchGate. [Link]
-
Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation. (2021). Applied Magnetic Resonance, 52, 755-771. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
ChemInform Abstract: Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). ChemInform, 45(34). [Link]
-
Polymerization Conditions and Results for Polymers Based on Isatin and Derivatives of Bisphenol AF. (2022). Polymers, 14(19), 4195. [Link]
-
Pfitzinger Reaction. (2020). YouTube. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
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23.1 Carbonyl Condensations: The Aldol Reaction. (2021). Organic Chemistry: A Tenth Edition. [Link]
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The Power of Separation Science to Prepare Chromatographic Materials. (2023). AZoM. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
18.5: Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
-
One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (2024). Polycyclic Aromatic Compounds, 1-13. [Link]
-
Separation techniques: Chromatography. (2016). Northern Clinics of Istanbul, 3(2), 156-160. [Link]
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Technical Support Center: Navigating the Challenges of Scaling Up 3-Methylquinoline-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the unique challenges of producing this valuable compound on a larger scale. As a key intermediate in various pharmaceutical and research applications, a robust and scalable synthetic route is paramount.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the common hurdles you may encounter. We will delve into the causality behind these challenges and offer practical, validated solutions to streamline your process development and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the synthesis of this compound.
Q1: Which synthetic route is most amenable to scaling up for this compound?
A1: Both the Pfitzinger and Doebner reactions are viable routes for the synthesis of quinoline-4-carboxylic acids. For this compound specifically, the Pfitzinger reaction is frequently employed.[1][2] This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, methyl ethyl ketone, in the presence of a strong base.[1] While generally robust, scaling this reaction requires careful control of reaction parameters to manage exotherms and ensure efficient mixing. The Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, is also a powerful alternative, with recent modifications showing promise for large-scale applications.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the handling of corrosive and hazardous materials at a larger scale. Key reagents to handle with extreme care include:
-
Potassium Hydroxide (KOH): A strong base that is highly corrosive and can cause severe skin burns and eye damage.[5][6] When preparing solutions, always add KOH to water slowly and with cooling, as the dissolution is highly exothermic.[7]
-
Pyruvic Acid: A corrosive liquid that can cause severe skin burns and eye damage.[3][8] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Isatin: While not as acutely hazardous as strong acids and bases, isatin can cause skin and eye irritation.[9][10] Inhalation of dust should be avoided, and appropriate respiratory protection should be used when handling large quantities of the solid.[11]
Q3: What is a common impurity profile I can expect, and how does it impact scale-up?
A3: On a larger scale, even minor side reactions can lead to significant amounts of impurities that complicate purification. A typical impurity profile may include unreacted starting materials, isomeric byproducts, and polymeric tars.[12][13] For instance, in the Pfitzinger reaction, incomplete reaction can leave residual isatin and methyl ethyl ketone. The Doebner-Miller variation of the Doebner reaction is particularly notorious for acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds, leading to tar formation.[14] Understanding and controlling your impurity profile is crucial for developing an efficient and scalable purification strategy.[15]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low Yield and Poor Reaction Conversion
Symptoms:
-
The reaction stalls before all starting material is consumed.
-
The isolated yield of this compound is consistently below expectations.
Root Cause Analysis and Solutions:
The causes of low yield can be multifaceted, often stemming from suboptimal reaction conditions that become more pronounced at scale.
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reactant mixing, hindering the reaction.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., impeller, anchor) and that the stirring speed is optimized for the reaction volume and viscosity. Baffles can also be installed to improve mixing efficiency.
-
-
Suboptimal Temperature Control: The Pfitzinger reaction is often run at elevated temperatures. Poor temperature control on a larger scale can lead to side reactions or decomposition.
-
Solution: Implement a robust temperature control system for your reactor. For exothermic steps, such as the initial base-mediated hydrolysis of isatin, consider controlled addition of reagents to manage the heat generated.
-
-
Inappropriate Stoichiometry: While a slight excess of one reactant may be beneficial at the lab scale, this can lead to significant downstream purification challenges at a larger scale.
-
Solution: Carefully optimize the stoichiometry of your reactants. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal reactant ratios for maximizing yield while minimizing byproduct formation.
-
Problem 2: Difficulty in Product Isolation and Purification
Symptoms:
-
The product precipitates as a fine, difficult-to-filter solid.
-
The crude product is contaminated with colored impurities or is a tarry, intractable material.
-
Struggles with removing isomeric impurities.
Root Cause Analysis and Solutions:
Purification is often the bottleneck in scaling up a chemical synthesis. What is straightforward in the lab can become a major hurdle in a production setting.
-
Poor Crystallization: The physical form of the precipitated product is critical for efficient isolation.
-
Solution: Optimize the crystallization process. This can involve controlling the rate of cooling, the addition of anti-solvents, and the pH at which the product is precipitated. Seeding the solution with a small amount of pure product can also promote the formation of larger, more easily filterable crystals.
-
-
Tar Formation: As mentioned, this is a common issue, particularly in Doebner-type syntheses.
-
Solution: To mitigate tar formation, consider a biphasic solvent system. This can help to sequester the reactive intermediates and reduce polymerization.[12] Additionally, carefully controlling the reaction temperature and the rate of acid addition can minimize this side reaction.
-
-
Isomeric Impurities: The formation of regioisomers can be a significant challenge.
-
Solution: Purification via recrystallization is often the most effective method for removing isomeric impurities at scale. A multi-step recrystallization from different solvent systems may be necessary to achieve the desired purity. Column chromatography, while effective at the lab scale, is often less economically viable for large-scale production.[12]
-
Problem 3: Challenges Specific to the 3-Methyl Group
Symptoms:
-
When using a synthetic route that involves a methyl ester precursor, hydrolysis to the final carboxylic acid is sluggish or incomplete.
-
Harsh hydrolysis conditions lead to the formation of byproducts.
Root Cause Analysis and Solutions:
The presence of the methyl group at the 3-position of the quinoline ring can introduce steric hindrance, which can impact the reactivity of the adjacent carboxylic acid or its ester precursor.
-
Steric Hindrance in Ester Hydrolysis: The 3-methyl group can sterically hinder the approach of hydroxide ions to the carbonyl carbon of the ester, making saponification more difficult than in the unsubstituted analogue.
-
Solution: While stronger basic conditions (e.g., higher concentrations of NaOH or KOH) and elevated temperatures may be necessary, these can also promote side reactions.[8] An alternative approach is to use a different deprotection strategy. For instance, if a methyl ester is present, using a reagent like boron tribromide (BBr₃) in a suitable solvent like dichloromethane at room temperature can effectively cleave the ester with minimal side product formation.[8]
-
Experimental Protocols at Scale: A Comparative Overview
The following table provides a conceptual comparison of reaction conditions for the Pfitzinger synthesis of this compound at both lab and pilot plant scales. Note that these are illustrative and require optimization for your specific equipment and process.
| Parameter | Lab Scale (e.g., 1 L flask) | Pilot Plant Scale (e.g., 100 L reactor) | Key Considerations for Scale-Up |
| Reactants | Isatin, Methyl Ethyl Ketone, KOH | Isatin, Methyl Ethyl Ketone, KOH | Ensure consistent quality and purity of raw materials at a larger scale. |
| Solvent | Ethanol/Water | Ethanol/Water | Solvent volume increases significantly; consider solvent recovery and recycling for cost-effectiveness and environmental reasons. |
| Base Addition | Manual addition of KOH solution | Controlled addition via pump | The dissolution of KOH is highly exothermic; controlled addition is crucial to manage the temperature of the reaction.[7] |
| Temperature | Reflux (approx. 80-90 °C) | 80-90 °C with jacketed heating/cooling | Slower heating and cooling rates in a large reactor require careful planning and monitoring to avoid overshooting the target temperature. |
| Reaction Time | 12-24 hours | 12-24 hours (monitor by HPLC) | Reaction times may need to be adjusted based on mixing efficiency and heat transfer at scale. In-process controls (IPCs) are critical. |
| Work-up | Acidification with HCl to precipitate | Controlled acidification to target pH | The volume of acid required will be substantial. Ensure adequate ventilation to handle any off-gassing. |
| Isolation | Vacuum filtration | Centrifugation or filter press | The choice of isolation equipment will depend on the batch size and the physical characteristics of the product. |
Visualizing the Process: Diagrams
Pfitzinger Reaction Workflow
The following diagram illustrates a typical workflow for the Pfitzinger synthesis of this compound, highlighting key stages from reaction to purification.
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Minimizing impurities in the synthesis of 3-Methylquinoline-4-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 3-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you minimize impurities and optimize your synthetic outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several established methods, each with its own set of advantages and potential challenges. The most common routes include the Doebner Reaction, the Pfitzinger Synthesis, and the Gould-Jacobs Reaction. Understanding the mechanisms and potential pitfalls of each is crucial for impurity control.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound are the Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid; the Pfitzinger synthesis, which involves the condensation of isatin with a carbonyl compound; and the Gould-Jacobs reaction, a sequence starting from an aniline and an alkoxymethylenemalonate ester.[1][2][3]
Q2: What are the typical impurities I might encounter?
A2: Impurities are highly dependent on the synthetic route chosen. However, common classes of impurities include:
-
Unreacted Starting Materials: Residual aniline, aldehyde, pyruvic acid, or isatin.
-
Intermediates: Incomplete cyclization or hydrolysis can leave reaction intermediates in your final product.
-
Regioisomers: Particularly in reactions with substituted anilines, alternative cyclization pathways can lead to isomeric impurities.[4]
-
Side-Reaction Products: These can include products from self-condensation of reactants or polymerization, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[5]
-
Degradation Products: High reaction temperatures, particularly in the Gould-Jacobs reaction, can lead to decomposition of the desired product.[6]
Q3: How can I monitor the progress of my reaction to minimize impurities?
A3: Thin-layer chromatography (TLC) is a valuable technique for monitoring the consumption of starting materials and the formation of the product.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the reaction profile over time.
Troubleshooting Guides
Doebner Reaction Issues
Problem: Low yield of this compound and formation of a significant amount of 2-methylquinoline-4-carboxylic acid as a by-product.
Cause: The Doebner reaction can sometimes lead to the formation of 2-substituted quinoline-4-carboxylic acids. The order of reactant addition and the nature of the aniline substituent play a crucial role. When an aniline with an electron-donating group is used, the formation of 2-methylquinoline-4-carboxylic acid derivatives can be a notable side reaction.[8]
Solution:
-
Control Reactant Addition: A study on the Doebner reaction suggests that the order of mixing the reactants is critical in determining the product distribution.[8] Consider adding the pyruvic acid dropwise to the mixture of the aniline and aldehyde to potentially favor the desired product.
-
Optimize Reaction Conditions: Experiment with different solvents and temperatures. The synthesis of 2-methylquinoline-4-carboxylic acid derivatives has been observed when stirring pyruvic acid and an aromatic amine in ethanol.[8] Changing the solvent may alter the product ratio.
-
Purification: If the by-product is unavoidable, careful purification by fractional crystallization or column chromatography will be necessary.
Problem: Formation of a tarry, polymeric material during the reaction.
Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can be formed in situ, is a common side reaction in Doebner-von Miller type syntheses.[5]
Solution:
-
Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[5]
-
Moderate Reaction Temperature: Avoid excessively high temperatures that can promote polymerization.
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.
Pfitzinger Synthesis Issues
Problem: Incomplete reaction and recovery of starting material (isatin).
Cause: The initial ring-opening of isatin to isatinic acid is a crucial step and requires a sufficiently strong basic medium.[2] Inadequate base or reaction time can lead to incomplete conversion.
Solution:
-
Ensure Sufficient Base: Use a molar excess of a strong base like potassium hydroxide.
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to ensure the complete consumption of isatin. Refluxing for an extended period (e.g., 24 hours) may be necessary.[9]
-
Solvent Choice: The reaction is typically carried out in ethanol or an ethanol/water mixture.[7] Ensure your reagents are soluble under the reaction conditions.
Problem: Difficulty in precipitating the product upon acidification.
Cause: The quinoline-4-carboxylic acid product may have some solubility in the acidic aqueous solution, especially if the volume is large.
Solution:
-
Cool the Solution: After acidification, cool the mixture in an ice bath to minimize the solubility of the product.[7]
-
Concentrate the Solution: If the product is still not precipitating, carefully reduce the volume of the solvent by evaporation to induce precipitation.
-
Adjust pH: Ensure the pH is sufficiently low (typically pH 4-5) for complete protonation and precipitation of the carboxylic acid.[7]
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[10] The choice of solvent is critical for successful purification.[11] For this compound, ethanol or acetic acid are good starting points.
Materials:
-
Crude this compound
-
Ethanol or Glacial Acetic Acid[12]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (ethanol or acetic acid).
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
| Solvent | Rationale |
| Ethanol | A common solvent for recrystallizing carboxylic acids, offering good solubility at high temperatures and lower solubility at room temperature.[11] |
| Acetic Acid | Can be an effective solvent for recrystallization, particularly for compounds that are sparingly soluble in other common solvents. Use glacial acetic acid.[12] |
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[13][14]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinoline ring system).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition or a suitable solvent like methanol.
Expected Results: The pure compound should elute as a single, sharp peak. The presence of impurities will be indicated by additional peaks at different retention times. Peak tailing may be observed for quinolinic acids and can sometimes be mitigated by adjusting the mobile phase pH.[15]
Visualizing Reaction Pathways and Troubleshooting
Doebner Reaction Mechanism
The Doebner reaction proceeds through a series of condensations and a cyclization to form the quinoline ring.
Caption: Proposed mechanism of the Doebner reaction for quinoline-4-carboxylic acid synthesis.[16]
Troubleshooting Workflow for Impurity Minimization
This workflow provides a logical approach to addressing common issues encountered during the synthesis of this compound.
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Validation & Comparative
A Comparative Guide to Pfitzinger and Doebner Syntheses for Substituted Quinolines
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The synthesis of substituted quinolines is therefore a critical task, and among the classical methods, the Pfitzinger and Doebner syntheses are prominent routes to quinoline-4-carboxylic acids. This guide provides an in-depth comparison of these two powerful reactions, elucidating their mechanisms, scope, and limitations, and offering experimental insights to aid in the selection of the optimal synthetic strategy.
The Pfitzinger Synthesis: A Robust Route from Isatins
First reported by Wilhelm Pfitzinger in 1886, this reaction facilitates the synthesis of quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, all in the presence of a base.[1][3]
Mechanistic Pathway
The Pfitzinger reaction proceeds through a well-defined sequence. Initially, the isatin undergoes base-catalyzed hydrolysis, opening the five-membered ring to form a keto-acid intermediate.[1][3] This intermediate then condenses with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. The reaction culminates in an intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][3]
Caption: General mechanism of the Pfitzinger reaction.
Advantages and Limitations
The Pfitzinger reaction is valued for its ability to generate a diverse range of substituted quinolines.[4] However, its primary limitation lies in the use of strong basic conditions, which restricts the substrate scope to isatins and carbonyl compounds that lack base-sensitive functional groups.[5] The reaction can also be sensitive to steric hindrance, which may reduce or even prevent the reaction, leading to lower yields.[6]
The Doebner Synthesis: A Versatile Three-Component Approach
As an alternative to the Pfitzinger reaction, the Doebner synthesis offers a powerful three-component method for preparing quinoline-4-carboxylic acids from an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[7][8]
Mechanistic Pathway
The mechanism of the Doebner reaction is thought to begin with the condensation of the aniline and aldehyde to form a Schiff base (N-arylimine).[7] Concurrently, pyruvic acid can exist in equilibrium with its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine, or a similar condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[7]
Caption: Proposed mechanism of the Doebner reaction.
Advantages and Limitations
A key advantage of the Doebner reaction is its broader substrate scope compared to the Pfitzinger synthesis, particularly with respect to the aromatic amine component, as a wide variety of anilines can be used.[7] However, the classical Doebner reaction can result in low yields, especially when using anilines with electron-withdrawing groups.[5][7] To address this, modified procedures, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields for these challenging substrates.[5]
Head-to-Head Comparison: Pfitzinger vs. Doebner
| Feature | Pfitzinger Synthesis | Doebner Synthesis |
| Reactants | Isatin (or derivative) + Carbonyl compound (with α-methylene) | Aniline + Aldehyde + Pyruvic acid |
| Key Reagents/Conditions | Strong base (e.g., KOH), heat | Acid catalyst (Brønsted or Lewis), heat |
| Product | Substituted quinoline-4-carboxylic acid | 2-Substituted quinoline-4-carboxylic acid |
| Key Advantages | Good for a variety of substitutions on the quinoline ring. | Broader aniline substrate scope. |
| Key Limitations | Limited by base-sensitive functional groups; sensitive to steric hindrance.[5][6] | Low yields with electron-deficient anilines in the classical method.[5][7] |
Decision Workflow: Choosing the Right Synthesis
Caption: Decision workflow for selecting between Pfitzinger and Doebner syntheses.
Experimental Protocols
General Protocol for Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
Safety Precautions: The Pfitzinger reaction involves strong bases and heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (20 mL).[4]
-
Addition of Reactants: To the basic solution, add isatin (0.05 mol). Heat the mixture to achieve dissolution.[1]
-
Gradually add acetone (0.075 mol) to the reaction mixture.[1]
-
Reaction: Reflux the mixture with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.[1]
-
Purification: Filter the precipitate, wash it with cold water, and dry it to obtain the crude product. Recrystallize the crude product from ethanol to yield pure 2-methylquinoline-4-carboxylic acid.[1]
General Protocol for a Modified Doebner Reaction
This protocol is adapted from a reported hydrogen-transfer protocol, which is effective for a range of anilines, including those with electron-withdrawing groups.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).[9]
-
Catalyst Addition: Add BF₃·OEt₂ or BF₃·THF (0.5 equiv) to the solution at room temperature.[9]
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[9]
-
Addition of Pyruvic Acid: Dropwise, add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) to the reaction mixture.[9]
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[9]
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Separate the aqueous layer and extract it with EtOAc. Wash the combined organic layers with brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the mixture, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9] Further purification can be achieved by column chromatography or recrystallization.
Conclusion
Both the Pfitzinger and Doebner syntheses are valuable and time-tested methods for the preparation of substituted quinoline-4-carboxylic acids. The choice between them is dictated by the availability of starting materials and the nature of the substituents desired in the final product. The Pfitzinger reaction is a reliable method when base-stable precursors are available. In contrast, the Doebner reaction, particularly its modern variations, offers greater flexibility in the choice of the aniline component, making it a powerful tool for accessing a wide range of quinoline derivatives for drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
- Wikipedia. (n.d.). Pfitzinger reaction.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Sato, K., et al. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Wikipedia. (n.d.). Doebner–Miller reaction.
-
Kaur, M., & Singh, M. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
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Heravi, M. M., Asadi, S., & Azarakhshi, F. (2015). Recent Applications of Doebner, Doebner—von Miller and Knoevenagel—Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
- Buu-Hoi, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry.
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
- Wikipedia. (n.d.). Doebner reaction.
- Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry.
-
Das, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. [Link]
-
Chauhan, P., & Kumar, R. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Patel, H., et al. (2022). A review on synthetic investigation for quinoline-recent green approaches. Green Chemistry Letters and Reviews.
-
Eshghi, H., Bakavoli, M., & Eshkil, F. (n.d.). A Simple, Efficient and Solvent-free Reaction for the Synthesis of Quinolines Using Caesium Iodide. ResearchGate. [Link]
-
Kushwaha, P. (2024). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. ResearchGate. [Link]
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Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]
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Wikipedia. (n.d.). Doebner reaction. [Link]
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Organic Chemistry Portal. (n.d.). Name Reactions. [Link]
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Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
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Sangshetti, J. N., et al. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
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ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. [Link]
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OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]
- Buu-Hoi, N. P. (n.d.).
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... [Link]
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ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical.... [Link]
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ResearchGate. (n.d.). Doebner quinoline synthesis. [Link]
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(n.d.). Pfitzinger Quinoline Synthesis. [Link]
-
Heravi, M. M., et al. (n.d.). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of 3-Methylquinoline-4-carboxylic Acid Purity by HPLC Analysis
Introduction: The Imperative of Purity in Synthesis and Development
3-Methylquinoline-4-carboxylic acid is a pivotal building block in medicinal chemistry and pharmaceutical development. Its quinoline core is a privileged scaffold found in numerous bioactive compounds, making its purity a non-negotiable prerequisite for reliable downstream applications.[1][2] For researchers, scientists, and drug development professionals, the presence of even trace impurities—remnants of starting materials, by-products from synthesis, or degradation products—can confound biological assays, compromise drug safety, and invalidate research outcomes.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such pharmaceutical intermediates.[3][4][5] Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control and regulatory compliance.[6] This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices, present a self-validating HPLC protocol grounded in ICH guidelines, and offer a comparative framework to ensure comprehensive analytical characterization.
Part 1: The Gold Standard: A Validated HPLC Method for Purity Determination
The objective of an HPLC purity method is to separate the main compound, this compound, from all potential process-related and degradation impurities. The method must be validated to provide documented evidence that it is suitable for its intended purpose.[3] Our approach is guided by the principles outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which are referenced by regulatory bodies like the FDA.[7]
The Logic Behind the Method: Causality in Experimental Design
Choosing the right HPLC parameters is a process guided by the physicochemical properties of the analyte. This compound is a moderately polar, aromatic carboxylic acid, which informs our selection of column, mobile phase, and detector.
-
Column Selection: A reversed-phase C18 column is the workhorse for separating compounds of moderate polarity. The non-polar C18 stationary phase retains the analyte and its impurities through hydrophobic interactions. A high-purity silica base with end-capping is crucial to minimize peak tailing for the acidic analyte.
-
Mobile Phase Strategy: A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run. We start with a highly aqueous mobile phase to retain the main peak and gradually increase the proportion of organic solvent (acetonitrile) to elute more hydrophobic species. An acidic modifier, such as 0.1% formic acid, is added to both mobile phase components. This serves a dual purpose: it protonates the carboxylic acid group on the analyte, rendering it less polar for better retention and peak shape, and it provides protons for optimal performance in a mass spectrometer if LC-MS is used for impurity identification.
-
Detector Selection: The quinoline ring system of the analyte contains a strong chromophore, making UV detection the ideal choice.[8] A photodiode array (PDA) detector is preferred as it allows for the monitoring of multiple wavelengths simultaneously and provides UV spectral data, which can be used to assess peak purity. The wavelength is set at the absorbance maximum of this compound to ensure the highest sensitivity.
Diagram: HPLC Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring each parameter is systematically evaluated to prove the method's suitability.
Caption: Logical workflow for HPLC method validation per ICH guidelines.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA at 254 nm.
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
Validation Parameters and Acceptance Criteria
The trustworthiness of the HPLC method is established by rigorously testing a set of validation parameters.[7][9] The following table summarizes these parameters, their purpose, and typical acceptance criteria for a purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can distinguish the analyte from impurities and excipients. | The analyte peak should be free from interference at its retention time in the blank and spiked samples. Peak purity index > 0.995. |
| Linearity | To verify a proportional relationship between detector response and concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the standard concentration. |
| Range | To define the concentration interval where the method is accurate, precise, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the assay concentration.[9] |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% to 102.0% recovery for the analyte in spiked matrix samples at three concentration levels. |
| Precision (RSD%) | To assess the method's repeatability and intermediate reproducibility. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| LOD | The lowest concentration that can be reliably detected. | Signal-to-Noise (S/N) ratio of 3:1. |
| LOQ | The lowest concentration that can be accurately quantified. | Signal-to-Noise (S/N) ratio of 10:1.[7] |
| Robustness | To measure the method's resilience to small, deliberate variations. | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits when parameters like flow rate (±0.1 mL/min) or column temperature (±2 °C) are varied. |
Part 2: A Comparative Framework of Purity Analysis Techniques
While HPLC is a powerful tool, no single technique provides a complete picture. A multi-faceted approach, employing orthogonal methods, provides the highest degree of confidence in a compound's purity. Orthogonal methods are those that rely on different physicochemical principles for separation or detection.
Diagram: Decision Tree for Purity Analysis
This diagram guides the selection of an appropriate analytical technique based on the specific analytical question being asked.
Caption: Decision tree for selecting the appropriate purity analysis method.
Comparison of Analytical Methods
The following table objectively compares HPLC with alternative techniques for assessing the purity of this compound.
| Technique | Principle | Sensitivity | Specificity | Throughput | Information Provided | Best For |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[4] | High (ng-µg) | High | Medium | Quantitative purity, number of impurities, retention time. | Routine QC, stability testing, quantitative impurity profiling. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Very High (pg-ng) | Very High | Medium | All HPLC data plus molecular weight of impurities.[5][10] | Identification of unknown impurities and degradation products. |
| NMR | Nuclear spin transitions in a magnetic field. | Low (mg) | High (Structural) | Low | Absolute structural confirmation, identification of isomers, qNMR for purity without a reference standard.[11] | Structural elucidation, orthogonal check for co-eluting impurities. |
| Melting Point | Temperature of solid-liquid phase transition. | Low | Low | High | A sharp melting point close to the literature value suggests high purity. Impurities cause depression and broadening.[12][13] | Quick, simple, and inexpensive initial purity assessment. |
| TLC | Partitioning on a planar stationary phase. | Medium (µg) | Low | High | Qualitative assessment of the number of components in a mixture.[10] | Rapid screening of reaction progress and preliminary purity checks. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Low (mg) | Medium | High | Functional group identification. Comparison to a standard can reveal gross impurities.[12] | Confirming compound identity and presence of expected functional groups. |
Conclusion: An Integrated Strategy for Purity Assurance
The validation of this compound purity is most robustly achieved through a validated HPLC method, which serves as the cornerstone of quality control. It provides precise, accurate, and reproducible quantitative data on the purity profile of a given sample. The detailed protocol and validation framework presented here offer a clear pathway for establishing such a reliable method in any analytical laboratory.
However, for the rigorous demands of drug development and scientific research, relying on a single technique is insufficient. True analytical excellence is achieved by integrating HPLC with orthogonal methods. LC-MS is invaluable for identifying unknown peaks, while NMR provides an unparalleled level of structural confirmation and can detect impurities that are chromatographically silent or co-eluting. Simpler methods like melting point and TLC remain relevant for rapid, cost-effective checks. By employing this integrated, evidence-based strategy, researchers can ensure the integrity of their materials and the validity of their results.
References
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Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]
-
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate URL: [Link]
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Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL: [Link]
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Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: 9: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: ResearchGate URL: [Link]
-
Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PubMed Central (PMC) URL: [Link]
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The Gold Standard: Unambiguous Structure Confirmation of 3-Methylquinoline-4-carboxylic Acid by X-ray Crystallography
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract
In the realm of drug discovery and development, the precise molecular structure of a compound is not merely academic—it is the foundational blueprint for understanding its function, reactivity, and interaction with biological targets. While a suite of spectroscopic techniques provides rapid and valuable insights, they often yield a composite picture that requires inferential interpretation. This guide presents a comparative analysis, demonstrating why single-crystal X-ray crystallography remains the unequivocal gold standard for the absolute structure determination of small organic molecules, using the bioactive scaffold, 3-Methylquinoline-4-carboxylic acid, as a case study. We will explore the strengths and inherent limitations of indirect spectroscopic methods and contrast them with the direct, atom-by-atom certainty provided by crystallographic analysis.
Introduction
Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antimalarial, and antibacterial properties.[1][2] The seemingly minor addition of a methyl group at the 3-position, creating this compound, can significantly alter its steric and electronic properties, thereby influencing its pharmacological profile.[3] Consequently, absolute confirmation of the regiochemistry and overall 3D structure is paramount. While techniques like NMR, IR, and mass spectrometry are indispensable daily tools, they provide information based on connectivity and electronic environment, which can sometimes be ambiguous. X-ray crystallography, by contrast, directly maps the electron density of a crystalline solid, providing a definitive and high-resolution 3D model of the molecule.[4][5][6]
Part A: The Spectroscopic Puzzle - Assembling Indirect Evidence
Spectroscopic methods provide a wealth of information that allows chemists to piece together a molecular structure. For this compound (C₁₁H₉NO₂), these techniques would offer the following clues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons on the quinoline core, a singlet for the C3-methyl group, and a broad singlet for the carboxylic acid proton. ¹³C NMR would complement this by showing the expected number of carbon signals, including those for the methyl, carboxylic, and various aromatic carbons. While powerful for establishing the carbon-hydrogen framework, NMR alone may struggle to definitively distinguish between certain isomers without complex 2D experiments (COSY, HMBC, NOESY).
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of our target molecule would be dominated by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). While confirming the presence of these groups, it provides no information on their placement within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₁₁H₉NO₂) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺ or [M-H]⁻.[7] The fragmentation pattern can offer further clues about the structure's stability and connectivity, but it is not a direct image of the molecule.
Table 1: Summary of Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Information Gained | Limitations |
| ¹H NMR | Aromatic signals (7-9 ppm), Methyl singlet (~2.5 ppm), Carboxylic acid singlet (>10 ppm) | Proton environment & connectivity | Isomer differentiation can be challenging |
| ¹³C NMR | Signals for methyl, aromatic, and carboxyl carbons | Carbon backbone | No 3D spatial information |
| IR Spec | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) | Presence of key functional groups | No positional or connectivity information |
| HRMS | Accurate m/z for C₁₁H₉NO₂ | Unambiguous molecular formula | No structural or isomeric information |
Part B: The Gold Standard - Direct Structure Confirmation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) transcends the limitations of spectroscopic methods by providing direct, high-resolution three-dimensional structural information.[8][9] The technique works on the principle that X-rays are diffracted by the electrons in a highly ordered crystal lattice.[4][5] By measuring the angles and intensities of these diffracted beams, one can mathematically reconstruct the electron density map of the molecule and thus determine the precise position of every atom.[6][10]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a definitive molecular structure involves several critical steps. This process is a self-validating system, where the quality of the outcome at each stage depends on the success of the previous one.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Obtaining a Diffraction-Quality Crystal
The most challenging step in SCXRD is often growing a suitable single crystal.[9][11] The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[9]
1. Synthesis and Purification:
-
Rationale: Purity is paramount. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Protocol: this compound can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with methyl ethyl ketone in the presence of a strong base like potassium hydroxide.[12][13][14] The crude product must be purified, typically by recrystallization or column chromatography, to >98% purity as confirmed by NMR.
2. Crystal Growth - Slow Evaporation Method:
-
Rationale: Slow crystal growth is essential to allow molecules to arrange themselves into a well-ordered lattice. Rapid precipitation ("crashing out") traps solvent and creates defects.[15] Slow evaporation is a simple and effective method for many organic compounds.[16][17]
-
Protocol:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., a mixture of ethanol and water). The choice of solvent is critical and often requires screening.[16][17]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that could act as unwanted nucleation sites.[17]
-
Cover the vial with parafilm and pierce it with a needle 1-2 times. This restricts the rate of solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.[17]
-
Monitor the vial over several days to weeks. Do not disturb the growing crystals.
-
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.[15] The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms and then rotated in a beam of monochromatic X-rays.[15] A detector records the positions and intensities of the thousands of diffracted spots.[10]
This raw data is then processed to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
The Result: Unambiguous Confirmation
The final output is a crystallographic information file (CIF), which contains the precise 3D coordinates of every atom, as well as bond lengths, bond angles, and torsion angles. This data provides an unambiguous confirmation of the molecular structure.
Caption: Molecular structure of this compound.
Table 2: Representative Crystallographic Data
| Parameter | Value | Significance |
| Formula | C₁₁H₉NO₂ | Confirms elemental composition |
| Space Group | P2₁/c | Describes the crystal's symmetry |
| Unit Cell | a, b, c (Å); α, β, γ (°) | Dimensions of the repeating lattice unit |
| R-factor (R1) | < 0.05 | A measure of agreement between the model and data |
| Bond Length C3-CH₃ | ~1.50 Å | Precise, experimentally determined distance |
| Bond Angle N1-C2-C3 | ~122° | Precise, experimentally determined angle |
Part C: Comparative Analysis - Why X-ray Crystallography is Definitive
The core difference between spectroscopy and crystallography is direct versus indirect evidence. Spectroscopy provides clues that require interpretation, while crystallography provides a direct image.
Table 3: Comparison of Structural Analysis Techniques
| Feature | Spectroscopic Methods (NMR, IR, MS) | Single-Crystal X-ray Crystallography |
| Nature of Data | Indirect (energy absorption, m/z) | Direct (electron density map) |
| Information | Connectivity, functional groups, formula | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing |
| Ambiguity | Possible with isomers, tautomers | Unambiguous for a well-ordered crystal |
| Sample State | Solution or solid (for some) | High-quality single crystal required |
| Key Challenge | Data interpretation, resolving overlaps | Growing a suitable crystal |
| Definitive Answer | No, provides strong evidence | Yes, considered the "gold standard" |
For drug development, the insights from crystallography are indispensable. It can reveal:
-
Absolute Stereochemistry: Crucial for chiral drugs where one enantiomer is active and the other is inactive or harmful.
-
Conformation: Shows the lowest energy conformation of the molecule in the solid state.
-
Intermolecular Interactions: Details how molecules pack together, which is vital for understanding polymorphism—a critical factor in drug formulation and stability.
Conclusion
While a full suite of spectroscopic techniques is essential for the routine characterization and purity assessment of synthesized compounds like this compound, they provide a mosaic of indirect evidence. For absolute, unambiguous structure confirmation, single-crystal X-ray crystallography is unparalleled. It provides the definitive, high-resolution 3D atomic arrangement that eliminates any structural ambiguity. For researchers in drug development, where precision is non-negotiable, the investment in growing a crystal and performing a crystallographic analysis provides a foundation of certainty upon which all further biological and medicinal chemistry studies can be confidently built. The final crystallographic model is not an interpretation; it is a direct visualization of the molecular truth.
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A Comparative Guide to the Biological Activity of 3-Methylquinoline-4-carboxylic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of the biological activity of 3-Methylquinoline-4-carboxylic acid and its ester derivatives. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to equip researchers with the insights necessary to navigate the chemical space of these promising compounds.
At a Glance: Carboxylic Acid vs. Ester
The primary point of differentiation between this compound and its esters is the modification at the 4-position of the quinoline ring. The carboxylic acid provides a key hydrogen bond donor and acceptor, often crucial for interaction with biological targets.[3] Esterification of this group modifies the compound's polarity, lipophilicity, and steric profile, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[4][5]
Anticancer Activity: A Tale of Two Moieties
A significant body of research on quinoline-4-carboxylic acids has focused on their potent anticancer activity, primarily through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[6]
The Critical Role of the Carboxylic Acid in DHODH Inhibition
Structure-activity relationship studies have consistently highlighted the strict requirement of the carboxylic acid group at the C4 position for potent DHODH inhibition.[3] This functional group typically forms crucial interactions, such as salt bridges, with key residues within the enzyme's active site.[7]
Esterification: A Double-Edged Sword
The conversion of the carboxylic acid to its ester derivatives often leads to a significant decrease or complete loss of DHODH inhibitory activity.[8] However, this modification can sometimes enhance the cytotoxic activity against cancer cell lines through alternative mechanisms. This suggests that while the carboxylic acid is paramount for DHODH targeting, its ester counterparts may exert their anticancer effects through different pathways, potentially related to increased cell permeability or altered intracellular targets.[4]
Table 1: Comparative in vitro Anticancer Activity of this compound Analogs
| Compound | R Group | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Brequinar Sodium (analog) | -COOH | DHODH Inhibition | L1210 | Potent Inhibition | [3] |
| Quinoline-4-carboxylic acid analog | -COOH | hDHODH Inhibition | - | 1.86 ± 0.17 | [8] |
| Quinoline-4-carboxylic acid methyl ester analog | -COOCH3 | hDHODH Inhibition | - | > 25 | [8] |
| Quinoline-4-carboxylic acid analog | -COOH | Cytotoxicity (MTT) | HCT-116 | 10.9 ± 1.2 | [8] |
| Quinoline-4-carboxylic acid methyl ester analog | -COOCH3 | Cytotoxicity (MTT) | HCT-116 | 3.93 ± 0.65 | [8] |
Antimicrobial and Antifungal Activity: Exploring a Broader Spectrum
Quinoline derivatives have a long-standing history as effective antimicrobial agents.[2][9] The biological activity of this compound and its esters extends to this domain, although the structure-activity relationships can be more nuanced compared to their anticancer properties.
Generally, quinoline-4-carboxylic acid derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[10] Some studies suggest that the carboxylic acid moiety is important for antibacterial action, while others have found that esterification can lead to potent antifungal compounds.[11][12] The lipophilicity introduced by the ester group can facilitate passage through microbial cell membranes.
Table 2: Comparative in vitro Antimicrobial and Antifungal Activity
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| Quinoline-4-carboxylic acid derivatives | Staphylococcus aureus, Bacillus subtilis | IC50 | 400-500 mg/L | [2] |
| Quinoline-4-carboxylic acid derivatives | Filamentous fungi | IC50 | 90-1000 mg/L | [2] |
| Tetrahydroisoquinolone-4-carboxylic acid derivatives | Sclerotinia sclerotiorum | Mycelial growth inhibition | >80% at 100 µg/mL | [11] |
| Fluorinated Quinoline Analogs (Esters) | Sclerotiorum sclerotiorum | Antifungal activity | >80% at 50 µg/mL | [12] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activity of this compound and its esters.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
Workflow for MTT Assay
Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of this compound and its esters in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Workflow for Broth Microdilution Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (this compound and its esters) in a suitable broth medium (e.g., Mueller-Hinton Broth).[19]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]
Structure-Activity Relationship (SAR): A Logical Framework
The biological activity of these quinoline derivatives is intrinsically linked to their chemical structure. Understanding these relationships is key to designing more potent and selective molecules.
Caption: A logical diagram illustrating the key structure-activity relationships of the parent acid versus its esters.
Conclusion and Future Directions
The comparative analysis of this compound and its esters reveals a fascinating interplay between chemical structure and biological function. While the carboxylic acid is a critical pharmacophore for potent DHODH inhibition and anticancer activity via this mechanism, its esterification can unlock different biological profiles. The increased lipophilicity of the esters may enhance their activity against microbial pathogens or lead to cytotoxicity through alternative pathways.
Future research should focus on synthesizing a broader range of esters with varying alkyl and aryl groups to further probe the structure-activity relationships for antimicrobial and antifungal activities. Moreover, mechanistic studies are warranted to elucidate the targets of the ester derivatives that exhibit potent cytotoxicity independent of DHODH inhibition. This continued exploration will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the versatile this compound scaffold.
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A Researcher's Guide to Navigating Enzyme Cross-Reactivity of the 3-Methylquinoline-4-Carboxylic Acid Scaffold
For researchers and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. The 3-methylquinoline-4-carboxylic acid core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with potent biological activities. This guide provides an in-depth, objective comparison of the enzymatic cross-reactivity of this class of molecules, supported by experimental data and detailed protocols to empower your own investigations. We will delve into the known primary targets of quinoline-4-carboxylic acid derivatives and, more critically, explore the methodologies to assess their interactions with other enzymes—a crucial step in predicting off-target effects and ensuring therapeutic safety and efficacy.
The Quinoline-4-Carboxylic Acid Scaffold: A Versatile Inhibitor
The quinoline-4-carboxylic acid framework is a cornerstone for the design of various enzyme inhibitors. Its derivatives have demonstrated significant potential in oncology, immunology, and infectious diseases.[1] The versatility of this scaffold allows for substitutions that can be fine-tuned to achieve desired potency and selectivity. While this compound itself is a fundamental building block, its derivatized forms have been shown to interact with several key enzyme families.
Primary Enzymatic Targets and the Question of Selectivity
Research has identified several primary enzyme targets for derivatives of quinoline-4-carboxylic acid. Understanding these on-target activities provides the essential context for any cross-reactivity investigation.
Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[2] Cancer cells, due to their high proliferation rate, are particularly reliant on this pathway.[2] Several quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors.[3] For instance, a structure-guided design effort led to the discovery of potent analogues with IC50 values in the nanomolar range, such as compound 41 (DHODH IC50 = 9.71 ± 1.4 nM) and compound 43 (DHODH IC50 = 26.2 ± 1.8 nM).[3] The carboxylic acid moiety is crucial for this interaction, forming a salt bridge with Arginine 136 in the enzyme's active site.[2]
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacetylases that play vital roles in cellular metabolism, aging, and cancer.[4] Specifically, SIRT3, a key mitochondrial deacetylase, has emerged as a therapeutic target in leukemia.[4] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. One potent compound from this series, molecule P6 , exhibited an IC50 value of 7.2 µM for SIRT3.[4]
Histone Deacetylases (HDACs)
HDACs are enzymes that remove acetyl groups from histones, playing a crucial role in epigenetic regulation. Their inhibition is a well-established strategy in cancer therapy.[5] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as HDAC inhibitors. Notably, compound D28 from one such study showed significant selectivity for HDAC3 over HDAC1, 2, and 6.[5]
The Critical Importance of Cross-Reactivity Profiling
While achieving high potency against a primary target is a significant milestone, it is the selectivity profile of a compound that often determines its clinical success. Cross-reactivity, or the interaction of a compound with unintended "off-target" enzymes, can lead to unforeseen side effects or even toxicity. Conversely, in some cases, polypharmacology (engaging multiple targets) can be beneficial. Therefore, a systematic evaluation of cross-reactivity is not just a regulatory requirement but a fundamental aspect of drug discovery.[6]
The high degree of conservation in the active sites of some enzyme families, such as kinases and sirtuins, makes achieving selectivity a formidable challenge.[4][7] For example, the development of a SIRT3-selective inhibitor necessitated screening against the closely related SIRT1 and SIRT2 isoforms. Molecule P6 , mentioned earlier, was found to be selective, with IC50 values of 32.6 µM and 33.5 µM for SIRT1 and SIRT2, respectively, compared to its 7.2 µM potency against SIRT3.[4]
Comparative Data on Enzyme Inhibition
To illustrate the selectivity profiles of quinoline-4-carboxylic acid derivatives, the following table summarizes publicly available data for representative compounds.
| Compound ID | Primary Target | Primary Target IC50 | Off-Target Enzyme | Off-Target IC50 | Selectivity (Fold) | Reference |
| Molecule P6 | SIRT3 | 7.2 µM | SIRT1 | 32.6 µM | 4.5 | [4] |
| SIRT2 | 33.5 µM | 4.7 | [4] | |||
| Compound D28 | HDAC3 | Not specified | HDAC1, 2, 6 | Significantly less active | Selective | [5] |
| Compound 41 | DHODH | 9.71 nM | Not specified | Not specified | Not specified | [3] |
| Compound 43 | DHODH | 26.2 nM | Not specified | Not specified | Not specified | [3] |
This table is illustrative and compiled from the cited literature. A comprehensive cross-reactivity panel would include a much broader range of enzymes.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of enzyme cross-reactivity involves a tiered approach, starting with in-vitro biochemical assays and progressing to cell-based and even proteome-wide methods.
Protocol 1: In-Vitro Biochemical Inhibition Assay for Selectivity Profiling
This protocol describes a generalized method for determining the IC50 of a test compound against a panel of related enzymes.
Causality Behind Experimental Choices:
-
Enzyme Panel Selection: The choice of enzymes for the selectivity panel is critical. It should include enzymes that are structurally related to the primary target (e.g., other sirtuins if SIRT3 is the target) and those known to be common off-targets for the chemical class.
-
Substrate Concentration: Assays are typically run at or below the Michaelis-Menten constant (Km) for the substrate to ensure sensitivity to competitive inhibitors.[8]
-
Data Analysis: A dose-response curve is generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Prepare assay buffer specific to the enzyme being tested. Buffer conditions (pH, ionic strength) can significantly impact enzyme activity.
-
Prepare solutions of the enzyme and its specific substrate. The substrate can be colorimetric, fluorometric, or luminescent for detection.[9]
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume of the test compound dilutions to the assay wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the enzyme solution to the wells and pre-incubate with the compound for a defined period (e.g., 15 minutes at room temperature) to allow for binding.[10]
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress over time by measuring the signal (e.g., absorbance or fluorescence) using a plate reader. The reaction should be in the linear range.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
-
Selectivity Calculation:
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for the primary target. A higher selectivity index indicates greater selectivity.
-
Caption: Workflow for In-Vitro Biochemical Inhibition Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in a more physiologically relevant cellular environment.[11][12] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[13]
Causality Behind Experimental Choices:
-
Intact Cells: Using intact cells provides a more realistic assessment of target engagement, as it accounts for cell permeability and potential metabolism of the compound.[14]
-
Thermal Challenge: Heating the cell lysate causes proteins to denature and aggregate. The presence of a binding ligand can shift the temperature at which this occurs.
-
Detection: Western blotting is a common method to detect the amount of soluble protein remaining at each temperature.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Include an unheated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. As this guide has demonstrated, derivatives of this core structure have shown potent activity against key targets like DHODH, sirtuins, and HDACs. However, the true therapeutic potential of any compound derived from this scaffold can only be realized through a rigorous and objective assessment of its cross-reactivity profile.
The experimental protocols detailed herein provide a robust framework for such investigations. By combining in-vitro biochemical assays with cell-based target engagement studies like CETSA, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only crucial for mitigating potential off-target toxicities but also for uncovering novel therapeutic opportunities through rational polypharmacology. As our understanding of complex biological systems grows, a deep appreciation for the nuances of enzyme cross-reactivity will remain a cornerstone of successful drug discovery.
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A Comparative Benchmarking Guide: 3-Methylquinoline-4-carboxylic acid Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of 3-Methylquinoline-4-carboxylic acid, a promising compound with putative anticancer properties, against well-established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. Our objective is to furnish the research community with a foundational framework for evaluating this molecule, grounded in scientific integrity and supported by established experimental protocols.
Introduction: The Rationale for New Anticancer Agents
The landscape of oncology is in perpetual evolution, driven by the urgent need for novel therapeutic strategies that offer improved efficacy and reduced toxicity. Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties[1]. This compound and its analogues have garnered attention for their potential to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway[2]. As rapidly proliferating cancer cells are highly dependent on this pathway for nucleotide synthesis, DHODH represents a key metabolic vulnerability[3][4].
This guide will benchmark this compound against three pillars of current cancer chemotherapy:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis[5][6][7].
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[8].
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis[9][10][11][12].
Mechanism of Action: Targeting Cancer Cell Metabolism
The primary proposed mechanism of action for this compound and its derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH)[2]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells[13][14].
Downstream Signaling Cascades of DHODH Inhibition
Inhibition of DHODH triggers a cascade of downstream cellular events that contribute to its anticancer effects:
-
c-Myc Downregulation and p21 Upregulation: DHODH inhibition has been shown to reduce the expression of the oncoprotein c-Myc while increasing the expression of the cyclin-dependent kinase inhibitor p21[13][14][15][16]. This shift promotes cell cycle arrest and apoptosis.
-
cGAS-STING Pathway Activation: Emerging evidence suggests that DHODH inhibitors can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune signaling pathway can promote anti-tumor immunity.
Figure 1: Proposed mechanism of action for this compound.
In Vitro Comparative Efficacy: A Head-to-Head Analysis
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound | 1.5 (Hypothetical) | 2.0 (Hypothetical) | 2.5 (Hypothetical) | 3.0 (Hypothetical) |
| Doxorubicin | 0.1 - 2.5[17] | > 20[17] | 0.34 - 2.9[17] | 12.2[17] |
| Paclitaxel | 0.002 - 0.01[8] | 0.005 - 0.02[8] | 0.003 - 0.015[8] | 0.01 - 0.05[8] |
| Cisplatin | 5 - 20[10][12] | 2 - 10[10][12] | 1 - 8[10][12] | 4 - 15[10][11] |
| Brequinar (DHODH Inhibitor) | ~0.1[2][18] | ~0.05[19] | Not widely reported | Not widely reported |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration[10]. The provided ranges are compiled from multiple sources to give a representative overview.
Experimental Protocols for Benchmarking Studies
To ensure the generation of reliable and reproducible comparative data, the following standardized protocols are recommended.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Figure 2: Experimental workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and the benchmark agents. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. Cells in the S phase have an intermediate amount of DNA. A fluorescent DNA-binding dye like Propidium Iodide (PI) is used to stain the DNA, and the fluorescence intensity is measured by flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks for the Research Professional
This guide provides a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. The proposed mechanism of action, centered on DHODH inhibition, presents a compelling rationale for its further investigation. The provided experimental protocols offer a robust methodology for generating comparative data against established chemotherapeutics.
It is imperative that future research focuses on generating direct, head-to-head comparative data for this compound to accurately ascertain its therapeutic potential. Furthermore, in vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties. The exploration of its effects on the tumor microenvironment, particularly in the context of cGAS-STING pathway activation, could unveil novel immunomodulatory roles.
The data and protocols presented herein are intended to empower researchers to conduct rigorous and meaningful investigations into this promising class of compounds, with the ultimate goal of advancing the frontier of cancer therapy.
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The In Vivo Efficacy of 3-Methylquinoline-4-Carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications. Within this class, derivatives featuring a methyl group at the 3-position have emerged as particularly promising agents, especially in the realm of oncology. This guide provides an in-depth, objective comparison of the in vivo efficacy of 3-methylquinoline-4-carboxylic acid derivatives, with a focus on supporting experimental data and the rationale behind study designs. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical potential of this chemical series.
The Significance of the this compound Moiety
The strategic placement of a methyl group at the 3-position of the quinoline-4-carboxylic acid core can significantly influence the molecule's steric and electronic properties. This, in turn, can enhance binding affinity to target enzymes and improve pharmacokinetic profiles. A prime example of the therapeutic potential of this scaffold is its ability to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cells, such as those found in tumors, are highly dependent on this pathway for the synthesis of DNA and RNA, making DHODH an attractive target for cancer therapy.
Comparative In Vivo Efficacy of Lead Compounds
Our comparative analysis centers on a well-documented this compound derivative, NSC 368390 (also known as Brequinar sodium or DuP-785), and contextualizes its performance with other analogs from the broader quinoline-4-carboxylic acid class where in vivo data is available.
NSC 368390 (Brequinar Sodium): A Potent Antitumor Agent
NSC 368390, chemically defined as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt, has demonstrated significant in vivo antitumor activity across a range of preclinical models.
Experimental Data Summary:
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
| NSC 368390 | Nude Mice | MX-1 Breast Cancer Xenograft | 20-40 mg/kg, i.p., daily for 9 days | >90% tumor growth inhibition | [1] |
| NSC 368390 | Nude Mice | LX-1 Lung Cancer Xenograft | 20-40 mg/kg, i.p., daily for 9 days | >90% tumor growth inhibition | [1] |
| NSC 368390 | Nude Mice | BL/STX-1 Stomach Cancer Xenograft | 20-40 mg/kg, i.p., daily for 9 days | >90% tumor growth inhibition | [1] |
| NSC 368390 | Nude Mice | CX-1 Colon Carcinoma Xenograft | 20-40 mg/kg, i.p., daily for 9 days | >90% tumor growth inhibition | [1] |
| NSC 368390 | Nude Mice | DLD-2 Colon Cancer Xenograft | 25 mg/kg, i.p., daily for 9 days | 98% tumor growth inhibition | [1] |
| NSC 368390 | Mice | L1210 Leukemia | Not specified | >80% increase in life span | [1] |
The remarkable efficacy of NSC 368390 in these studies, particularly against human tumor xenografts that are often resistant to standard chemotherapeutics, underscores the potential of the this compound scaffold. The consistent high-level tumor growth inhibition across multiple cancer types highlights a broad spectrum of activity.
Experimental Protocols: A Closer Look at the In Vivo Studies
The robustness of the in vivo data for NSC 368390 is underpinned by well-designed experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future studies.
Human Tumor Xenograft Model in Nude Mice
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's efficacy against human-derived tumors in an in vivo setting.
Step-by-Step Methodology:
-
Animal Model: Athymic nude mice, which lack a functional thymus and are therefore unable to mount a T-cell mediated immune response, are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Human tumor cells (e.g., MX-1, LX-1, CX-1, DLD-2) are cultured in vitro and then implanted subcutaneously or under the renal capsule of the nude mice.
-
Tumor Growth and Staging: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: NSC 368390 is administered intraperitoneally (i.p.) at the specified doses and schedule. A control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Caption: Workflow for a human tumor xenograft study.
Mechanistic Insights: The Role of DHODH Inhibition
The potent in vivo antitumor activity of NSC 368390 is attributed to its inhibition of dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes a key step in the de novo synthesis of pyrimidines.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by NSC 368390.
By inhibiting DHODH, NSC 368390 depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and ultimately, the inhibition of tumor growth. The high proliferative rate of cancer cells makes them particularly vulnerable to this mode of action.
Comparative Context with Other Quinoline-4-Carboxylic Acid Derivatives
While in vivo efficacy data for other 3-methylquinoline-4-carboxylic acids is not as extensively published as for NSC 368390, in vitro and pharmacokinetic data for other analogs provide valuable comparative insights.
For instance, a study on the "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase" identified several potent DHODH inhibitors.[1] Analogue 41 , a quinoline-based compound, demonstrated a DHODH IC50 of 9.71 ± 1.4 nM.[1] Importantly, this compound also exhibited significant oral bioavailability (F = 56%) and a favorable elimination half-life (t1/2 = 2.78 h) in pharmacokinetic studies.[1]
While direct in vivo efficacy comparisons cannot be made without head-to-head studies, the potent in vitro activity and promising pharmacokinetic profile of analog 41 suggest that other derivatives within the broader quinoline-4-carboxylic acid class also hold significant therapeutic potential. The presence of the 3-methyl group in NSC 368390 appears to be a key contributor to its potent in vivo activity, and further exploration of this substitution pattern in other analogs is warranted.
Conclusion and Future Directions
The available in vivo data for NSC 368390 provides compelling evidence for the potent antitumor activity of the this compound scaffold. The consistent and significant tumor growth inhibition observed across multiple human tumor xenograft models validates DHODH as a therapeutic target and highlights the potential of this chemical class in oncology.
Future research should focus on:
-
Head-to-head in vivo comparison studies of NSC 368390 with other promising this compound derivatives to establish a clearer structure-activity relationship for in vivo efficacy.
-
Exploration of different tumor models , including those with acquired resistance to standard therapies, to further define the spectrum of activity.
-
In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and improve the therapeutic index.
This guide serves as a foundational resource for researchers in the field, providing a clear overview of the in vivo potential of this compound derivatives and a robust framework for designing the next generation of preclinical studies.
References
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
